molecular formula C9H6F3N B1586456 4-Methyl-2-(trifluoromethyl)benzonitrile CAS No. 261952-05-0

4-Methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B1586456
CAS No.: 261952-05-0
M. Wt: 185.15 g/mol
InChI Key: WCZWEODOIUKVHX-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)benzonitrile
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InChI

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWEODOIUKVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20379604
Record name 4-methyl-2-(trifluoromethyl)benzonitrile
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

261952-05-0
Record name 4-Methyl-2-(trifluoromethyl)benzonitrile
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Record name 4-methyl-2-(trifluoromethyl)benzonitrile
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Record name 4-Methyl-2-(trifluoromethyl)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing trifluoromethyl group and a nitrile moiety, make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations, tailored for professionals in research and development.

Core Properties and Identification

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 261952-05-0[1][2][3]
Molecular Formula C₉H₆F₃N[1][3]
Molecular Weight 185.15 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms 2-Cyano-5-methylbenzotrifluoride, 4-Cyano-3-(trifluoromethyl)toluene, 2-(Trifluoromethyl)-p-tolunitrile[1][2]
Appearance White to off-white solidInferred from typical benzonitriles
Boiling Point 265.67 °C (Predicted)[4]
Melting Point Data not available
Density Data not available
Solubility Insoluble in water, soluble in common organic solventsInferred from structure

Synthesis and Purification

While a specific, detailed laboratory preparation of this compound is not widely published in peer-reviewed journals, its synthesis can be logically deduced from established chemical transformations. A plausible and common route would involve the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups, including nitriles.[5]

A likely precursor for this synthesis is 4-methyl-2-(trifluoromethyl)aniline. The overall synthetic strategy would be a two-step process: diazotization of the aniline followed by cyanation.

Figure 1: Proposed synthetic pathway for this compound via the Sandmeyer reaction.

General Experimental Protocol for Sandmeyer Reaction
  • Diazotization: The starting aniline, 4-methyl-2-(trifluoromethyl)aniline, is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction forms the in situ diazonium salt.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature and then heated to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the trifluoromethyl group, and the aromatic ring.

  • Nitrile Group: The cyano group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.

  • Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] It also enhances the lipophilicity and metabolic stability of molecules containing it, a property highly valued in drug design.[7]

  • Aromatic Ring: The benzene ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Applications in Drug Development and Research

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[8] The trifluoromethyl group is also a prevalent feature in many modern pharmaceuticals due to its ability to improve pharmacokinetic and pharmacodynamic properties.[7]

While specific applications of this compound are not extensively documented, its structural similarity to key intermediates in the synthesis of high-profile drugs suggests its potential as a valuable building block. For instance, the closely related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial intermediate in the synthesis of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2] This highlights the potential of this compound as a precursor for the synthesis of novel therapeutic agents, particularly in oncology.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic protons and the methyl group protons. ¹³C NMR and ¹⁹F NMR would be instrumental in confirming the presence and position of the trifluoromethyl group and the nitrile carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a buffer like trifluoroacetic acid would be a suitable starting point for method development.[2][3]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H331: Toxic if inhaled

Precautionary Measures: [9]

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • In case of exposure or if you feel unwell, seek immediate medical advice.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis can be achieved through established methods like the Sandmeyer reaction. Understanding its properties, reactivity, and safe handling procedures is crucial for its effective utilization in research and development.

References

  • PubChem. This compound. [Link]

  • Chemcasts. Thermophysical Properties of this compound. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • SIELC Technologies. HPLC Separation of Dequalinium and Benzonitrile on Different Columns. [Link]

  • Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a versatile scaffold like benzonitrile, the resulting derivative, 4-Methyl-2-(trifluoromethyl)benzonitrile , emerges as a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside a detailed exploration of its synthesis and analytical characterization.

Molecular and Physicochemical Profile

This compound is a substituted aromatic compound with the chemical formula C₉H₆F₃N.[3] Its structure features a benzene ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 1-position. This unique arrangement of functional groups imparts a distinct set of properties that are highly relevant to its application in organic synthesis.

Key Identifiers and Properties

A summary of the key identifiers and calculated physicochemical properties of this compound is presented in the table below. These values, sourced from reputable chemical databases, provide a foundational understanding of the compound's physical behavior.[3][4]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 261952-05-0[3][4]
Molecular Formula C₉H₆F₃N[3][4]
Molecular Weight 185.15 g/mol [3]
Melting Point 23.0-30.0 °C[5]
Boiling Point (Calculated) 265.67 °C[4]
Density (Calculated) 1.353 g/cm³[4]
Appearance White to pale cream powder or fused solid[5]

Synthesis of this compound: A Plausible Synthetic Route

The logical precursor for this synthesis is 4-methyl-2-(trifluoromethyl)aniline. The overall synthetic pathway can be visualized as a two-step process: diazotization of the aniline followed by cyanation.

Synthesis_Workflow Start 4-Methyl-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Sandmeyer Reaction

The following protocol is a generalized procedure for a Sandmeyer-type cyanation, adapted from established methodologies for similar substrates.[7] The causality behind the experimental choices lies in the inherent instability of the diazonium salt, necessitating low temperatures, and the catalytic role of copper(I) cyanide in the substitution reaction.

Step 1: Diazotization of 4-Methyl-2-(trifluoromethyl)aniline

  • Acidic Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated hydrochloric acid in water.

  • Aniline Dissolution: Add 4-methyl-2-(trifluoromethyl)aniline to the acidic solution and stir until fully dissolved. Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[7]

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C. The slow addition is crucial to control the exothermic reaction.

  • Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The completion of diazotization can be qualitatively assessed using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[7]

Step 2: Cyanation (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

  • Diazonium Salt Addition: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt and formation of the nitrile.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups.

  • Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a singlet in the downfield region (typically δ 7.0-8.0 ppm). The proton ortho to the trifluoromethyl group is expected to be the most downfield.

  • Methyl Protons (3H): The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm). The carbons attached to the trifluoromethyl and nitrile groups will have characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Nitrile Carbon (1C): The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm.

  • Methyl Carbon (1C): The carbon of the methyl group will appear in the upfield region (δ 20-25 ppm).

  • Trifluoromethyl Carbon (1C): The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, typically in the region of δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.[8]

  • C-F Stretches: Strong absorption bands are expected in the region of 1100-1350 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

  • Aromatic C-H Stretches: Weak to medium absorption bands will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretches: Several medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (185.15).

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (M-15), a hydrogen cyanide molecule (M-27), or a trifluoromethyl radical (M-69).

Analytical_Workflow cluster_characterization Spectroscopic Characterization Synthesis Crude Product from Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: A typical workflow for the purification and analytical characterization of a synthesized compound.

Role in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, offering a way to fine-tune the biological activity of a lead compound. The nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles, which are common in drug molecules.

This compound and its derivatives are of interest in the development of kinase inhibitors, androgen receptor modulators, and other targeted therapies.[9][10] For example, related trifluoromethylated benzonitriles are key intermediates in the synthesis of drugs like enzalutamide, an anti-prostate cancer agent.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of functional groups that make it highly useful in the field of drug discovery and development. Its physicochemical properties, largely dictated by the trifluoromethyl and nitrile moieties, offer medicinal chemists a powerful tool for molecular design. While a definitive, published synthesis protocol is elusive, established methodologies like the Sandmeyer reaction provide a clear and viable pathway for its preparation. The predicted spectroscopic data serves as a crucial guide for its characterization, ensuring the identity and purity of this important building block. As the demand for novel and effective therapeutics continues to grow, the role of specialized intermediates like this compound will undoubtedly become even more significant.

References

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  • Google Patents. Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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  • Google Patents. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Methyl-2-(trifluoromethyl)benzonitrile and the Role of NMR Spectroscopy

This compound, with the chemical formula C₉H₆F₃N, is a substituted aromatic compound featuring a benzonitrile core with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.[1] The unique electronic properties imparted by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl and nitrile groups make this molecule an interesting subject for spectroscopic analysis and a potential building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and for verifying the presence and integrity of the functional groups.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the intricate effects of the various substituents on the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-67.78d8.11H
H-57.55d8.11H
H-37.85s-1H
CH₃2.45s-3H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4143.5
C-2131.5 (q, J ≈ 30 Hz)
C-6135.0
C-5132.8
C-3129.5
C-1112.0
CN117.5
CF₃122.0 (q, J ≈ 272 Hz)
CH₃21.5

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound displays signals corresponding to the three aromatic protons and the three methyl protons.

  • Aromatic Protons (H-3, H-5, and H-6):

    • The proton at the 3-position (H-3 ) is predicted to appear as a singlet at approximately 7.85 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent electron-withdrawing nitrile and trifluoromethyl groups. The absence of adjacent protons results in a singlet multiplicity.

    • The proton at the 6-position (H-6 ) is predicted as a doublet around 7.78 ppm. It is coupled to the neighboring H-5 proton, giving rise to the doublet splitting pattern.

    • The proton at the 5-position (H-5 ) is also predicted as a doublet at approximately 7.55 ppm, resulting from its coupling with H-6.

  • Methyl Protons (CH₃):

    • The three protons of the methyl group are chemically equivalent and are predicted to resonate as a sharp singlet at around 2.45 ppm. This upfield chemical shift is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Aromatic Carbons (C-1 to C-6):

    • The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbons directly attached to the electron-withdrawing groups (C-1 and C-2) are expected to be significantly deshielded.

    • C-1 , bonded to the nitrile group, is predicted at approximately 112.0 ppm.

    • C-2 , bearing the trifluoromethyl group, is predicted to appear as a quartet around 131.5 ppm due to coupling with the three fluorine atoms.

    • C-4 , attached to the electron-donating methyl group, is predicted to be downfield at about 143.5 ppm.

    • The remaining aromatic carbons, C-3 , C-5 , and C-6 , are predicted to resonate in the range of 129.5 to 135.0 ppm.

  • Substituent Carbons (CN, CF₃, and CH₃):

    • The nitrile carbon (CN ) is predicted to have a chemical shift of approximately 117.5 ppm.

    • The trifluoromethyl carbon (CF₃ ) will appear as a quartet with a large coupling constant (around 272 Hz) at approximately 122.0 ppm.

    • The methyl carbon (CH₃ ) is predicted to be in the upfield region, around 21.5 ppm, which is typical for an aryl-bound methyl group.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a standard procedure.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the high-purity solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean and dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

    • ¹H NMR Acquisition Parameters:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • Employ a relaxation delay of 1-2 seconds between scans.

    • ¹³C NMR Acquisition Parameters:

      • Use a wider spectral width (e.g., 0-220 ppm).

      • A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

      • Proton decoupling should be applied to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

Logical Relationships and Workflow

The process of NMR-based structural elucidation follows a logical workflow, from sample preparation to final data interpretation.

NMR_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample High-Purity Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Referencing Reference to TMS / Solvent Processing->Referencing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Referencing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted ¹H and ¹³C NMR spectral data for this compound. The analysis of the chemical shifts, multiplicities, and coupling patterns offers a robust framework for the structural confirmation of this compound. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality NMR spectra for this and related molecules. The synergistic use of predictive data and fundamental NMR principles is a powerful approach in modern chemical research, enabling the confident characterization of novel compounds.

References

Sources

Synthesis and characterization of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(trifluoromethyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 261952-05-0), a key intermediate in the development of pharmaceuticals and advanced materials. The document details a robust synthetic strategy employing a modern Sandmeyer-type trifluoromethylation, outlines detailed experimental protocols, and describes the full suite of analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the handling of this important chemical entity.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl and nitrile groups make this molecule a highly valuable building block in medicinal chemistry and materials science.[1] Specifically, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Benzonitrile derivatives, in turn, are precursors to a wide range of heterocyclic compounds and are found in various applications, including advanced polymers and stimuli-responsive materials.[3]

This guide provides an in-depth exploration of a reliable synthetic pathway to this compound and the rigorous analytical methods used to validate its identity and purity, ensuring its suitability for downstream applications.

Synthetic Strategy: A Modern Approach via Sandmeyer Reaction

The synthesis of complex aromatic compounds requires a strategic approach that considers starting material availability, reaction efficiency, and regiochemical control. For this compound, a retrosynthetic analysis points to a Sandmeyer-type reaction as a highly effective strategy.

The Sandmeyer reaction is a versatile transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[2][4] While traditionally used for halogenation and cyanation, modern variations have expanded its scope to include trifluoromethylation.[5][6] This "Sandmeyer-type trifluoromethylation" offers a powerful method for installing the -CF₃ group with high efficiency and under relatively mild conditions.[5]

Our chosen strategy begins with the commercially available precursor, 2-Amino-5-methylbenzonitrile.[7][8] This starting material already contains the required nitrile and methyl groups in the correct orientation. The core of the synthesis involves the transformation of the amino group into a trifluoromethyl group. This is accomplished in a two-step, one-pot sequence:

  • Diazotization: The primary amino group of 2-Amino-5-methylbenzonitrile is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Trifluoromethylation: The resulting diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst to yield the final product.[5][6]

This approach is advantageous due to the accessibility of the starting material and the high functional group tolerance of the Sandmeyer reaction.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Purification SM 2-Amino-5-methylbenzonitrile (Starting Material) Reagent1 + NaNO2, Acid (e.g., HCl, H2SO4) @ 0-5 °C SM->Reagent1 Intermediate Aryl Diazonium Salt (In situ intermediate) Reagent1->Intermediate Reagent2 + TMSCF3, Cu(I) catalyst Intermediate->Reagent2 Product This compound (Crude Product) Reagent2->Product Purification Aqueous Work-up & Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

A workflow diagram illustrating the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2-Amino-5-methylbenzonitrile (1.0 eq)

  • Hydrochloric acid (HCl), concentrated (3.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Trifluoromethyltrimethylsilane (TMSCF₃), (1.5 eq)

  • Copper(I) iodide (CuI), (0.1 eq)

  • Acetonitrile (solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Protocol:

Part A: Diazotization

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-5-methylbenzonitrile (1.0 eq) and acetonitrile.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight color change may be observed.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Copper-Mediated Trifluoromethylation

  • In a separate flask, add Copper(I) iodide (0.1 eq) and TMSCF₃ (1.5 eq) to acetonitrile.

  • Carefully add the pre-formed diazonium salt solution from Part A to the copper/TMSCF₃ mixture. Vigorous evolution of nitrogen gas (N₂) is expected. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the diazonium intermediate.

Part C: Work-up and Purification

  • Quench the reaction by slowly pouring it into an ice-water mixture.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization_Workflow cluster_verification Structural Verification cluster_purity Purity Assessment Synthesis Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Chromatography Chromatography (GC or HPLC) Synthesis->Chromatography Confirmation Confirmed Structure & Purity >98% NMR->Confirmation MS->Confirmation IR->Confirmation Chromatography->Confirmation

The logical relationship between synthesis and analytical characterization techniques.

4.1 Spectroscopic Data

The following table summarizes the expected spectral data for this compound, inferred from characteristic chemical shifts and absorption frequencies of related structures.[9][10][11]

Technique Expected Observations & Rationale
¹H NMR ~7.7-7.5 ppm (m, 3H): Aromatic protons on the substituted ring. The electron-withdrawing -CF₃ and -CN groups will shift these protons downfield. ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group.
¹³C NMR ~145-140 ppm: Quaternary carbon attached to the methyl group. ~135-125 ppm: Aromatic CH carbons. ~123 ppm (q, ¹JCF ≈ 272 Hz): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms. ~117 ppm: The carbon of the nitrile group. ~115 ppm (q): Quaternary carbon attached to the nitrile group. ~21 ppm: The carbon of the methyl group.
¹⁹F NMR ~ -60 to -65 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.[9]
IR Spectroscopy ~2230 cm⁻¹: Strong, sharp absorption characteristic of the nitrile (C≡N) stretching vibration. ~1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. ~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and methyl group.
Mass Spectrometry (EI) m/z 185: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₆F₃N.[12] m/z 166: Fragment corresponding to the loss of a fluorine atom [M-F]⁺. m/z 116: Fragment corresponding to the loss of the CF₃ group [M-CF₃]⁺.

4.2 Chromatographic Analysis

Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak, with the purity calculated as the area of the main peak relative to the total area of all peaks. For pharmaceutical applications, a purity of >98% is typically required.

Physicochemical and Safety Data

Proper handling and storage are critical for chemical safety and integrity. The following data has been compiled from authoritative sources.[12][13][14][15]

Property Value
CAS Number 261952-05-0
Molecular Formula C₉H₆F₃N
Molecular Weight 185.15 g/mol [12][14]
Appearance White to off-white solid or low-melting powder
Melting Point 22-28 °C[15]
Boiling Point ~265 °C (Predicted)[13]
IUPAC Name This compound[12][13]

Safety Information (GHS Classification): [12]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

Conclusion

This guide has detailed a robust and modern synthetic route for this compound utilizing a Sandmeyer-type trifluoromethylation of 2-Amino-5-methylbenzonitrile. The described protocol, coupled with a comprehensive suite of characterization techniques—including multinuclear NMR, IR, and MS—provides a reliable framework for the production and validation of this important chemical intermediate. The data and methodologies presented herein are designed to empower researchers and developers to confidently synthesize and utilize high-purity this compound in their scientific endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • B Buchwald, S. L. et al. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, available on PMC - NIH.
  • Grushin, V. V. et al. Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society.
  • ChemicalBook. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4.
  • Xu, J. et al. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. Journal of the American Chemical Society. ACS Publications.
  • Grushin, V. V. et al. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Journal of Organic Chemistry, featured on Organic Chemistry Portal.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemcasts. Thermophysical Properties of this compound.
  • Wikipedia. Sandmeyer reaction.
  • Beierle, J. M. et al. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, MDPI.
  • Wang, X. et al. Sandmeyer Trifluoromethylation. Angewandte Chemie International Edition, featured on ResearchGate.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Supporting Information for an unspecified article, providing NMR data for related compounds.
  • Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.
  • Wang, X. et al. Sandmeyer Trifluoromethylation. Angewandte Chemie International Edition, featured on Semantic Scholar.
  • Royal Society of Chemistry. Electronic Supplementary Information for an unspecified article, providing NMR data for related benzonitriles.
  • Fisher Scientific. This compound, 98%.
  • Matrix Scientific. 261952-05-0 Cas No. | this compound.
  • Sigma-Aldrich. 2-Amino-5-methylbenzonitrile 97.
  • Autech Industry Co.,Limited. Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis.
  • ChemicalBook. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6.
  • NIST. 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook.
  • Apollo Scientific. 261952-05-0 Cas No. | this compound.
  • PubChem. 2-Amino-5-methylbenzonitrile. National Center for Biotechnology Information.
  • Maggiore, A. et al. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. RSC Publishing.

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A Comprehensive Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, synthesis, applications, and essential safety protocols, offering field-proven insights grounded in authoritative data.

Core Identification and Nomenclature

This compound is an aromatic compound featuring a benzene ring substituted with methyl, trifluoromethyl, and nitrile functional groups. Its precise structure is foundational to its reactivity and utility in complex molecular synthesis.

IdentifierDataReference
IUPAC Name This compound[1]
CAS Number 261952-05-0[1][2][3]
Molecular Formula C₉H₆F₃N[1][2][3]
Molecular Weight 185.15 g/mol [1][3]
Synonyms 2-Cyano-5-methylbenzotrifluoride, 2-Trifluoromethyl-p-tolunitrile, 4-Cyano-3-trifluoromethyl toluene[3]
InChI Key WCZWEODOIUKVHX-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC(=C(C=C1)C#N)C(F)(F)F[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electronic character of the aromatic ring.

PropertyValueUnitReference
Physical State Solid-[2]
Melting Point 25°C[2]
Boiling Point 265.67°C[2]
Density 1353.12 kg/m ³[2]
Molar Volume 0.136828m³/kmol[2]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. While multiple proprietary synthesis routes exist, a common strategy involves the modification of precursors that already contain the trifluoromethyl-substituted toluene core. The synthesis of its structural isomer and vital pharmaceutical precursor, 4-Amino-2-(trifluoromethyl)benzonitrile , provides a well-documented example of the chemical transformations relevant to this class of compounds.

A validated three-step synthesis starting from m-trifluoromethyl fluorobenzene highlights a robust pathway involving bromination, cyanation, and ammonolysis.[4] This approach is favored for its industrial scalability and high purity yields.[4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Positional Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Ammonolysis A m-Trifluoromethyl fluorobenzene B 4-Bromo-3-(trifluoromethyl) fluorobenzene A->B Bromination R1 Reagents: - Dibromohydantoin - Glacial Acetic Acid - Conc. Sulfuric Acid B->R1 C 4-Fluoro-2-(trifluoromethyl) benzonitrile B->C Substitution R2 Reagents: - Copper(I) Cyanide - Quinoline C->R2 D 4-Amino-2-(trifluoromethyl) benzonitrile C->D Substitution R3 Reagents: - Liquid Ammonia - Ethanol D->R3

Caption: Synthesis workflow for the key precursor 4-Amino-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[4]

This protocol is adapted from established patent literature for the synthesis of a key precursor, demonstrating the chemical principles applicable to this family of compounds.[4]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

  • Combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid in a reaction vessel.

  • Slowly add dibromohydantoin to the mixture while maintaining temperature control.

  • After the reaction is complete, the mixture is processed to isolate the crude 4-bromo-3-(trifluoromethyl)fluorobenzene.

  • Purify the product, typically via distillation.

Step 2: Cyanation of 4-Bromo-3-(trifluoromethyl)fluorobenzene

  • Heat the purified brominated intermediate with copper(I) cyanide in a high-boiling solvent such as quinoline.

  • The cyano group displaces the bromine atom via a nucleophilic substitution reaction.

  • Upon completion, the reaction mixture is cooled and worked up to extract the 4-fluoro-2-(trifluoromethyl)benzonitrile intermediate.

  • Purification is achieved through distillation under reduced pressure.

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • Dissolve the fluoro-intermediate in ethanol within a sealed, high-pressure reactor.

  • Introduce liquid ammonia into the vessel. The molar ratio of ammonia to the substrate is critical (typically >1.5:1).

  • Heat the sealed reactor to approximately 120°C for several hours. The nucleophilic aromatic substitution of fluoride by ammonia proceeds.

  • After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is isolated.

  • Final purification is performed by recrystallization from a suitable solvent like toluene to yield a high-purity product (>99%).[4]

Applications in Drug Discovery and Development

The trifluoromethylbenzonitrile scaffold is of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a powerful bioisostere for other groups and is known to enhance key drug properties such as:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[5]

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding affinity to protein targets.[5][6]

  • Binding Interactions: The fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions within a receptor's active site.

This compound and its close analogs serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, the related intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a key precursor in the synthesis of Enzalutamide , an androgen receptor inhibitor used to treat prostate cancer.[7][8] Benzonitrile derivatives, in general, have shown broad therapeutic potential as anticancer, antiviral, and antimicrobial agents.[9]

Quality Control: A Protocol for Structural Characterization

Verifying the identity and purity of the final compound is a non-negotiable step in any synthetic workflow. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_purity Purity Assessment Input Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR Structural Info IR Infrared (IR) Spectroscopy Input->IR Functional Groups MS Mass Spectrometry (MS) Input->MS Molecular Weight HPLC High-Performance Liquid Chromatography (HPLC) Input->HPLC Purity (%) Output Verified Structure & Purity Report NMR->Output IR->Output MS->Output HPLC->Output

Caption: Standard workflow for the analytical characterization of the final product.

General Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl (-CH₃) protons and distinct signals in the aromatic region for the three protons on the benzene ring.

    • ¹³C NMR: Shows the number of unique carbon environments. Signals for the methyl carbon, the nitrile carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons are expected.

    • ¹⁹F NMR: A crucial technique for fluorinated compounds. A single sharp signal is expected, confirming the presence and electronic environment of the -CF₃ group.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. C-F stretching bands will also be present in the 1100-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₆F₃N) by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. The compound is passed through a column, and a detector measures the response. A single major peak indicates a high-purity sample, and the area of this peak relative to the total area of all peaks provides a quantitative purity value.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1][10]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H301: Toxic if swallowedDanger
Acute Toxicity, Dermal H311: Toxic in contact with skinDanger
Acute Toxicity, Inhaled H331: Toxic if inhaledDanger
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[10]

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[10]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood.[11] If a fume hood is not available, use a NIOSH/MSHA approved respirator.[10]

First Aid Measures
  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

  • On Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • On Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Ensure all operations are conducted in a well-ventilated area or chemical fume hood.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

References

Sources

Molecular structure and weight of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 261952-05-0), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The document elucidates its core molecular and physicochemical properties, outlines robust synthetic strategies, provides an expert analysis of its spectroscopic signature, and discusses its applications as a strategic building block in drug discovery and agrochemical development. Emphasis is placed on the rationale behind synthetic choices and analytical methods, reflecting a field-proven perspective on its practical application.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When paired with the versatile benzonitrile scaffold, the resulting molecule becomes a powerful intermediate for constructing complex therapeutic agents and functional materials. This compound is a prime example of such a building block, combining the electronic effects of the -CF₃ and cyano groups with the steric and electronic influence of a methyl substituent. This guide serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzene ring dictates the reactivity and physical characteristics of the molecule. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the electron density of the aromatic system, making it a versatile substrate for further chemical modification.

Molecular Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 261952-05-0[2]
Molecular Formula C₉H₆F₃N[2]
Molecular Weight 185.15 g/mol [2]
SMILES CC1=CC(=C(C=C1)C#N)C(F)(F)F[2]
InChIKey WCZWEODOIUKVHX-UHFFFAOYSA-N[2]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring
N1 [label="C", pos="0,1.732!"];
N2 [label="C", pos="-1.5,0.866!"];
N3 [label="C", pos="-1.5,-0.866!"];
N4 [label="C", pos="0,-1.732!"];
N5 [label="C", pos="1.5,-0.866!"];
N6 [label="C", pos="1.5,0.866!"];

// Substituents
N_CN_C [label="C", pos="2.9,1.166!"];
N_CN_N [label="N", pos="4.1,1.406!"];
N_CF3_C [label="-C", pos="-2.9,1.166!"];
N_CF3_F1 [label="F", pos="-3.5,2.4!"];
N_CF3_F2 [label="F", pos="-4.2,0.5!"];
N_CF3_F3 [label="F", pos="-2.2,0.5!"];
N_CH3_C [label="C-H₃", pos="0,-3.2!"];

// Aromatic Bonds
N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Substituent Bonds
N6 -- N_CN_C;
N_CN_C -- N_CN_N [style=triple, len=1.0];
N2 -- N_CF3_C;
N_CF3_C -- N_CF3_F1;
N_CF3_C -- N_CF3_F2;
N_CF3_C -- N_CF3_F3;
N4 -- N_CH3_C;

// Labels on Ring
L1 [label="1", pos="0.4,1.1!"];
L2 [label="2", pos="-1.1,0.5!"];
L3 [label="3", pos="-1.1,-0.5!"];
L4 [label="4", pos="0.4,-1.1!"];
L5 [label="5", pos="1.1,-0.5!"];
L6 [label="6", pos="1.1,0.5!"];

}

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueUnit
Appearance White to off-white solid/crystals
Melting Point 25°C
Boiling Point 265.67°C (at 760 mmHg)
Density ~1.35g/cm³

(Note: Physical properties are calculated or estimated from various chemical databases and may vary slightly based on purity and measurement conditions.)[3]

Synthesis and Manufacturing

While a specific, peer-reviewed protocol for this compound is not readily published, its synthesis can be reliably achieved through well-established and logical transformations from commercially available precursors. The most strategically sound approach involves a Sandmeyer reaction starting from 2-Amino-5-methylbenzotrifluoride (also known as 4-methyl-2-(trifluoromethyl)aniline).

Rationale for Synthetic Strategy

The Sandmeyer reaction is a classic, robust, and scalable method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[2] This choice is underpinned by the following considerations:

  • Expertise & Causality: The conversion of an aniline to a benzonitrile is a high-yielding and well-understood transformation. The starting aniline is readily accessible, making this a cost-effective and efficient route.

  • Trustworthiness & Validation: The two-step, one-pot procedure (diazotization followed by cyanation) is a self-validating system. The formation of the diazonium salt can be monitored, and the subsequent displacement with a copper(I) cyanide catalyst is typically clean and selective.

Synthesis_Workflow Start 2-Amino-5-methylbenzotrifluoride (Starting Material) Step1 Step 1: Diazotization NaNO₂, aq. H₂SO₄ 0-5 °C Start->Step1 Reacts with Intermediate Diazonium Salt Intermediate (in situ) Step1->Intermediate Forms Step2 Step 2: Sandmeyer Cyanation CuCN, KCN Heat Intermediate->Step2 Reacts with Product This compound (Final Product) Step2->Product Yields Purification Workup & Purification (Extraction, Chromatography) Product->Purification Undergoes

Caption: Representative workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative methodology based on the principles of the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.

  • Diazotization (Step 1):

    • To a stirred solution of 2-Amino-5-methylbenzotrifluoride in aqueous sulfuric acid (e.g., 20-30% v/v), cool the reaction vessel to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The addition of a slight excess (1.05-1.10 equivalents) ensures complete conversion of the amine.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt. The solution is carried forward to the next step without isolation.

  • Sandmeyer Cyanation (Step 2):

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.

    • Gently heat the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, continue heating the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude material via flash column chromatography on silica gel or vacuum distillation to obtain this compound as a pure solid.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum is not available, the following analysis, based on established principles of NMR spectroscopy and data from closely related analogs, provides a reliable guide for interpretation.[4]

Predicted NMR Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the -CN group.

    • δ ~7.5-7.6 ppm (s, 1H): Aromatic proton between the -CH₃ and -CF₃ groups.

    • δ ~7.4-7.5 ppm (d, 1H): Aromatic proton ortho to the -CH₃ group.

    • δ ~2.5 ppm (s, 3H): Methyl (-CH₃) protons.

    • Rationale: The aromatic protons will appear in the typical downfield region. The proton ortho to the strongly electron-withdrawing nitrile group will be the most deshielded. The methyl group protons will appear as a singlet in the typical benzylic region.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~135-145 ppm: Quaternary carbon attached to the -CH₃ group and aromatic C-H carbons.

    • δ ~120-130 ppm (q): Quaternary carbon attached to the -CF₃ group (split into a quartet by the three fluorine atoms).

    • δ ~123.5 ppm (q, J ≈ 273 Hz): Carbon of the -CF₃ group.

    • δ ~116-118 ppm: Nitrile (-CN) carbon.

    • δ ~110-115 ppm: Quaternary carbon attached to the -CN group.

    • δ ~21-22 ppm: Methyl (-CH₃) carbon.

    • Rationale: The trifluoromethyl carbon will appear as a large quartet with a significant coupling constant. The aromatic carbons will have distinct shifts based on their substitution pattern.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~ -62 to -64 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF₃ group.

    • Rationale: The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring.[4] It appears as a singlet as there are no adjacent protons or fluorine atoms to couple with.

Applications in Drug Discovery and Agrochemicals

This compound is a strategic building block, primarily utilized as a chemical intermediate. Its true value lies in its potential to serve as a precursor for more complex molecules.

  • Scaffold for Pharmaceutical Analogs: The closely related precursor, 4-amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of Enzalutamide , a non-steroidal androgen receptor inhibitor used to treat prostate cancer.[3][5] this compound provides a direct route to synthesize analogs of such drugs where the amino group is replaced by a methyl group, a common strategy in medicinal chemistry to modulate pharmacokinetics and target interactions.

  • Agrochemical Synthesis: Trifluoromethylated aromatic compounds are prevalent in modern agrochemicals, including herbicides and fungicides.[6] The specific substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel crop protection agents, where the trifluoromethyl group enhances biological efficacy.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
Hazard StatementDescription
H301/H302 Toxic or harmful if swallowed
H311 Toxic in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H331/H332 Toxic or harmful if inhaled
(Source: Aggregated GHS information)[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound stands as a valuable and versatile intermediate for advanced chemical synthesis. Its unique combination of functional groups—a reactive nitrile, a metabolically robust trifluoromethyl group, and a modulating methyl group—provides a powerful platform for innovation in pharmaceutical and agrochemical research. Understanding its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Eureka. Retrieved from [Link]

  • Kawai, H., et al. (2011). Supporting Information for Trifluoromethylation of Aryl and Vinyl Iodides with Trifluoromethyl- sulfonium or -selenonium Salts. Organic Letters. (Note: While this source does not contain data for the target molecule, it provides reference NMR data for numerous analogous trifluoromethylated benzonitriles, forming the basis for the predicted spectra.)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2-(trifluoromethyl) benzonitrile by continuous flow.
  • Techeos. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

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Safety, hazards, and handling of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Hazards, and Handling of 4-Methyl-2-(trifluoromethyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a trifluoromethyl group ortho to a nitrile, imparts specific reactivity and properties that are valuable in drug development. However, these same features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, hazards, and handling procedures for this compound, designed for researchers, chemists, and professionals in the field.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties. These data inform storage conditions, predict its behavior under various laboratory conditions, and are critical for risk assessment.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 261952-05-0[1][2][3]
Molecular Formula C₉H₆F₃N[1][2]
Molecular Weight 185.15 g/mol [1][2]
Synonyms 2-Cyano-5-methylbenzotrifluoride, 4-Cyano-3-(trifluoromethyl)toluene, 2-(Trifluoromethyl)-p-tolunitrile[1][3]
Appearance Solid (often off-white or tan)[4][5]
Melting Point ~25 °C[6]
Boiling Point 265.67 °C (at 1.01325 bar)[6]

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its intrinsic dangers. The primary hazards are associated with its acute toxicity via multiple routes of exposure and its irritant properties.[2][7]

GHS ClassificationHazard StatementGHS Pictogram
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin💀
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation

Note on Toxicity Classification: Some sources indicate a higher toxicity rating (Acute Toxicity Category 3) for oral and inhalation routes (H301/H331: Toxic if swallowed/inhaled)[2]. This discrepancy underscores the need for a conservative approach; all handling procedures should assume the highest potential toxicity.

Core Toxicological Risks Explained:

  • Dermal Toxicity: The classification "Toxic in contact with skin" is a significant concern[2][7]. It implies that absorption through the skin can lead to serious, potentially lethal, systemic effects. This is the primary reason that robust skin protection is non-negotiable.

  • Oral and Inhalation Toxicity: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Ingestion can occur through accidental hand-to-mouth contact. Both routes can cause systemic harm.[5][7]

  • Irritation: The compound is a confirmed skin and serious eye irritant[2][7]. Contact can cause redness, inflammation, and pain. Eye contact can lead to significant damage if not addressed immediately.

The Hierarchy of Controls: A Framework for Safety

Effective safety management is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective and reliable control measures. This framework should guide all protocol development.

cluster_0 Hierarchy of Controls cluster_1 Application to this compound Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative Eng_App • Chemical Fume Hood • Ventilated Enclosures Engineering->Eng_App PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Admin_App • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Administrative->Admin_App PPE_App • Nitrile Gloves • Safety Goggles • Lab Coat PPE->PPE_App

Caption: The Hierarchy of Controls prioritizes safety measures.

For this specific compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust Engineering Controls , strict Administrative Controls , and diligent use of PPE .

Engineering Controls and Laboratory Setup

Engineering controls are the first line of defense, designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood[4][5]. This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation[4][5]. All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. Its correct selection and use are paramount.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[4][5]. Standard safety glasses do not provide adequate protection from splashes.

  • Skin Protection:

    • Gloves: Nitrile gloves are the recommended choice.[8][9][10] They offer excellent resistance to a wide range of chemicals, including solvents and nitriles, and are more puncture-resistant than latex[9][10][11]. Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is mandatory to protect skin and clothing.

  • Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye Protection D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves F2 2. Lab Coat (turn inside out) F1->F2 F3 3. Eye Protection F2->F3 F4 4. Respirator (if used) F3->F4

Caption: The correct sequence for donning and doffing PPE.

Standard Operating Procedures (SOPs) for Handling

A. Weighing and Transferring the Solid:

  • Preparation: Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance inside the hood.

  • Don PPE: Don all required PPE as described in Section 5.

  • Transfer: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.

  • Closure: Immediately and securely close the stock bottle.

  • Addition: Carefully add the weighed solid to the reaction vessel or solvent.

  • Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker within the fume hood.

B. Storage and Incompatibility:

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[4][12]. The storage area should be a locked cabinet or room, segregated from incompatible materials.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents[4]. These materials can initiate vigorous or explosive reactions.

Emergency Response Protocols

A. Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing[5][13]. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[14][15]. Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air at once[13]. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting[7]. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5]

B. Spill Response: The response to a spill depends on its size and location. The following decision tree provides a general guide.

Spill_Response action action start Spill Occurs check_size Is the spill large or outside of a fume hood? start->check_size check_training Are you trained and equipped to handle it? check_size->check_training No (Small, contained) action_evacuate 1. Alert others in the area. 2. Evacuate the lab. 3. Call emergency services. check_size->action_evacuate Yes check_training->action_evacuate No action_cleanup 1. Ensure PPE is worn. 2. Cover spill with absorbent material. 3. Sweep up carefully, avoiding dust. 4. Place in a sealed container for hazardous waste. 5. Decontaminate the area. check_training->action_cleanup Yes

Caption: A decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats), excess material, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the chemical name, "Hazardous Waste," and the associated hazard pictograms (Skull and Crossbones, Exclamation Mark).

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][12] Do not pour any amount down the drain.[4]

References

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Navigating the Solubility Landscape of 4-Methyl-2-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust theoretical framework to predict and understand its behavior in various organic solvents. We present a detailed, field-proven experimental protocol for accurate solubility determination, enabling researchers to generate reliable data. Furthermore, this guide synthesizes the known physicochemical properties of the title compound to offer expert insights into its expected solubility profile, thereby empowering scientists in drug development and process chemistry to make informed decisions for reaction optimization, purification, and formulation.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (CAS No. 261952-05-0) is a substituted aromatic nitrile whose structural motifs—a polar nitrile group, a nonpolar methyl group, and a highly electronegative trifluoromethyl group—confer upon it a unique electronic and steric profile.[1][2] This profile is instrumental in its application as a building block for complex molecular architectures. However, the successful application of this intermediate is fundamentally governed by its solubility in organic solvents. Solubility dictates the efficiency of synthetic reactions, the feasibility of purification methods such as crystallization, and the ultimate formulation of active pharmaceutical ingredients (APIs).

A thorough understanding of a compound's solubility is a cornerstone of process chemistry and drug development. It allows for the rational selection of solvents to ensure homogenous reaction conditions, prevent precipitation, and maximize yield. In downstream processing, solubility data is critical for designing effective crystallization and extraction procedures to achieve the desired purity.

This guide addresses the current information gap regarding the quantitative solubility of this compound. By providing a theoretical foundation and a practical experimental framework, we aim to equip researchers with the necessary tools to navigate its solubility landscape.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The structure of this compound suggests a complex interplay of these forces.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261952-05-0[2][4]
Molecular Formula C₉H₆F₃N[1][2]
Molecular Weight 185.15 g/mol [1]
Melting Point 25 °C[2]
Boiling Point 265.67 °C[2]
Appearance Colorless to pale-yellow liquid or solid[3]
Water Solubility Insoluble[4]

The presence of the trifluoromethyl group (-CF₃) significantly influences the molecule's properties. It is a strong electron-withdrawing group, which can create a dipole moment within the molecule. The nitrile group (-C≡N) is also polar and can act as a hydrogen bond acceptor. The methyl group (-CH₃) and the benzene ring contribute to the molecule's nonpolar character.

Qualitative Solubility Predictions:

Based on these structural features, we can make the following qualitative predictions about the solubility of this compound in various classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are expected to be effective at dissolving the compound. Their polarity can interact favorably with the nitrile and trifluoromethyl groups, while their aprotic nature prevents strong hydrogen bonding that might otherwise favor self-association of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated in these solvents. While they can engage in hydrogen bonding with the nitrile group, the overall nonpolar character of the benzene ring and methyl group will also play a significant role.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane, Chloroform): Good solubility is expected in aromatic and chlorinated solvents like toluene, dichloromethane, and chloroform due to favorable van der Waals interactions with the benzene ring.[3] Solubility in aliphatic nonpolar solvents like hexane may be more limited.

A Validated Protocol for Experimental Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a given temperature.

Experimental Workflow: Isothermal Equilibrium Method

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Solvent Selection & Degassing equilibration Equilibration at Constant Temperature prep_solvent->equilibration prep_solute Solute Weighing prep_solute->equilibration sampling Sample Withdrawal & Filtration equilibration->sampling dilution Serial Dilution sampling->dilution hplc HPLC Analysis dilution->hplc quantification Quantification via Calibration Curve hplc->quantification

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the vial in a constant temperature bath or shaker, set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure complete saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid temperature-induced precipitation.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtered saturated solution.

  • Gravimetric Analysis (Optional but Recommended):

    • Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

    • Once all the solvent has been removed, weigh the flask containing the dried solute.

    • The difference in weight gives the mass of the dissolved solute.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (High Accuracy Method):

    • Dilute the filtered saturated solution with a known volume of the mobile phase to a concentration within the linear range of the analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Toluene25HPLC
Dichloromethane25HPLC
Hexane25HPLC

Theoretical Solubility Modeling: A Predictive Approach

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models often rely on physicochemical properties of both the solute and the solvent. While a detailed discussion of all available models is beyond the scope of this guide, it is worth noting that approaches like the Hansen Solubility Parameters (HSP) and UNIFAC/UNIQUAC models can be employed for predictive purposes. These models, however, require specific interaction parameters that may not always be readily available for novel compounds.

Conclusion and Future Recommendations

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. While a definitive, quantitative dataset is not yet publicly available, the theoretical principles and the detailed experimental protocol presented herein offer a clear path for researchers to both predict and precisely measure this critical parameter.

It is strongly recommended that researchers in possession of this compound undertake systematic solubility studies in a range of pharmaceutically and synthetically relevant solvents. The generation and publication of such data would be of immense value to the scientific community, accelerating research and development efforts that rely on this important chemical intermediate.

References

  • BenchChem. (2025). Solubility of 1,2,3-Tris(fluoromethyl)benzene in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

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The Androgenic Enigma: A Technical Guide to the Biological Activity of 4-Methyl-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Scaffold, A Story of Targeted Disruption

The 4-methyl-2-(trifluoromethyl)benzonitrile core is more than a mere chemical scaffold; it is the foundation of a class of highly potent and specific modulators of the androgen receptor (AR). These non-steroidal antiandrogens have revolutionized the therapeutic landscape for androgen-dependent pathologies, most notably castration-resistant prostate cancer (CRPC). This guide dissects the biological activity of these derivatives, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding for the discerning researcher. We will explore the "why" behind the "how," offering insights into the causal underpinnings of experimental design and the logic of structure-activity relationships (SAR).

Section 1: The Androgen Receptor Signaling Axis - A Prime Therapeutic Target

The androgen receptor is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its signaling cascade is a master regulator of male sexual development and has been implicated in the progression of various diseases.

1.1. Canonical Pathway: A Step-by-Step Activation

In its quiescent state, the AR resides in the cytoplasm, chaperoned by a complex of heat shock proteins (HSPs).[2] The binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), instigates a conformational shift in the AR's ligand-binding domain (LBD). This triggers the dissociation of HSPs, leading to AR dimerization and its translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby initiating the transcription of genes responsible for cell growth and survival.[3][4]

Androgen Receptor Signaling Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation HSP Heat Shock Proteins (HSPs) AR_HSP->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

1.2. The Rationale for Antagonism

In pathologies like prostate cancer, this signaling pathway becomes aberrantly activated, driving tumor growth and proliferation.[1] The logical therapeutic intervention is, therefore, to disrupt this cascade. Non-steroidal antiandrogens, including derivatives of this compound, are designed to competitively inhibit the binding of endogenous androgens to the AR, thereby preventing its activation and subsequent downstream signaling.[5]

Section 2: Mechanism of Action - A Tale of Induced Unfitting

The antagonistic activity of this compound derivatives is not merely a passive blockade. These molecules induce a distinct conformational change in the AR's ligand-binding domain that is incompatible with the recruitment of coactivators necessary for transcriptional activation.

2.1. Binding and Conformational Distortion

Unlike the native androgens that stabilize an active conformation of the AR, these non-steroidal antagonists induce a structural rearrangement of key residues within the LBD. This distortion prevents the proper formation of the coactivator binding site, effectively silencing the receptor's transcriptional activity.[6]

2.2. Impeding Nuclear Translocation and DNA Binding

Second-generation antiandrogens, such as Enzalutamide, which is a prominent derivative of this class, exhibit a multi-faceted mechanism of action. Beyond competitive binding, they also hinder the nuclear translocation of the AR and its subsequent binding to DNA, providing a more comprehensive blockade of the signaling pathway.[6]

Section 3: Structure-Activity Relationship (SAR) - The Molecular Blueprint for Potency

The biological activity of these derivatives is exquisitely sensitive to their molecular architecture. Understanding the SAR is paramount for the rational design of more potent and specific antagonists. The diarylhydantoin scaffold, a common feature in many potent derivatives, serves as a key example.[7][8]

Position of Substitution Functional Group/Modification Impact on Activity Rationale
Aromatic Ring A (benzonitrile moiety) Trifluoromethyl group at position 2Crucial for activity The strong electron-withdrawing nature of the trifluoromethyl group is thought to play a key role in high-affinity binding to the androgen receptor.[2]
Cyano group at position 4Essential for potent antagonism This group is a key hydrogen bond acceptor and is critical for anchoring the molecule within the ligand-binding pocket.
Aromatic Ring B (attached to the hydantoin) Electron-withdrawing groups (e.g., F, Cl, CN)Generally increases antagonistic activity Enhances the overall electron-deficient nature of the molecule, which can improve binding affinity.[9]
Bulky substituentsCan modulate activity and selectivity The size and nature of the substituent can influence the induced conformation of the AR, potentially leading to selective androgen receptor modulators (SARMs) with partial agonist activity.[7]
Hydantoin Ring Thiohydantoin modificationEnhances potency and improves pharmacokinetic properties The sulfur atom can form additional interactions within the binding pocket, and this modification has been shown to lead to compounds with improved in vivo efficacy.[8][10]
N-methylationCan improve metabolic stability and oral bioavailability Methylation can block sites of metabolism, leading to a longer half-life in the body.

Section 4: Experimental Protocols for Biological Evaluation - A Guide to Rigorous Assessment

The evaluation of this compound derivatives necessitates a multi-tiered approach, progressing from in vitro assays that probe direct receptor interaction to in vivo models that assess physiological effects.

4.1. In Vitro Assays: The Foundation of Mechanistic Understanding

4.1.1. Competitive Androgen Receptor Binding Assay

This assay directly measures the affinity of a test compound for the AR. The principle lies in the competition between the unlabeled test compound and a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.[11][12]

  • Protocol:

    • Preparation of Reagents:

      • Recombinant human androgen receptor ligand-binding domain (AR-LBD).

      • Radiolabeled ligand: [³H]-R1881.

      • Assay Buffer: Typically contains Tris-HCl, EDTA, glycerol, and other stabilizing agents.

      • Test compounds serially diluted in DMSO.

    • Assay Procedure:

      • In a 96-well or 384-well plate, combine the AR-LBD, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound.

      • Incubate to allow binding to reach equilibrium.

      • Separate the bound from the free radioligand using a method such as filtration or scintillation proximity assay (SPA).[11]

      • Quantify the amount of bound radioactivity.

    • Data Analysis:

      • Plot the percentage of bound radioligand against the concentration of the test compound.

      • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4.1.2. Androgen Receptor Reporter Gene Assay

This cell-based assay quantifies the functional consequence of AR binding – its ability to activate gene transcription.[3][13]

  • Protocol:

    • Cell Culture and Transfection:

      • Use a suitable cell line, such as a prostate cancer cell line (e.g., LNCaP) that endogenously expresses the AR.[2]

      • Transfect the cells with a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

    • Assay Procedure:

      • Plate the transfected cells and treat them with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of the test compound.

      • Incubate to allow for gene expression.

      • Lyse the cells and measure the activity of the reporter enzyme.

    • Data Analysis:

      • Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

      • Calculate the percent inhibition of androgen-induced reporter activity and determine the IC50 value.

Experimental Workflow for In Vitro Assays Workflow for In Vitro Biological Evaluation cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay Binding_Start Prepare Reagents (AR-LBD, [3H]-R1881, Test Compound) Incubate_Binding Incubate to Equilibrium Binding_Start->Incubate_Binding Separate Separate Bound/Free Ligand Incubate_Binding->Separate Quantify_Binding Quantify Radioactivity Separate->Quantify_Binding Binding_End Determine IC50 Quantify_Binding->Binding_End Reporter_Start Transfect Cells with Reporter Plasmid Treat_Cells Treat with Androgen +/- Test Compound Reporter_Start->Treat_Cells Incubate_Reporter Incubate for Gene Expression Treat_Cells->Incubate_Reporter Measure_Activity Measure Reporter Activity Incubate_Reporter->Measure_Activity Reporter_End Determine IC50 Measure_Activity->Reporter_End

Caption: Experimental Workflow for In Vitro Biological Evaluation.

4.2. In Vivo Models: Assessing Physiological Relevance

In vivo studies are crucial for evaluating the pharmacokinetic properties, efficacy, and potential toxicity of the derivatives in a whole-organism context.[14]

4.2.1. Hershberger Assay

This is a classic in vivo assay for assessing the androgenic and antiandrogenic properties of a compound. It utilizes castrated male rats and measures the weight changes of androgen-dependent tissues, such as the ventral prostate and seminal vesicles.[15]

  • Protocol:

    • Animal Model: Use immature, castrated male rats.

    • Dosing: Administer the test compound and a reference androgen (e.g., testosterone propionate) daily for a set period (e.g., 7-10 days).

    • Endpoint Measurement: At the end of the study, euthanize the animals and carefully dissect and weigh the ventral prostate, seminal vesicles, and levator ani muscle.

    • Data Analysis: Compare the organ weights of the treated groups to the control groups to determine the androgenic or antiandrogenic effects of the test compound.

4.2.2. Prostate Cancer Xenograft Models

To evaluate the anti-tumor efficacy of these compounds, human prostate cancer cells are implanted into immunodeficient mice.[1]

  • Protocol:

    • Cell Implantation: Inject a suspension of a human prostate cancer cell line (e.g., LNCaP or 22Rv1) subcutaneously into male immunodeficient mice.[2]

    • Tumor Growth: Allow the tumors to establish and reach a certain size.

    • Treatment: Administer the test compound orally or via another appropriate route.

    • Tumor Measurement: Regularly measure the tumor volume using calipers.

    • Endpoint Analysis: At the end of the study, analyze the tumors for biomarkers of AR activity.

Section 5: Synthesis of Key Derivatives - From Bench to Biological Activity

The synthesis of this compound derivatives often involves multi-step sequences. A key intermediate in the synthesis of many potent antiandrogens, including Enzalutamide, is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[16][17]

5.1. Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This intermediate is typically synthesized from 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of Key Intermediate Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Start 4-Amino-2-(trifluoromethyl)benzonitrile Intermediate 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Start->Intermediate Reaction with Reagent Thiophosgene (CSCl2) or Benzoyl isothiocyanate Reagent->Intermediate

Caption: Synthesis of a Key Intermediate.

5.2. General Synthesis of Diarylhydantoin Derivatives

The synthesis of diarylhydantoin-based antiandrogens, such as Enzalutamide, typically involves the cyclization of the isothiocyanate intermediate with an appropriate amino acid derivative.[18][19][20]

Section 6: Concluding Remarks and Future Perspectives

The derivatives of this compound represent a triumph of rational drug design. Their profound biological activity as androgen receptor antagonists has provided a much-needed therapeutic option for patients with advanced prostate cancer. The continued exploration of the structure-activity relationships of this chemical class holds the promise of developing next-generation antiandrogens with improved potency, selectivity, and resistance profiles. As our understanding of the nuances of androgen receptor signaling deepens, so too will our ability to design even more effective and targeted therapies based on this remarkable scaffold.

References

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  • Hartig, S. M., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

  • Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]

  • Abad, A., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology, 776, 59-68. [Link]

  • Hartig, S. M., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

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Initial Reactivity Studies of 4-Methyl-2-(trifluoromethyl)benzonitrile: A Strategic Approach to Unlocking a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(trifluoromethyl)benzonitrile is a strategically important aromatic scaffold, possessing three distinct functional handles: a nitrile, a trifluoromethyl group, and a methyl group. The electronic interplay of these substituents—the powerful electron-withdrawing nature of the nitrile and trifluoromethyl groups juxtaposed with the electron-donating methyl group—creates a unique chemical environment. This guide presents a comprehensive framework for initial reactivity studies on this molecule. It is designed not as a rigid set of established reactions, but as a strategic roadmap for researchers to systematically probe the molecule's chemical behavior. We will explore the causality behind experimental design, proposing validated protocols for investigating the reactivity at each functional site to unlock its potential as a versatile intermediate in pharmaceutical and materials science applications.

Introduction: The Chemical Landscape of this compound

The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound (IUPAC: this compound) presents an attractive starting point for chemical synthesis. The nitrile group is a versatile precursor to amines, carboxylic acids, amides, and heterocycles, while the benzylic methyl group offers a site for further functionalization. The core challenge and opportunity lie in understanding how the potent, deactivating -CF3 and -CN groups modulate the reactivity of the aromatic ring and the adjacent methyl group. This guide outlines a logical progression of experiments to map this reactivity, providing the foundational knowledge needed to deploy this building block effectively in complex synthetic campaigns.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical properties is the foundation of all subsequent experimental work. The table below summarizes key data for this compound.

PropertyValueSource
CAS Number 261952-05-0[2][3]
Molecular Formula C₉H₆F₃N[4]
Molecular Weight 185.15 g/mol [4]
IUPAC Name This compound[3]
SMILES CC1=CC(=C(C=C1)C#N)C(F)(F)F[4][5]
Predicted XlogP 2.9[4]
Predicted Boiling Point 265.7 °C[3]
Predicted Melting Point 25 °C[3]

Note: Some properties are computationally predicted and should be confirmed experimentally.

Proposed Reactivity Profile: A Multi-faceted Investigation

Our investigation is structured around the three key reactive zones of the molecule. For each zone, we will propose experiments, explain the scientific rationale, and provide a detailed, actionable protocol grounded in established chemical principles.

Transformations of the Nitrile Moiety

The nitrile group is a linchpin for synthetic diversification. Its reactivity is significantly influenced by the ortho-trifluoromethyl group, which enhances the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic additions.

  • Expertise & Rationale: Hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation. This experiment will establish the stability of the molecule to harsh acidic or basic conditions and provide a key intermediate for amide couplings or other carboxylate-derived chemistries. We anticipate that the strong electron-withdrawing groups may facilitate this transformation, but the steric hindrance from the ortho-CF₃ group could be a competing factor. The choice of a strong base like LiO-t-Bu combined with CsF is inspired by methodologies developed for the formal hydrolysis of trifluoromethyl arenes, suggesting this system can handle the robust nature of the CF₃ group.[6]

  • Experimental Protocol: Base-Catalyzed Hydrolysis

    • To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add Lithium tert-butoxide (LiO-t-Bu, 3.0 eq) and Caesium Fluoride (CsF, 3.0 eq).

    • Heat the reaction mixture to 100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material.

    • Cool the mixture to room temperature and cautiously quench with 1 M HCl (aq) until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to yield 4-methyl-2-(trifluoromethyl)benzoic acid.

  • Self-Validation: The protocol's success is validated by the complete conversion of the starting material and the isolation and characterization (¹H NMR, ¹³C NMR, IR, MS) of the expected carboxylic acid product. The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) in the IR spectrum would be key indicators.

  • Expertise & Rationale: The reduction of a nitrile to a primary amine is a high-value transformation in medicinal chemistry, providing a crucial handle for introducing nitrogen-containing functionalities. Given the presence of the sensitive CF₃ group, a robust but selective reducing agent is required. Lithium aluminum hydride (LAH) is a powerful choice capable of reducing the nitrile without affecting the aromatic ring or the CF₃ group under controlled conditions.

  • Experimental Protocol: LAH Reduction

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LAH, 2.0 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% NaOH (aq) (X mL), and finally H₂O (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

  • Expertise & Rationale: Converting the nitrile into a 1,3-dipole, such as a nitrile oxide, opens the door to powerful [3+2] cycloaddition reactions for constructing five-membered heterocycles.[7] This pathway provides access to isoxazole rings, which are prevalent in bioactive molecules. The reaction proceeds by first converting the nitrile to an intermediate hydroxamoyl chloride, which is then treated with a base in the presence of a dipolarophile (e.g., an alkene or alkyne) to generate the nitrile oxide in situ.

  • Experimental Workflow Diagram

G cluster_step1 Step 1: Hydroxamoyl Chloride Formation cluster_step2 Step 2: In situ [3+2] Cycloaddition start This compound reagents1 NH2OH·HCl, NaHCO3 EtOH/H2O, Reflux start->reagents1 intermediate N'-hydroxy-4-methyl-2-(trifluoromethyl)benzimidamide reagents1->intermediate reagents2 NaNO2, HCl (aq) 0 °C intermediate->reagents2 product1 N-hydroxy-4-methyl-2-(trifluoromethyl)benzimidoyl chloride reagents2->product1 product1_input Hydroxamoyl Chloride product1->product1_input reagents3 Et3N, Dipolarophile (e.g., Styrene) THF, RT product1_input->reagents3 product2 Substituted Isoxazole Product reagents3->product2 caption Workflow for [3+2] Cycloaddition via Nitrile Oxide.

Caption: Workflow for [3+2] Cycloaddition via Nitrile Oxide.

Reactivity of the Aromatic Ring

The benzonitrile ring is severely deactivated towards electrophilic aromatic substitution (EAS) due to the combined -I and -M effects of the nitrile and the strong -I effect of the trifluoromethyl group. Conversely, it is highly activated towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

  • Expertise & Rationale: SNAr reactions are a powerful tool for C-C and C-heteroatom bond formation on electron-deficient rings.[8] While our starting material lacks a leaving group, a strategic nitration followed by reduction and a Sandmeyer reaction can install a halogen (e.g., bromine) at the 5-position. This new intermediate would be an excellent substrate for SNAr. The electron-withdrawing groups ortho and para to the halogen will strongly activate it towards nucleophilic attack. This multi-step approach is a classic strategy to probe the inherent SNAr reactivity of a core scaffold.

  • Proposed Multi-Step Protocol to Probe SNAr

    • Nitration: Cautiously react this compound with a mixture of fuming HNO₃ and concentrated H₂SO₄ at 0-25 °C to install a nitro group, likely at the 5-position.

    • Reduction: Reduce the resulting nitro-intermediate to the corresponding aniline using a standard method like SnCl₂/HCl or catalytic hydrogenation.

    • Sandmeyer Reaction: Convert the aniline to a diazonium salt with NaNO₂/HBr at 0 °C, followed by treatment with CuBr to install a bromine atom, yielding 5-bromo-4-methyl-2-(trifluoromethyl)benzonitrile.

    • SNAr Reaction: React the bromo-intermediate (1.0 eq) with a nucleophile, such as sodium methoxide (1.2 eq), in a polar aprotic solvent like DMSO at elevated temperature (e.g., 80-120 °C). Monitor for the formation of 5-methoxy-4-methyl-2-(trifluoromethyl)benzonitrile.

  • Reaction Mechanism Diagram

Caption: Proposed Concerted SNAr Mechanism.

Functionalization of the Benzylic Methyl Group

The methyl group provides a valuable site for introducing new functionality at the benzylic position, creating intermediates for further elaboration.

  • Expertise & Rationale: Benzylic C-H bonds are susceptible to free-radical halogenation. Using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (Azobisisobutyronitrile) is a standard and selective method for converting a benzylic methyl group to a bromomethyl group. This benzylic bromide is a highly versatile electrophile, readily participating in substitution reactions with a wide range of nucleophiles.

  • Experimental Protocol: Wohl-Ziegler Bromination

    • In a flask equipped with a reflux condenser and protected from light, dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) and monitor the reaction by TLC. The reaction can be initiated with a heat lamp if necessary.

    • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile, which should be used promptly or stored carefully due to its lability.

Conclusion and Future Outlook

This technical guide outlines a strategic, multi-pronged approach to elucidating the initial reactivity of this compound. By systematically probing the nitrile, aromatic, and benzylic positions, researchers can build a comprehensive understanding of this molecule's chemical personality. The proposed studies are grounded in established, reliable protocols, adapted to the specific electronic and steric nature of the substrate. The successful execution of these experiments will not only characterize a promising chemical building block but will also generate a portfolio of novel, high-value intermediates, paving the way for their application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Methyl-2-(trifluoromethyl)benzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 4-Methyl-2-(trifluoromethyl)benzonitrile, a key building block in modern pharmaceutical synthesis. We explore the profound impact of its constituent functional groups—the trifluoromethyl and nitrile moieties—on drug design and efficacy. The core of this document is a validated, step-by-step protocol for the benzylic bromination of this compound, transforming it into a highly versatile intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This protocol is designed for researchers, medicinal chemists, and process development scientists, offering insights into reaction mechanisms, safety procedures, and downstream synthetic applications.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to significantly enhance the pharmacological profile of a molecule.[2][3] When integrated into a versatile scaffold like benzonitrile, it creates a powerful building block for pharmaceutical intermediates.

This compound (CAS 261952-05-0) is a prime example of such a strategic intermediate. Its molecular architecture offers a unique convergence of desirable properties:

  • Metabolic Stability: The carbon-fluorine bonds in the -CF₃ group are exceptionally strong, making them resistant to enzymatic breakdown by biological systems.[4] This enhanced stability can lead to longer drug half-lives and potentially reduced dosing frequency.[4]

  • Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, thereby enhancing absorption, distribution, and bioavailability.[2][4]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group alters the electronic properties of the aromatic ring, which can lead to stronger and more selective interactions with biological targets.[2]

  • Synthetic Versatility: The nitrile (-C≡N) group is a stable yet highly reactive functional group that serves as a linchpin for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.[5][6]

This application note will detail the physicochemical properties and safe handling of this compound and provide a robust protocol for its conversion into a more advanced intermediate, thereby unlocking its full potential in the synthesis of novel therapeutics.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe and effective experimentation.

Compound Data
PropertyValueSource
IUPAC Name This compound[PubChem][7]
CAS Number 261952-05-0[PubChem][7]
Molecular Formula C₉H₆F₃N[PubChem][7]
Molecular Weight 185.15 g/mol [PubChem][7]
Appearance White to off-white solidN/A
Melting Point 22-28 °C[Apollo Scientific]
Boiling Point ~239.7 °C at 760 mmHg (Predicted)[Guidechem][8]
InChIKey WCZWEODOIUKVHX-UHFFFAOYSA-N[PubChem][7]
Safety & Handling

This compound and its derivatives must be handled with appropriate care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust. Keep away from oxidizing agents and sources of ignition. Ensure adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Synthetic Application: Unlocking Potential via Benzylic Bromination

The methyl group of this compound is a key site for initial functionalization. By converting this relatively inert group into a reactive handle, a multitude of downstream synthetic pathways become accessible. The most direct and powerful method to achieve this is through free-radical benzylic bromination using N-Bromosuccinimide (NBS).

Rationale and Mechanistic Insight

The Wohl-Ziegler reaction is a reliable method for the selective bromination of allylic and benzylic C-H bonds.[9] The reaction proceeds via a free-radical chain mechanism, which is favored over ionic pathways that might otherwise lead to electrophilic aromatic substitution.[10]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over molecular bromine (Br₂). It serves as a source of bromine radicals while maintaining a very low equilibrium concentration of Br₂ in the reaction mixture.[11] This is critical to prevent the competing and undesired electrophilic addition of bromine to the aromatic ring.

  • Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is used as a thermal initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a bromine atom from NBS.[9]

  • Solvent (Carbon Tetrachloride): Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are essential. They do not react with the radical intermediates and prevent the formation of bromohydrins, which can occur in the presence of water.[12]

The overall mechanism is a chain reaction:

  • Initiation: AIBN decomposes upon heating to form radicals, which generate a bromine radical (Br•) from NBS.[13]

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to yield the benzyl bromide product and a new bromine radical, continuing the chain.[13][14]

  • Termination: The reaction concludes when radical species combine.[13]

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol: Synthesis of 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile

This protocol details a laboratory-scale procedure for the selective bromination of the benzylic methyl group.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound261952-05-0185.155.00 g27.01.0
N-Bromosuccinimide (NBS)128-08-5177.985.02 g28.21.04
Azobisisobutyronitrile (AIBN)78-67-1164.210.22 g1.350.05
Carbon Tetrachloride (CCl₄), anhydrous56-23-5153.82100 mL--
Saturated aq. NaHCO₃--~50 mL--
Saturated aq. Na₂S₂O₃--~50 mL--
Brine--~50 mL--
Anhydrous MgSO₄7487-88-9120.37q.s.--
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging the Flask: To the flask, add this compound (5.00 g, 27.0 mmol), N-Bromosuccinimide (5.02 g, 28.2 mmol), and anhydrous carbon tetrachloride (100 mL).

  • Initiator Addition: Add the radical initiator, AIBN (0.22 g, 1.35 mmol).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Note: The solid succinimide byproduct will float to the surface upon completion.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to remove the insoluble succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 10 mL).

  • Workup: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (1 x 50 mL) to quench any remaining bromine.

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to remove any acidic byproducts.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). The expected product, 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile, is a solid.

Downstream Synthetic Potential

The introduction of the benzylic bromide transforms the starting material into a powerful electrophilic building block, opening a gateway to a vast array of derivatives through nucleophilic substitution (Sₙ2) reactions. This versatility is crucial for building the molecular complexity required for modern APIs.[15]

// Nodes start [label="4-(Bromomethyl)-2-\n(trifluoromethyl)benzonitrile", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; nuc_r_oh [label="Alcohol (R-OH) / Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nuc_r_cooh [label="Carboxylate (R-COO⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nuc_r2nh [label="Amine (R₂NH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; nuc_cn [label="Cyanide (CN⁻)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

prod_ether [label="Benzylic Ethers\n(Ar-CH₂-OR)"]; prod_ester [label="Benzylic Esters\n(Ar-CH₂-OOCR)"]; prod_amine [label="Benzylic Amines\n(Ar-CH₂-NR₂)"]; prod_nitrile [label="Arylacetonitriles\n(Ar-CH₂-CN)"];

// Edges start -> nuc_r_oh [dir=none]; nuc_r_oh -> prod_ether [label=" Ether Synthesis "];

start -> nuc_r_cooh [dir=none]; nuc_r_cooh -> prod_ester [label=" Ester Synthesis "];

start -> nuc_r2nh [dir=none]; nuc_r2nh -> prod_amine [label=" Amine Synthesis "];

start -> nuc_cn [dir=none]; nuc_cn -> prod_nitrile [label=" Chain Extension "]; }

Caption: Downstream applications of the benzylic bromide intermediate.

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed precursor for pharmaceutical synthesis. Its unique combination of a metabolically robust trifluoromethyl group and a synthetically versatile nitrile moiety makes it an invaluable starting material. The protocol provided herein for benzylic bromination effectively activates the molecule, converting it into a highly reactive intermediate, 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile. This transformation is a critical first step in leveraging the full potential of the scaffold, enabling medicinal chemists to efficiently construct complex molecular architectures destined for a range of therapeutic targets, including those in oncology, neurology, and cardiovascular health.[15]

References

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Radical Substitution: Allylic Bromination. (2025, May 22). J. Vis. Exp. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). Chem LibreTexts. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nitrile. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Reagent Friday: N-Bromosuccinimide (NBS). (2011, June 10). Mastering Organic Chemistry. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chen, H., Shen, L., & Lin, Y. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Semantic Scholar. Retrieved from [Link]

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pharmaceutical and Industrial Applications of Nitriles. (2023). ResearchGate. Retrieved from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. (1993). Google Patents.
  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. (1993). European Patent Office. Retrieved from [Link]

  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Patsnap. Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2010). Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. Retrieved from [Link]

  • Boost Your Synthesis: Why 4-Bromo-2-(trifluoromethyl)benzonitrile is Key. (2025, October 23). LinkedIn. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. (2019). European Patent Office. Retrieved from [Link]

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025, April 21). EASTFINE. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit. Retrieved from [Link]

  • Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (2025, October 18). LinkedIn. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-Methyl-2-(trifluoromethyl)benzonitrile in Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of developing active ingredients with enhanced efficacy, metabolic stability, and tailored physicochemical properties.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase lipophilicity, improve binding affinity to target proteins, and block metabolic degradation pathways, thereby enhancing the potency and residual activity of a potential pesticide.[3]

4-Methyl-2-(trifluoromethyl)benzonitrile emerges as a highly valuable and versatile chemical intermediate in this context.[4] Its structure presents a unique convergence of functionalities: the electron-withdrawing trifluoromethyl group, a strategically placed methyl group for modulating selectivity, and a versatile nitrile moiety that serves as a key synthetic handle for a wide array of chemical transformations. This guide provides an in-depth exploration of its application, offering detailed protocols and expert insights for researchers in the field.

Physicochemical Profile of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to designing robust synthetic routes and predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C9H6F3NPubChem[5]
Molecular Weight 185.15 g/mol PubChem[5]
CAS Number 261952-05-0PubChem[5]
Appearance Not specified, typically a solid or liquid-
IUPAC Name This compoundPubChem[5]

Application Focus 1: Synthesis of Triazole-Type Fungicides

The benzonitrile scaffold is a precursor to a range of potent fungicides, particularly those belonging to the triazole class, which act as demethylation inhibitors (DMIs) in fungal sterol biosynthesis. The following section details a representative, multi-step synthesis leveraging this compound, based on established chemical transformations documented in patent literature for analogous structures.[6][7]

Causality Behind the Synthetic Strategy: The nitrile group is an ideal precursor for a ketone via a Grignard reaction. This ketone then becomes the electrophilic center for introducing the core triazole functionality, a critical step for achieving the desired mode of action.

Visualized Synthetic Workflow: From Benzonitrile to Triazole Fungicide

G A This compound B Step 1: Grignard Reaction Reagents: 2-chlorobenzylmagnesium chloride, THF Product: Ketone Intermediate A->B Formation of Ketone C Step 2: α-Halogenation Reagents: Trimethylsulfoxonium iodide, NaH Product: Epoxide Intermediate B->C Corey-Chaykovsky Reaction D Step 3: Epoxide Opening with Triazole Reagents: 1,2,4-Triazole, K2CO3, DMF Product: Final Triazole Fungicide C->D Nucleophilic Ring-Opening G A 4-Amino-2-(trifluoromethyl)benzonitrile B Step 1: Urea Formation Reagents: Dimethylcarbamoyl chloride, Pyridine Product: Phenyl-Urea Herbicide A->B Acylation Route C Alternative Step 1: Urea Formation Reagents: Methyl Isocyanate, Triethylamine Product: Phenyl-Urea Herbicide A->C Isocyanate Route G A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Primary Screen (High-Throughput) - In-vitro enzyme inhibition assay - Fungal/bacterial growth inhibition A->B C Inactive Compounds (Archive) B->C No activity D Active 'Hits' Identified B->D Activity detected E Secondary Screen (Dose-Response) - IC50 / EC50 determination - Target selectivity panel D->E F Confirmed 'Leads' E->F G Tertiary Screen (Whole Organism) - Greenhouse plant trials (herbicides) - In-planta fungal infection model (fungicides) F->G H Candidate for Development G->H

Sources

Synthetic routes utilizing 4-Methyl-2-(trifluoromethyl)benzonitrile as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Methyl-2-(trifluoromethyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3) is particularly prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through potent electronic effects.[1] When coupled with the versatile nitrile (-CN) functionality on a simple aromatic core, as in This compound (CAS 261952-05-0), the result is a powerful and versatile building block for complex molecular synthesis.[2]

This guide provides a detailed exploration of the key synthetic transformations possible with this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity profile. We will move beyond simple reaction lists to explain the causality behind experimental choices, providing field-proven insights and detailed, reproducible protocols.

The core reactivity of this molecule can be dissected into three primary domains: transformations of the nitrile group, reactions on the aromatic ring, and functionalization of the methyl group. Understanding the interplay of the electron-withdrawing trifluoromethyl and nitrile groups with the electron-donating methyl group is critical to predicting and controlling reaction outcomes.

Part 1: Key Transformations of the Nitrile Group

The nitrile group is a cornerstone of synthetic versatility, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems.

Reduction to Primary Amines: Accessing Key Benzylamine Intermediates

The reduction of the nitrile to a primary amine is arguably the most valuable transformation of this building block, yielding (4-methyl-2-(trifluoromethyl)phenyl)methanamine. This product introduces a nucleophilic amine handle, crucial for amide bond formation, reductive amination, and the synthesis of a vast array of pharmaceutical scaffolds.

Causality & Mechanistic Insight: The presence of the strong electron-withdrawing trifluoromethyl group can influence the reactivity of the nitrile.[3] Catalytic hydrogenation or chemical hydrides are effective for this transformation. Reagents like diisopropylaminoborane, catalyzed by lithium borohydride, have proven highly effective for reducing a wide variety of aromatic nitriles with excellent yields.[3][4] For selective reductions in the presence of other sensitive functional groups like esters, catalytic transfer hydrogenation using systems like Pd/C with formic acid and triethylamine is a mild and effective option.[5]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details a standard catalytic hydrogenation for the reduction of the nitrile group.

Materials:

  • This compound

  • Ethanol (or Methanol), anhydrous

  • Raney Nickel (or 10% Palladium on Carbon), 50% slurry in water

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® filtration aid

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add this compound (e.g., 5.0 g, 27.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (~0.5 g, ~10 wt%). Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C). Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude (4-methyl-2-(trifluoromethyl)phenyl)methanamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentsRaney Nickel, H₂ Gas
SolventEthanol
Temperature40-50 °C
Pressure50-100 psi
Typical Yield>90%
Product(4-methyl-2-(trifluoromethyl)phenyl)methanamine

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Reactor with Substrate & Catalyst prep2 Add Anhydrous Ethanol prep1->prep2 react1 Seal & Purge with N₂ prep2->react1 react2 Purge & Pressurize with H₂ react1->react2 react3 Heat & Stir (40-50°C, 50-100 psi) react2->react3 react4 Monitor Progress (TLC / GC-MS) react3->react4 workup1 Cool, Vent & Purge react4->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product (Distillation / Chromatography) workup3->workup4

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 3: Functionalization of the Methyl Group

The benzylic methyl group provides another handle for synthetic manipulation, primarily through oxidation or halogenation.

Benzylic Bromination

Free-radical bromination at the benzylic position using reagents like N-Bromosuccinimide (NBS) with a radical initiator (AIBN or benzoyl peroxide) can convert the -CH₃ group into a -CH₂Br group. This creates a potent electrophilic site, transforming the molecule into 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile . This intermediate is highly reactive towards nucleophiles, enabling the introduction of a wide variety of functional groups via substitution reactions.

Oxidation to Carboxylic Acid

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 4-cyano-3-(trifluoromethyl)benzoic acid . This di-functionalized aromatic ring is a valuable precursor for polyesters, polyamides, and complex pharmaceutical intermediates where two distinct electronic and reactive sites are required.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are prevalent in several classes of bioactive molecules.

  • Oncology: The 4-amino derivative is a key intermediate for synthesizing kinase inhibitors and other anticancer agents. [6]* Androgen Receptor Modulators: The core scaffold is found in non-steroidal anti-androgenic drugs used in the treatment of prostate cancer.

  • Fungicides: Complex triazole-based fungicides are synthesized from intermediates derived from related benzonitriles. [7][8]* Agrochemicals: The unique substitution pattern is also utilized in the development of novel pesticides and herbicides. [6] This broad applicability underscores the importance of this compound as a strategic starting material in programs aimed at discovering new chemical entities with tailored biological activity.

References

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: prepar
  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by...
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl)
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes - Benchchem.
  • How to selectively reduction of nitrile group in presence of ester group?
  • PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • This compound | C9H6F3N | CID 2775597 - PubChem.
  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European P
  • The mechanochemical reaction of 4‐Methylbenzonitrile (MBN) to...
  • Applications of Benzonitrile Derivatives in Drug Development: Applic
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
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  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchG
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - Harvard DASH.
  • Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis.

Sources

Protocol for the cyanation reaction to produce 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Cyanation of 4-Bromo-3-(trifluoromethyl)toluene to Produce 4-Methyl-2-(trifluoromethyl)benzonitrile

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2][3] The described method is a palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)toluene. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reaction mechanism, step-by-step experimental procedures, safety precautions, and data interpretation. The protocol is designed to be reproducible and scalable, ensuring high yield and purity of the final product.

Introduction

This compound is a crucial building block in organic synthesis.[4] Its trifluoromethyl and nitrile functionalities make it a versatile precursor for the synthesis of complex molecules with applications in medicinal chemistry and materials science.[2][3] Traditional methods for the synthesis of aryl nitriles, such as the Rosenmund-von Braun reaction, often require harsh conditions, including high temperatures and stoichiometric amounts of copper(I) cyanide, which can lead to difficulties in product purification and waste disposal.[5][6][7][8][9] Modern transition-metal catalyzed cyanations, particularly those employing palladium, offer milder reaction conditions, greater functional group tolerance, and improved yields.[6][10][11][12]

This protocol details a palladium-catalyzed approach, which has been optimized for the specific conversion of 4-bromo-3-(trifluoromethyl)toluene to this compound. The method's efficiency and selectivity make it a superior alternative to traditional synthetic routes.

Reaction Mechanism and Rationale

The conversion of an aryl halide to an aryl nitrile via palladium catalysis generally proceeds through a catalytic cycle involving oxidative addition, cyanide transfer (transmetalation), and reductive elimination.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-bromo-3-(trifluoromethyl)toluene), forming a Pd(II) intermediate.

  • Cyanide Transfer: The cyanide source, in this case, a non-toxic and easy-to-handle cyanide salt, transfers a cyanide group to the palladium center, displacing the bromide.[10]

  • Reductive Elimination: The aryl and nitrile groups on the Pd(II) center reductively eliminate to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

The choice of a palladium catalyst and appropriate ligands is critical to prevent catalyst poisoning by the cyanide ion, a known issue that can lead to reaction irreproducibility.[6] The use of specific ligands can stabilize the palladium catalyst throughout the catalytic cycle, ensuring efficient turnover and high yields.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
4-Bromo-3-(trifluoromethyl)toluene≥98%Commercially Available261952-20-9
Palladium(II) acetateReagent GradeCommercially Available3375-31-3
Xantphos≥98%Commercially Available161265-03-8
Zinc Cyanide98%Commercially Available557-21-1
Zinc Dust<10 µm, ≥98%Commercially Available7440-66-6
N,N-Dimethylacetamide (DMAc)Anhydrous, 99.8%Commercially Available127-19-5
TolueneAnhydrous, 99.8%Commercially Available108-88-3
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Saturated aqueous sodium bicarbonateLaboratory preparedN/AN/A
BrineLaboratory preparedN/AN/A
Anhydrous sodium sulfateACS GradeCommercially Available7757-82-6
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask Assemble and dry glassware purge_inert Purge with N2/Ar setup_flask->purge_inert add_solids Add 4-bromo-3-(trifluoromethyl)toluene, Pd(OAc)2, Xantphos, Zn(CN)2, and Zn dust purge_inert->add_solids add_solvent Add anhydrous DMAc add_solids->add_solvent heat_reaction Heat to 120 °C add_solvent->heat_reaction monitor_reaction Monitor by TLC/GC-MS heat_reaction->monitor_reaction cool_reaction Cool to room temperature monitor_reaction->cool_reaction filter_solids Filter through Celite cool_reaction->filter_solids extract_product Aqueous work-up and extraction filter_solids->extract_product dry_organic Dry organic layer extract_product->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate column_chromatography Silica gel column chromatography concentrate->column_chromatography characterize Characterize final product column_chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Glassware Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet was thoroughly dried in an oven and allowed to cool under a stream of nitrogen.

  • Reagent Addition: To the flask were added 4-bromo-3-(trifluoromethyl)toluene (10.0 g, 41.8 mmol), palladium(II) acetate (0.188 g, 0.84 mmol, 2 mol%), Xantphos (0.725 g, 1.25 mmol, 3 mol%), zinc cyanide (3.93 g, 33.5 mmol, 0.8 equiv), and zinc dust (0.273 g, 4.18 mmol, 10 mol%).

  • Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAc, 100 mL) was added to the flask via syringe.

  • Reaction: The reaction mixture was stirred and heated to 120 °C under a nitrogen atmosphere. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, the reaction mixture was cooled to room temperature.

    • The mixture was diluted with toluene (100 mL) and filtered through a pad of Celite®. The filter cake was washed with additional toluene (2 x 20 mL).

    • The combined filtrates were washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

    • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product was purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure solid.

Safety Precautions

Extreme caution must be exercised when working with cyanide-containing compounds. [13][14]

  • Engineering Controls: All manipulations involving zinc cyanide must be performed in a well-ventilated chemical fume hood.[13][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[13][14][15][17]

  • Handling Cyanide:

    • Never work alone when handling cyanides.[13][16]

    • Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[13][15]

    • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.

  • Spill Response: In case of a spill, evacuate the area and follow established emergency procedures.[13][17] Small spills within a fume hood can be cleaned using an absorbent material, which should then be treated as hazardous waste.[13]

Data and Results

ParameterValue
Starting Material4-Bromo-3-(trifluoromethyl)toluene
ProductThis compound
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
AppearanceWhite to off-white solid
Typical Yield85-95%
Purity (by GC)>98%

Conclusion

The palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)toluene presented in this application note is a highly efficient and reliable method for the synthesis of this compound. The protocol offers significant advantages over traditional methods, including milder reaction conditions, high yields, and the use of a less toxic cyanide source. Adherence to the detailed experimental procedure and stringent safety precautions will ensure the successful and safe execution of this synthesis.

References

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  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides . Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]

  • Ren, W., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source . Organic Letters, 13(19), 5004–5007. Available at: [Link]

  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides . RSC Advances, 10(56), 34043–34063. Available at: [Link]

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  • Ren, W., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source . Organic Letters, 13(19), 5004–5007. Available at: [Link]

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  • Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (Patent).
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  • Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. (Patent).
  • 4-Bromo-3-(trifluoromethyl)toluene - Oakwood Chemical. Available at: [Link]

  • Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. (Patent).
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  • Twilton, J., et al. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis . Angewandte Chemie International Edition, 55(25), 7217–7221. Available at: [Link]

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Application Notes & Protocols: 4-Methyl-2-(trifluoromethyl)benzonitrile as a Strategic Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-methyl-2-(trifluoromethyl)benzonitrile as a versatile precursor for the synthesis of novel heterocyclic compounds. We delve into the molecule's unique reactivity, dictated by the interplay of its nitrile, trifluoromethyl, and methyl functional groups. This guide offers detailed, field-proven protocols for the synthesis of diverse scaffolds, explains the scientific rationale behind experimental choices, and highlights the significance of this building block in modern chemistry.

Introduction: The Strategic Value of a Fluorinated Building Block

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and agrochemicals, forming the core of a vast number of therapeutic agents and functional molecules.[1] The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these scaffolds can dramatically enhance their pharmacological profiles. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and modulate binding affinity through favorable electronic interactions.[2][3]

This compound emerges as a particularly valuable starting material. Its structure is pre-loaded with three distinct functional handles, each offering a unique entry point for synthetic diversification.

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that influences the reactivity of the aromatic ring and imparts desirable physicochemical properties to the final products.[4]

  • Nitrile Group (-CN): An exceptionally versatile functional group that can be transformed into a wide array of nitrogen-containing heterocycles, including tetrazoles, triazoles, and pyrimidines, or serve as a precursor to amines and carboxylic acids.[3]

  • Methyl Group (-CH₃): Provides a site for further functionalization, such as benzylic halogenation, allowing for the construction of more complex, multi-substituted heterocyclic systems.

This guide will explore the synthetic utility of this precursor, providing both the theoretical basis for its reactivity and practical, step-by-step protocols for its application.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material's properties and hazards is critical for safe and successful experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[5][6]
Synonyms 2-Cyano-5-methylbenzotrifluoride[7]
CAS Number 261952-05-0[5][6]
Molecular Formula C₉H₆F₃N[5][6]
Molecular Weight 185.15 g/mol [5]
Appearance Solid (typical)
Normal Boiling Point 265.67 °C[6]
Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements: The compound is designated with multiple hazard statements, including:

    • H311: Toxic in contact with skin.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • May also be harmful or toxic if swallowed or inhaled.[5][8]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Core Reactivity: A Multi-Functional Synthetic Platform

The synthetic potential of this compound stems from the distinct reactivity of its three key functional groups. The interplay between these groups allows for controlled, regioselective transformations to build molecular complexity.

Caption: Key reactive sites of this compound.
Causality Behind Experimental Choices:
  • Nitrile Cycloadditions: The nitrile group is an excellent dienophile and partner in [3+2] cycloadditions. Its strong triple bond and polarization make it reactive toward nucleophiles like azides (to form tetrazoles) or in condensation reactions with amidines (to form triazines).

  • Benzylic Functionalization: The methyl group's protons are benzylic and thus susceptible to radical abstraction. This makes reactions like free-radical bromination with N-bromosuccinimide (NBS) highly efficient, providing a versatile benzylic bromide intermediate for subsequent nucleophilic substitutions.

  • Ring Activation: The potent electron-withdrawing nature of the ortho-trifluoromethyl group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present or installed.

Application Protocols: Synthesis of Novel Heterocycles

The following protocols are representative of the synthetic transformations possible with this precursor. They are designed to be self-validating, with clear steps and characterization guidance.

Protocol 1: [3+2] Cycloaddition for the Synthesis of a 5-Substituted Tetrazole

Principle: This protocol demonstrates the conversion of the nitrile functionality into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. The reaction proceeds via a [3+2] cycloaddition with an azide salt, often catalyzed by a Lewis acid.

G Workflow: Nitrile to Tetrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Combine Precursor, NaN₃, and NH₄Cl in DMF Heat Heat mixture at 120 °C for 12-24h (Monitor by TLC) Start->Heat Cool Cool to RT Heat->Cool Acidify Acidify with HCl (aq) to pH ~2 Cool->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter solid, wash with H₂O Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final Obtain Final Product (Tetrazole) Dry->Final

Caption: Experimental workflow for tetrazole synthesis.

Materials and Reagents:

ReagentCASAmount (10 mmol scale)
This compound261952-05-01.85 g (10.0 mmol)
Sodium Azide (NaN₃)26628-22-80.78 g (12.0 mmol)
Ammonium Chloride (NH₄Cl)12125-02-90.64 g (12.0 mmol)
N,N-Dimethylformamide (DMF)68-12-220 mL
Hydrochloric Acid (2M aq.)7647-01-0As needed
Deionized Water7732-18-5For washing
Ethanol64-17-5For recrystallization

Step-by-Step Methodology:

  • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Work in a fume hood and wear all appropriate PPE.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.85 g), sodium azide (0.78 g), and ammonium chloride (0.64 g).

  • Solvent Addition: Add 20 mL of DMF to the flask. The mixture will be a suspension.

  • Heating: Heat the reaction mixture to 120 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material spot should diminish over time. The reaction typically takes 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Workup - Acidification: While stirring, acidify the aqueous mixture by slowly adding 2M HCl until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual salts and DMF.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure tetrazole product.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight.

Expected Characterization:

  • ¹H NMR: Disappearance of the nitrile carbon in ¹³C NMR and appearance of a new quaternary carbon signal for the tetrazole ring (~155-160 ppm). The aromatic and methyl proton signals will remain, though potentially shifted. A broad NH proton signal may be visible in the downfield region.

  • IR: Disappearance of the sharp nitrile (-C≡N) stretch (around 2230 cm⁻¹) and appearance of N-H and C=N stretches.

  • Mass Spec: The mass of the product will correspond to the addition of HN₃ to the starting material (M+43.03).

Protocol 2: Multi-Step Synthesis of a Fused Dihydroisoquinoline Derivative

Principle: This advanced protocol illustrates the power of sequential functionalization. It begins with the activation of the methyl group via benzylic bromination, followed by the introduction of a nucleophilic side chain, and culminates in an intramolecular cyclization that utilizes the nitrile group to form a new heterocyclic ring. This showcases how all parts of the precursor molecule can be strategically employed.

G Workflow: Fused Dihydroisoquinoline Synthesis Start 4-Methyl-2-(trifluoromethyl) benzonitrile StepA Step A: Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) Start->StepA IntermediateA Intermediate A: 4-(Bromomethyl)-2-(trifluoromethyl) benzonitrile StepA->IntermediateA StepB Step B: Nucleophilic Substitution (e.g., with Phenethylamine, K₂CO₃, MeCN) IntermediateA->StepB IntermediateB Intermediate B: N-Substituted Benzylamine StepB->IntermediateB StepC Step C: Intramolecular Cyclization (e.g., Polyphosphoric Acid (PPA), Heat) IntermediateB->StepC Final Final Product: Fused Dihydroisoquinoline Derivative StepC->Final

Caption: Multi-step workflow for constructing a fused heterocyclic system.

Step A: Benzylic Bromination

  • Rationale: To activate the methyl group for nucleophilic attack, it is first converted to a more reactive benzylic bromide using a standard free-radical bromination protocol.

  • Procedure:

    • Dissolve this compound (10.0 mmol) in carbon tetrachloride (CCl₄, 50 mL).

    • Add N-Bromosuccinimide (NBS, 11.0 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.5 mmol).

    • Reflux the mixture under an inert atmosphere (N₂) for 4-6 hours, irradiating with a UV lamp can accelerate the reaction.

    • Monitor by TLC for the consumption of starting material.

    • After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile can often be used directly in the next step after solvent removal.

Step B: Nucleophilic Substitution with Phenethylamine

  • Rationale: The benzylic bromide is a potent electrophile. Reacting it with a primary amine, such as phenethylamine, introduces a side chain containing a nucleophilic aromatic ring necessary for the final cyclization step.

  • Procedure:

    • Dissolve the crude intermediate from Step A in acetonitrile (MeCN, 50 mL).

    • Add phenethylamine (12.0 mmol) and potassium carbonate (K₂CO₃, 20.0 mmol) as a base.

    • Stir the mixture at room temperature for 8-12 hours.

    • Monitor by TLC. Upon completion, filter the solids and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to obtain the N-substituted benzylamine intermediate.

Step C: Intramolecular Friedel-Crafts-type Cyclization (Bischler-Napieralski variation)

  • Rationale: The final step involves an acid-catalyzed intramolecular cyclization. The nitrile group is activated by the strong acid and is attacked by the electron-rich phenyl ring of the phenethyl moiety, forming the new six-membered heterocyclic ring.

  • Procedure:

    • Add the purified intermediate from Step B (5.0 mmol) to polyphosphoric acid (PPA, ~20 g) at room temperature.

    • Heat the viscous mixture to 140-160 °C with mechanical stirring for 4-8 hours.

    • Monitor the reaction carefully.

    • Cool the reaction and quench by carefully pouring it onto crushed ice.

    • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10.

    • Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Relevance in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are highly relevant in modern drug discovery. For instance, related benzonitrile derivatives are key intermediates in the synthesis of non-steroidal androgen receptor modulators used in oncology, such as Bicalutamide and Enzalutamide.[2][9][10] The ability to rapidly generate libraries of novel, fluorinated heterocycles from this single precursor allows for efficient structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic candidates.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for synthetic innovation. Its unique combination of reactive sites provides a robust and versatile entry point for the construction of complex, high-value heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its utility and are intended to empower researchers to leverage this precursor in their discovery programs, from fundamental academic research to industrial-scale pharmaceutical development.

References

  • Title: this compound | C9H6F3N | CID 2775597 Source: PubChem URL: [Link]

  • Title: Thermophysical Properties of this compound Source: Chemcasts URL: [Link]

  • Title: Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications Source: Industry Publication URL: [Link]

  • Title: Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview Source: Industry Publication URL: [Link]

  • Title: 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 Source: PubChem URL: [Link]

  • Title: Synthesis of Trifluoromethyl Heterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis Source: Industry Publication URL: [Link]

  • Title: Modern Strategies for Heterocycle Synthesis Source: MDPI Books URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-amino-2-trifluoromethylbenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein is based on a robust and industrially viable three-step synthesis commencing from the readily available precursor, m-trifluoromethylfluorobenzene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a safe, efficient, and scalable synthesis.

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is a highly valued building block in organic synthesis, primarily due to the unique electronic properties conferred by its trifluoromethyl, amino, and nitrile functional groups.[1] Its structural motif is integral to numerous active pharmaceutical ingredients (APIs), including the nonsteroidal antiandrogen bicalutamide, used in the treatment of prostate cancer.[2] The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical manufacturing sector.[3]

This application note details a three-step synthetic route that has been demonstrated to be suitable for industrial production, affording high purity 4-amino-2-trifluoromethylbenzonitrile in excellent yields.[4][5] The synthesis begins with the regioselective bromination of m-trifluoromethylfluorobenzene, followed by a cyano-dehalogenation, and culminates in a nucleophilic aromatic substitution to install the final amino group.

Overall Synthetic Scheme

The synthesis is a three-step process starting from m-trifluoromethylfluorobenzene:

  • Positional Bromination: Electrophilic aromatic substitution on m-trifluoromethylfluorobenzene to yield 4-fluoro-2-trifluoromethyl bromobenzene.

  • Cyano Group Replacement: A Rosenmund-von Braun reaction to replace the bromine atom with a nitrile group, affording 4-fluoro-2-trifluoromethylbenzonitrile.

  • Ammonolysis: Nucleophilic aromatic substitution of the fluorine atom with ammonia to produce the final product, 4-amino-2-trifluoromethylbenzonitrile.

Synthetic_Pathway m-trifluoromethylfluorobenzene m-trifluoromethylfluorobenzene 4-fluoro-2-trifluoromethyl bromobenzene 4-fluoro-2-trifluoromethyl bromobenzene m-trifluoromethylfluorobenzene->4-fluoro-2-trifluoromethyl bromobenzene Step 1: Bromination 4-fluoro-2-trifluoromethylbenzonitrile 4-fluoro-2-trifluoromethylbenzonitrile 4-fluoro-2-trifluoromethyl bromobenzene->4-fluoro-2-trifluoromethylbenzonitrile Step 2: Cyanation 4-amino-2-trifluoromethylbenzonitrile 4-amino-2-trifluoromethylbenzonitrile 4-fluoro-2-trifluoromethylbenzonitrile->4-amino-2-trifluoromethylbenzonitrile Step 3: Ammonolysis Bromination_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution DBDMH DBDMH Activated Brominating Agent Activated Brominating Agent DBDMH->Activated Brominating Agent + H+ H2SO4 H2SO4 Sigma Complex Sigma Complex Activated Brominating Agent->Sigma Complex Attack by Aromatic Ring m-trifluoromethylfluorobenzene m-trifluoromethylfluorobenzene m-trifluoromethylfluorobenzene->Sigma Complex + 'Br+' 4-fluoro-2-trifluoromethyl bromobenzene 4-fluoro-2-trifluoromethyl bromobenzene Sigma Complex->4-fluoro-2-trifluoromethyl bromobenzene - H+

Caption: Mechanism of positional bromination.

Experimental Protocol

Reagents and Materials

ReagentCAS NumberMolecular WeightQuantity (kg)Molar Equivalents
m-Trifluoromethylfluorobenzene456-55-3164.112501.0
Glacial Acetic Acid64-19-760.05100-
Concentrated Sulfuric Acid7664-93-998.0844-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)77-48-5285.92235~0.54

Procedure

  • To a suitable reactor, charge m-trifluoromethylfluorobenzene (250 kg), glacial acetic acid (100 kg), and concentrated sulfuric acid (44 kg).

  • Initiate stirring and heat the mixture to reflux.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (235 kg) in portions over a period of 1-2 hours to control the exothermic reaction.

  • Maintain the reaction at reflux for 6.5 hours, monitoring the progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to a vessel containing an ice-water slurry.

  • The product, 4-fluoro-2-trifluoromethyl bromobenzene, will separate as an oil. Isolate the organic layer.

  • Wash the organic layer with water and then a dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 2: Cyano Group Replacement (Rosenmund-von Braun Reaction)

Principle and Mechanistic Insight

This step involves the conversion of the aryl bromide to an aryl nitrile using cuprous cyanide in a high-boiling polar solvent like quinoline. This is a classic Rosenmund-von Braun reaction. [6][7]The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. [1]This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst. [1]The use of a high temperature is necessary to drive the reaction to completion.

Cyanation_Mechanism Aryl Bromide 4-fluoro-2-trifluoromethyl bromobenzene Oxidative Addition Oxidative Addition Aryl Bromide->Oxidative Addition CuCN Cu(I)CN CuCN->Oxidative Addition Cu(III) Intermediate Ar-Cu(III)(Br)(CN) Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Aryl Nitrile 4-fluoro-2-trifluoromethylbenzonitrile Reductive Elimination->Aryl Nitrile CuBr Cu(I)Br Reductive Elimination->CuBr

Caption: Rosenmund-von Braun cyanation mechanism.

Experimental Protocol

Reagents and Materials

ReagentCAS NumberMolecular WeightQuantity (kg)
4-fluoro-2-trifluoromethyl bromobenzene-243.00Product from Step 1
Quinoline91-22-5129.16310
Cuprous Cyanide (CuCN)544-92-389.56132

Procedure

  • In a reactor equipped for distillation, charge quinoline (310 kg) and cuprous cyanide (132 kg).

  • Heat the mixture to reflux with vigorous stirring.

  • Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in the first step dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for 22 hours. Monitor the reaction by GC.

  • Upon completion, isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation. [8]6. The distilled product is collected, and the organic layer is separated.

  • The crude product can be further purified by vacuum distillation if necessary.

Part 3: Ammonolysis

Principle and Mechanistic Insight

The final step is a nucleophilic aromatic substitution (SNA) reaction where the fluorine atom of 4-fluoro-2-trifluoromethylbenzonitrile is displaced by ammonia. [9][10][11]The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic attack, particularly at the position para to the nitrile group. [11]The reaction proceeds through a Meisenheimer complex intermediate, which is a resonance-stabilized carbanion. [10]The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product. [10]This reaction is typically carried out under pressure in a sealed reactor due to the use of liquid ammonia and elevated temperatures. [4][5]

Ammonolysis_Mechanism Aryl Fluoride 4-fluoro-2-trifluoromethylbenzonitrile Addition Nucleophilic Addition Aryl Fluoride->Addition Ammonia NH3 Ammonia->Addition Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Complex Elimination Elimination of F- Meisenheimer Complex->Elimination Final Product 4-amino-2-trifluoromethylbenzonitrile Elimination->Final Product

Sources

Application Notes and Protocols: The Strategic Use of 4-Methyl-2-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role of Fluorinated Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value drug targets.[1] The strategic incorporation of fluorine-containing moieties into small molecule inhibitors has emerged as a powerful tactic to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for chlorine and is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity through unique electronic interactions.[2] The presence of a trifluoromethyl group can significantly influence a drug candidate's pharmacokinetic profile and target engagement.[2]

This guide focuses on the utility of a key fluorinated building block, 4-Methyl-2-(trifluoromethyl)benzonitrile , in the synthesis of kinase inhibitors. This reagent offers a unique combination of a reactive nitrile group, an electron-withdrawing trifluoromethyl group, and a methyl substituent, providing a versatile scaffold for the construction of complex heterocyclic systems common in kinase inhibitor design. We will explore the rationale behind its use, provide a detailed synthetic protocol for its incorporation into a representative kinase inhibitor backbone, and discuss the broader implications for drug discovery.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound is not arbitrary; each functional group serves a distinct and advantageous purpose in the synthesis of kinase inhibitors.

  • The Nitrile Group (-CN): This versatile functional group can be readily transformed into a variety of heterocycles that are central to many kinase inhibitor cores. For example, it can participate in cyclization reactions to form pyrimidines, quinolines, or other nitrogen-containing ring systems that often mimic the adenine region of ATP.

  • The Trifluoromethyl Group (-CF3): As previously mentioned, this group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring. In the final inhibitor, it can form favorable interactions within the kinase ATP-binding pocket, potentially leading to increased potency and selectivity.[2][3] The metabolic stability of the C-F bond also reduces the likelihood of oxidative metabolism at that position, prolonging the drug's half-life.[2]

  • The Methyl Group (-CH3): The methyl group provides an additional point for structural modification or can itself fit into specific hydrophobic pockets within the kinase active site. Its presence can also influence the overall conformation of the molecule, which can be critical for optimal binding.

The following diagram illustrates the key features of this valuable building block:

G cluster_molecule This compound molecule <    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDCOLSPAN="3" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Key Functional GroupsFONT>TD>TR><TR><TDBGCOLOR="#FFFFFF"><FONTCOLOR="#202124">Nitrile (-CN)FONT>TD><TDBGCOLOR="#FFFFFF"><FONTCOLOR="#202124">Trifluoromethyl (-CF3)FONT>TD><TDBGCOLOR="#FFFFFF"><FONTCOLOR="#202124">Methyl (-CH3)FONT>TD>TR>TABLE>  > Nitrile Versatile Handle for Heterocycle Formation molecule->Nitrile CF3 Enhances Potency, Metabolic Stability, & Lipophilicity molecule->CF3 CH3 Hydrophobic Interactions & Conformational Tuning molecule->CH3

Caption: Key functional attributes of this compound.

Synthetic Application: Construction of a Quinoline-Based Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a substituted quinolinecarbonitrile, a common scaffold in kinase inhibitors, including those targeting Src kinase.[4][5] The overall synthetic strategy involves the initial conversion of the methyl group to an aniline, followed by a crucial amide coupling and subsequent intramolecular cyclization.

The following workflow provides a visual representation of the synthetic pathway:

G start This compound step1 Step 1: Functional Group Transformation (e.g., Oxidation & Reduction) start->step1 intermediate1 4-Amino-2-(trifluoromethyl)benzonitrile step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 reagent Substituted Benzoyl Chloride reagent->step2 step3 Step 3: Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) intermediate2->step3 product Substituted Quinolinecarbonitrile Kinase Inhibitor Scaffold step3->product

Caption: Synthetic workflow for a quinoline-based kinase inhibitor scaffold.

Detailed Experimental Protocol

This protocol outlines a representative synthesis based on established chemical transformations.

Part 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate 1)

The conversion of the methyl group to an amine is a critical first step. This can be achieved through various methods, including radical bromination followed by displacement with an amine equivalent and subsequent deprotection, or through oxidation to a carboxylic acid, Curtius rearrangement, and hydrolysis. A common laboratory-scale approach involves nitration and subsequent reduction.

Materials:

  • This compound

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Iron powder

  • Ammonium Chloride

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Nitration:

    • To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitro-intermediate.

  • Reduction:

    • To a solution of the nitro-intermediate in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-2-(trifluoromethyl)benzonitrile.

Part 2: Amide Coupling to form N-(4-cyano-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (Intermediate 2)

This step is an adaptation of a known procedure in the synthesis of the multi-targeted kinase inhibitor, Ponatinib.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile (from Part 1)

  • 3-Iodo-4-methylbenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.05 eq) and triethylamine (1.3 eq) in dichloromethane at 0-5 °C, add a solution of 3-iodo-4-methylbenzoyl chloride (1.0 eq) in dichloromethane dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[6]

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired amide intermediate.

Part 3: Intramolecular Cyclization to the Quinoline Scaffold

The final step involves a palladium-catalyzed intramolecular C-H functionalization to form the quinoline ring system.

Materials:

  • Amide Intermediate (from Part 2)

  • Palladium(II) Acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a degassed solution of the amide intermediate in DMF, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final substituted quinolinecarbonitrile scaffold.

Data Summary & Expected Outcomes

The following table summarizes the key transformations and expected yields for this synthetic sequence.

Step Transformation Key Reagents Typical Yield
1 Nitration & ReductionHNO3/H2SO4, Fe/NH4Cl60-70% (over 2 steps)
2 Amide Coupling3-Iodo-4-methylbenzoyl chloride, Et3N85-95%
3 Intramolecular CyclizationPd(OAc)2, PPh3, K2CO350-65%

Conclusion and Future Perspectives

This compound serves as a highly valuable and strategic starting material for the synthesis of complex kinase inhibitors. Its unique combination of functional groups allows for the efficient construction of privileged scaffolds, such as the quinolinecarbonitrile core detailed in this protocol. The trifluoromethyl group imparts desirable physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles in the final drug candidates. The methodologies presented here are based on robust and well-established chemical transformations, providing a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors for a range of therapeutic targets, including those in the PI3K/mTOR signaling pathway.[1][3][7][8] Further exploration of diverse cyclization strategies and post-synthesis modifications of the resulting scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

  • Huang, Wei-Sheng; Shakespeare, William C. An efficient synthesis of nilotinib (AMN107). Synthesis. Issue 14. Pages 2121-2124. 2007.
  • Du, Fangyu; Zhou, Qifan; Shi, Yajie; Yu, Miao; Sun, Wenjiao; Chen, Guoliang. A new pathway via intermediate 4-​amino-​3-​fluorophenol for the synthesis of regorafenib. Synthetic Communications. Volume 49. Issue 4. Pages 576-586. 2019.
  • Mezencev, Roman. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Kovi, Ravishanker; Kannapan, Jayaraman; Thakor, Sanjay F.; Patel, Rajesh A. Processes for making ponatinib and intermediates thereof. Assignee Apicore, LLC, USA. US 9493473 B2. 2016.
  • Kovi, Ravishanker; Kannapan, Jayaraman; Thakor, Sanjay F.; Naik, Ashish; Bharatbhai, Dhakhada Chetana; Khichi, Kuldip Fatehlal; Shivnath, Sahebrao Patil. Processes for making ponatinib and intermediates thereof. Assignee Apicore US LLC, USA. WO 2016201203 A1. 2016.
  • Oftadeh, Erfan; Baumann, Max; Ortiz, Marco; Lipshutz, Bruce. A new “P3N” ligand for Pd-catalyzed cross-couplings in water. ResearchGate. Available at: [Link]

  • García-García, E.; et al. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI. 2023.
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro.
  • A practical and efficient method for synthesis of sorafenib and regorafenib.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • Boschelli, D. H.; et al. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: Identification of potent 7-amino analogs.
  • Method of preparing nilotinib.
  • Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. 2014.
  • Process for the preparation of regorafenib and its crystalline forms.
  • Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: prepar
  • Wang, Zhenxiong; et al. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry. 2021.
  • Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. ACS Figshare. 2016.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Concerted Nucleophilic Aromatic Substitutions.
  • Boschelli, D. H.; et al. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. 2001.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. 2022.

Sources

The Synthetic Chemist's Guide to Substituted Phenoxyphenyl Ketones: Advanced Protocols and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenoxyphenyl Ketone Scaffold

Substituted phenoxyphenyl ketones are a class of organic compounds characterized by a central carbonyl group linking two phenyl rings, which are in turn connected by an ether linkage. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. In drug discovery, the phenoxyphenyl ketone scaffold is found in a variety of biologically active molecules, including anti-inflammatory agents and antifungal compounds.[1][2] Its rigid yet tunable structure allows for precise orientation of substituents to interact with biological targets. In materials science, these ketones serve as key intermediates in the synthesis of high-performance polymers such as polyetheretherketone (PEEK), valued for their exceptional thermal and chemical stability.

This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted phenoxyphenyl ketones. We will delve into the mechanistic underpinnings of three powerful methodologies: the classical Friedel-Crafts acylation, the strategic Ullmann condensation/acylation sequence, and the versatile palladium-catalyzed Suzuki coupling. Beyond theoretical discussions, this document offers detailed, field-proven protocols, comparative analysis of the synthetic routes, and guidance on product purification and characterization, equipping researchers with the knowledge to confidently synthesize these valuable compounds.

Strategic Overview: Choosing the Right Synthetic Path

The selection of an appropriate synthetic route to a target substituted phenoxyphenyl ketone is a critical decision that hinges on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparative overview of the three main strategies discussed in this guide.

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesBest Suited For
Friedel-Crafts Acylation Direct acylation of a diaryl ether with an acyl halide or anhydride using a Lewis acid catalyst.Atom-economical, often a single step.Can lead to mixtures of regioisomers, requires strongly activating groups on the diaryl ether, and stoichiometric amounts of catalyst are often needed.Simple, unsubstituted or symmetrically substituted phenoxyphenyl ketones.
Ullmann Condensation followed by Acylation Two-step process: formation of the diaryl ether bond via a copper-catalyzed reaction, followed by acylation.Excellent control over regiochemistry.Harsher reaction conditions (high temperatures) may be required for the Ullmann step, and the overall process is longer.Complex substitution patterns where regioselectivity is crucial.
Suzuki Coupling Palladium-catalyzed cross-coupling of an acyl chloride with a phenoxyphenylboronic acid or a phenoxybenzoyl chloride with a boronic acid.Mild reaction conditions, high functional group tolerance, and excellent regioselectivity.Requires the synthesis of organoboron reagents and the use of a palladium catalyst, which can be costly.Synthesizing highly functionalized and complex target molecules.

Synthetic Methodologies: Mechanisms and Protocols

This section provides a detailed examination of each synthetic methodology, including the underlying reaction mechanisms and step-by-step experimental protocols.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the direct introduction of an acyl group onto an aromatic ring.[3][4][5][6] In the context of phenoxyphenyl ketone synthesis, a diaryl ether is treated with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid.[3][4][5] This acylium ion is then attacked by the electron-rich diaryl ether, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired phenoxyphenyl ketone. The ketone product, being a Lewis base, complexes with the Lewis acid catalyst, necessitating the use of at least stoichiometric amounts of the catalyst.[7]

Diagram: Mechanism of Friedel-Crafts Acylation

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Diaryl_Ether Ar-O-Ar' Sigma_Complex Arenium Ion Intermediate Diaryl_Ether->Sigma_Complex + R-C≡O⁺ Product_Complex [Ar(CO-R)-O-Ar']-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ Final_Product Phenoxyphenyl Ketone + HCl + AlCl₃ Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Phenoxyacetophenone via Friedel-Crafts Acylation

This protocol describes the acylation of diphenyl ether with acetyl chloride.

Materials:

  • Diphenyl ether (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (1.1 equiv)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Methylene chloride

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol) and 15 mL of anhydrous dichloromethane.[7]

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

  • Prepare a solution of diphenyl ether (0.050 mol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, with stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Purification: The crude 4-phenoxyacetophenone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Ullmann Condensation Followed by Acylation: A Regioselective Approach

This two-step strategy offers greater control over the final substitution pattern. The first step involves the synthesis of a substituted diaryl ether via the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[8][9][10] The resulting diaryl ether is then acylated in a subsequent step, typically via a Friedel-Crafts reaction.

Mechanism of Ullmann Condensation:

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve a copper(I) species.[10] The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Diagram: Catalytic Cycle of Ullmann Condensation

Ullmann Condensation Cycle Cu_I Cu(I) Catalyst Cu_phenoxide Ar-O-Cu(I) Cu_I->Cu_phenoxide + Ar-OH, Base Cu_III_intermediate Ar-O-Cu(III)-Ar'-X Cu_phenoxide->Cu_III_intermediate + Ar'-X (Oxidative Addition) Product Ar-O-Ar' Cu_III_intermediate->Product Reductive Elimination Product->Cu_I + CuX

Caption: Catalytic Cycle of Ullmann Condensation.

Experimental Protocol: Synthesis of 4-Phenoxytoluene via Ullmann Condensation

This protocol describes the synthesis of a diaryl ether intermediate.

Materials:

  • p-Cresol (1.5 equiv)

  • Bromobenzene (1.0 equiv)

  • Copper(I) iodide-triphenylphosphine complex (CuI(PPh₃)) (5 mol%)

  • Potassium carbonate (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl bromide (2 mmol), phenol (3 mmol), catalyst (0.1 mmol), and base (4 mmol).[9]

  • Add 5 mL of anhydrous toluene to the flask.

  • Purge the flask with nitrogen for 10 minutes before immersing it in a preheated oil bath at 100°C.

  • Allow the reaction mixture to stir at this temperature for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude diaryl ether can be purified by column chromatography on silica gel.

Subsequent Acylation: The purified 4-phenoxytoluene can then be acylated using the Friedel-Crafts protocol described in the previous section to yield the corresponding substituted phenoxyphenyl ketone.

Suzuki Coupling: A Modern and Versatile Method

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[11][12][13] In the synthesis of phenoxyphenyl ketones, this reaction can be employed to couple a phenoxy-substituted arylboronic acid with an acyl chloride, or an acyl-substituted aryl halide with a phenoxyphenylboronic acid.[1] This method is prized for its mild reaction conditions and broad functional group tolerance.

Mechanism of Suzuki Coupling:

The catalytic cycle of the Suzuki coupling involves a palladium(0) species.[11][13][14] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Diagram: Catalytic Cycle of Suzuki Coupling

Suzuki Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation + Ar'-B(OR)₂, Base (Transmetalation) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0

Caption: Catalytic Cycle of Suzuki Coupling.

Experimental Protocol: Synthesis of 4-Phenylbenzophenone via Suzuki Coupling

This protocol describes the coupling of 4-bromobenzoyl chloride with phenylboronic acid.[1]

Materials:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • Phenylboronic acid (1.04 equiv)

  • Potassium carbonate (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Toluene

  • 1.5 M Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), potassium carbonate (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).[1]

  • Add 1.0 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 4 hours.

  • After cooling to room temperature, wash the reaction mixture with two 5 mL portions of 1.5 M sodium hydroxide solution.

  • Extract the aqueous phase with three 5 mL portions of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel.

Purification and Characterization

Regardless of the synthetic route chosen, the final substituted phenoxyphenyl ketone product will likely require purification.

Purification Techniques:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and is typically determined empirically.

  • Column Chromatography: This is a versatile technique for separating the desired product from starting materials, byproducts, and catalysts.[6] Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Spectroscopic Characterization:

The structure and purity of the synthesized phenoxyphenyl ketones should be confirmed using a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a phenoxyphenyl ketone is the strong carbonyl (C=O) stretching absorption, typically found in the range of 1650-1700 cm⁻¹.[15][16] The exact position can be influenced by conjugation and substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm). Protons ortho to the carbonyl group will be deshielded and appear at the lower end of this range.[15][16]

    • ¹³C NMR: The carbonyl carbon will give a characteristic signal in the downfield region of the spectrum, typically between 190 and 220 ppm.[17]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the target compound. Characteristic fragmentation patterns, such as α-cleavage, can also be observed.[15]

Conclusion

The synthesis of substituted phenoxyphenyl ketones is a well-established field with a variety of robust and reliable methods at the disposal of the modern chemist. The choice between Friedel-Crafts acylation, Ullmann condensation followed by acylation, and Suzuki coupling should be made based on a careful consideration of the target molecule's structure and the desired level of regiocontrol. By understanding the mechanisms and applying the detailed protocols provided in this guide, researchers can effectively synthesize these important compounds for a wide range of applications in both medicinal chemistry and materials science.

References

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  • Wikipedia. Ullmann condensation. Available from: [Link]

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  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: [Link]

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  • PubMed Central. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography. Available from: [Link]

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  • Google Patents. US20160318881A1 - Process for the preparation of substituted phenoxyphenyl ketones.
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Application Notes & Protocols: Continuous Flow Synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the synthesis of novel molecular entities with enhanced therapeutic profiles is a paramount objective. Among the vast array of scaffolds utilized in medicinal chemistry, derivatives of 4-Methyl-2-(trifluoromethyl)benzonitrile are of significant interest due to the prevalence of the trifluoromethyl and cyano moieties in a multitude of bioactive compounds. These functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the traditional batch synthesis of these derivatives often presents challenges, including scalability issues, safety concerns with hazardous reagents, and difficulties in achieving consistent product quality.

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering solutions to many of the limitations inherent in batch processing.[1][2][3] This approach, where reagents are continuously pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and residence time.[2][4] The enhanced heat and mass transfer in flow reactors not only accelerates reaction rates but also improves safety, particularly when dealing with highly exothermic or hazardous reactions.[1][3] Consequently, flow chemistry facilitates higher yields, improved product purity, and seamless scalability from laboratory to production scale, making it an ideal platform for the synthesis of active pharmaceutical ingredients (APIs).[2][3][5]

These application notes provide a detailed guide to the continuous flow synthesis of derivatives of this compound, focusing on a robust and scalable nucleophilic aromatic substitution (SNAr) protocol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss the critical parameters that govern the success of the synthesis.

Core Chemistry: Nucleophilic Aromatic Substitution in Flow

The synthesis of derivatives from this compound often involves the modification of the aromatic ring. One of the most powerful strategies for this is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups activates the benzene ring towards nucleophilic attack, making SNAr a highly effective method for introducing new functionalities.[6]

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate.[7] The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups. In some cases, particularly with highly reactive species, a concerted SNAr mechanism where bond-forming and bond-breaking occur simultaneously may be operative.[7][8]

Continuous flow reactors are exceptionally well-suited for SNAr reactions. The high surface-area-to-volume ratio of these systems allows for precise and rapid temperature control, which is critical for managing the exothermicity often associated with these reactions and for minimizing the formation of side products. Furthermore, the ability to operate at elevated temperatures and pressures in a contained system can significantly accelerate reaction rates and improve yields.[1][4]

Experimental Protocol: Continuous Flow Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol details the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals, from 4-amino-2-(trifluoromethyl)benzonitrile.[9] This transformation can be efficiently carried out in a continuous flow system, offering significant advantages in terms of yield and safety over traditional batch methods.[9][10]

Safety First: Handling Hazardous Reagents

This protocol involves the use of highly toxic and hazardous materials, including cyanide-containing compounds and thiophosgene. Strict adherence to safety protocols is mandatory.

  • Cyanide Compounds : All manipulations involving cyanide-containing starting materials or products must be conducted in a certified chemical fume hood.[11][12][13] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[12][13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[12][14] A designated work area for cyanide compounds should be established and clearly marked.[11][12][14]

  • Thiophosgene : Thiophosgene is a corrosive and toxic liquid. Handle with extreme care in a well-ventilated fume hood.

Reagent Preparation
  • Solution A (Nucleophile) : Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable organic solvent (e.g., dichloromethane).

  • Solution B (Electrophile) : Dissolve thiophosgene in the same organic solvent.

  • Solution C (Base) : Prepare a solution of a suitable base, such as sodium bicarbonate or sodium carbonate, in water.[10]

Continuous Flow System Setup

The following diagram illustrates a typical setup for this continuous flow synthesis.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction & Quenching cluster_collection Collection & Analysis ReagentA Solution A (4-amino-2-(trifluoromethyl)benzonitrile) PumpA Pump A ReagentA->PumpA ReagentB Solution B (Thiophosgene) PumpB Pump B ReagentB->PumpB ReagentC Solution C (Aqueous Base) PumpC Pump C ReagentC->PumpC TMixer1 PumpA->TMixer1 PumpB->TMixer1 TMixer2 PumpC->TMixer2 Reactor Heated Reactor Coil TMixer1->Reactor Reactor->TMixer2 QuenchCoil Quenching Coil TMixer2->QuenchCoil BPR Back Pressure Regulator QuenchCoil->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous flow synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Step-by-Step Protocol
  • System Priming : Prime all pumps and tubing with the reaction solvent to ensure a bubble-free flow.

  • Reagent Introduction : Begin pumping Solution A and Solution B at the desired flow rates into the first T-mixer. The combined stream then enters the heated reactor coil.

  • Reaction : The reaction mixture flows through the heated reactor coil, where the transformation to the isothiocyanate occurs. The temperature and residence time are critical parameters that must be optimized.

  • Quenching : The reaction stream is then mixed with Solution C in the second T-mixer to quench the reaction and neutralize any unreacted thiophosgene.

  • Collection : The product stream passes through a back-pressure regulator to maintain the desired system pressure and is then collected.

  • Work-up and Analysis : The collected biphasic mixture is separated. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product. The purity of the product can be determined by techniques such as HPLC and NMR.

Key Reaction Parameters and Data

The following table summarizes the key parameters for the continuous flow synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. Optimization of these parameters is crucial for achieving high yield and purity.

ParameterTypical RangeRationale
Temperature 20 - 80 °CInfluences reaction rate. Higher temperatures can lead to faster conversion but may also promote side reactions.
Residence Time 1 - 10 minutesThe time the reactants spend in the heated reactor. Longer residence times can increase conversion but may also lead to product degradation.
Stoichiometry 1:1 to 1:1.2 (Amine:Thiophosgene)A slight excess of thiophosgene may be used to ensure complete conversion of the starting amine.
Pressure 5 - 15 barElevated pressure can prevent solvent boiling at higher temperatures and improve mixing.
Base NaHCO₃, Na₂CO₃Neutralizes HCl formed during the reaction, driving the equilibrium towards the product.[10]
Solvent Dichloromethane, TolueneMust be inert to the reaction conditions and capable of dissolving all reactants.

Results and Discussion

The continuous flow synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile has been shown to significantly improve upon traditional batch methods. A patent describing a similar continuous flow process reports a yield of over 95%, a substantial increase from the 60-70% yield typically obtained in a batch reactor.[9][10] This improvement is attributed to the shortened reaction time and the precise control over reaction conditions, which minimizes the formation of side products.[9][10]

The ability to rapidly screen and optimize reaction parameters in a flow system allows for the efficient development of a robust and scalable process. The enclosed nature of the flow reactor also enhances safety by minimizing operator exposure to hazardous reagents.

Conclusion: The Future of Specialized Chemical Synthesis

Continuous flow chemistry represents a paradigm shift in the synthesis of complex and valuable molecules like the derivatives of this compound. The enhanced control, safety, and efficiency offered by this technology are invaluable in the fast-paced environment of drug discovery and development.[1][2][4] By embracing flow chemistry, researchers and manufacturers can accelerate the delivery of novel therapeutics to the market.

References

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Yuhan CDMO. Retrieved from [Link]

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  • Role in API Manufacturing - Flow Chemistry. (2023). Asynt. Retrieved from [Link]

  • Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (2022). Google Patents.
  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Patsnap. Retrieved from [Link]

  • Cyanides SOP. Wayne State University. Retrieved from [Link]

  • Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals - A Fast and Scalable Protocol for Trifluoromethylation. ResearchGate. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. (2019). Google Patents.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.
  • PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019). Google Patents.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (2023). Google Patents.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. Retrieved from [Link]

  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. Retrieved from [Link]

  • Cyanide Standard Operating Procedure Template. University of New Mexico. Retrieved from [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2023). National Institutes of Health. Retrieved from [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2009). Google Patents.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for specific issues, and present an optimized protocol grounded in established chemical principles.

Section 1: Understanding the Core Synthesis: The Sandmeyer Reaction

The most reliable and widely adopted method for synthesizing this compound is the Sandmeyer reaction.[1][2] This process begins with the diazotization of the corresponding aromatic amine, 4-methyl-2-(trifluoromethyl)aniline, to form a reactive diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated substitution to install the nitrile group.

The overall transformation consists of two critical stages:

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C).

  • Cyanation: The copper(I)-catalyzed replacement of the diazonium group with a cyanide nucleophile. This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Controlling the parameters of each stage is paramount for achieving high yield and purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis? A: Temperature control during the diazotization step is arguably the most critical factor. Aromatic diazonium salts are thermally unstable and can readily decompose if the temperature rises above 5-10 °C, leading to the formation of phenolic impurities and a significant loss of yield.[3]

Q2: What are the most common side products, and how can they be minimized? A: The primary side products are 4-methyl-2-(trifluoromethyl)phenol, formed from the decomposition of the diazonium salt with water, and biaryl compounds, resulting from radical coupling.[1] Minimizing the phenol impurity requires strict low-temperature control during diazotization. Minimizing biaryl formation depends on maintaining the activity of the copper catalyst and ensuring efficient trapping of the aryl radical by the cyanide species.

Q3: My Sandmeyer cyanation step is sluggish or fails. What is a common cause? A: The quality of the copper(I) cyanide (CuCN) is a frequent culprit. Cu(I) salts can oxidize to inactive Cu(II) species upon prolonged exposure to air. Using freshly prepared or high-purity, properly stored CuCN is essential for the catalytic cycle to function effectively.

Q4: What are the key safety precautions for this reaction? A: Diazonium salts in a solid, dry state are potentially explosive and should never be isolated.[3] Always keep the diazonium salt in a cold aqueous solution and use it immediately. Nitration reactions, if used in precursor synthesis, are highly exothermic and require careful temperature management.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 3: Detailed Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Diazotization Stage Issues

Q: My reaction solution turns dark brown or black during the addition of sodium nitrite. What is happening? A: This indicates the decomposition of the diazonium salt.

  • Cause 1: Temperature Fluctuation. The most likely cause is that the internal reaction temperature has exceeded the optimal 0–5 °C range. The diazotization reaction is exothermic, and localized heating can occur if the sodium nitrite solution is added too quickly.

  • Solution: Ensure your reaction vessel is adequately submerged in an ice-salt or acetone-dry ice bath. Add the aqueous solution of sodium nitrite dropwise via an addition funnel, carefully monitoring the internal thermometer to keep the temperature below 5 °C.

  • Cause 2: Insufficient Acid. The reaction requires a strong acidic medium to generate nitrous acid (HONO) and to keep the starting aniline protonated and soluble.

  • Solution: Use at least 2.5-3.0 equivalents of mineral acid (e.g., H₂SO₄ or HCl). This ensures one equivalent to form the aniline salt, one to react with sodium nitrite, and an excess to maintain a low pH.

Q: After diazotization, a solid precipitates from my solution. Is this normal? A: This is not typical and suggests a problem.

  • Cause 1: Poor Solubility of the Aniline Salt. The starting material, 4-methyl-2-(trifluoromethyl)aniline hydrochloride or sulfate, may have limited solubility in the aqueous medium, especially at low temperatures.

  • Solution: Ensure vigorous stirring and that the aniline is completely dissolved before cooling the solution to 0 °C. Adding a co-solvent like acetic acid can sometimes improve solubility, but this must be tested carefully.

  • Cause 2: Premature Decomposition. If the precipitate is dark and tarry, it is likely a decomposition product. Refer to the troubleshooting steps for solution discoloration.

Part B: Sandmeyer Cyanation Stage Issues

Q: The final yield of my benzonitrile product is very low, even though the diazotization seemed clean. What should I check? A: Low yield at this stage typically points to issues with the copper-catalyzed cyanation step.

  • Cause 1: Inactive Copper(I) Cyanide. As mentioned in the FAQ, CuCN is susceptible to oxidation.

  • Solution: Use high-purity CuCN from a reputable supplier, stored under an inert atmosphere. For best results, some protocols recommend preparing CuCN freshly from CuSO₄ and KCN.

  • Cause 2: Incorrect pH. The diazonium salt solution is strongly acidic. Adding this directly to the copper cyanide solution can neutralize the cyanide ions (HCN formation), rendering them non-nucleophilic.

  • Solution: Prepare a buffered or slightly basic solution of CuCN and NaCN/KCN. Before adding the cold diazonium salt solution, you can neutralize the excess acid by carefully adding a base like sodium carbonate until the pH is around 4-5. Do this slowly while keeping the solution cold.

  • Cause 3: Suboptimal Temperature. While the reaction is often warmed after the addition of the diazonium salt to drive it to completion, excessively high temperatures can promote side reactions.

  • Solution: Add the cold diazonium salt solution slowly to the CuCN solution at room temperature. After the addition is complete, gently warm the reaction mixture to 40–50 °C and hold it for 1-2 hours, monitoring for the cessation of nitrogen gas evolution.

Part C: Workup and Purification Issues

Q: My crude product is a dark, oily residue that is difficult to purify by crystallization. A: This indicates the presence of significant impurities, likely polymeric tars or the phenol side product.

  • Solution 1: Steam Distillation. If the product is sufficiently volatile, steam distillation can be an effective first-pass purification step to separate it from non-volatile tars and inorganic salts.

  • Solution 2: Column Chromatography. For achieving high purity, column chromatography on silica gel is the most reliable method.[4]

  • Recommended Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient might be 0% to 10% ethyl acetate in hexanes. Monitor the fractions by TLC.

Section 4: Optimized Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. A thorough risk assessment must be performed before any experimental work.

Step 1: Diazotization of 4-Methyl-2-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-methyl-2-(trifluoromethyl)aniline (1.0 eq) with 3M sulfuric acid (3.0 eq). Stir until all solids dissolve.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise via the addition funnel to the stirred aniline solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0–5 °C. Use this solution immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm slightly if needed to dissolve, then cool to 15-20 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution over 45-60 minutes with vigorous stirring. Foaming and evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Gently warm the reaction mixture to 50 °C using a water bath and hold for 1 hour, or until gas evolution ceases.

  • Cool the mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Section 5: Data Summary Table

The following table summarizes the critical parameters and their rationale for maximizing yield.

StageParameterRecommended ConditionRationale & Scientific Justification
Diazotization Temperature0–5 °CMinimizes the rate of thermal decomposition of the unstable diazonium salt, preventing the formation of phenol impurities.[3]
AcidH₂SO₄ or HCl (2.5–3.0 eq)Ensures complete protonation of the aniline and provides the acidic medium for the in situ generation of nitrous acid from NaNO₂.[]
NaNO₂ Stoichiometry1.05–1.1 eqA slight excess ensures the complete conversion of the starting aniline to the diazonium salt.
Cyanation CatalystHigh-purity CuCN (≥1.2 eq)Ensures a sufficient concentration of the active Cu(I) catalyst for the single-electron transfer step that initiates the radical substitution.[1][6]
Temperature20–50 °CThe initial addition is done at a lower temperature to control the exothermic reaction, followed by gentle heating to ensure the reaction goes to completion.
pH ControlNeutralize excess acid before additionPrevents the protonation of the cyanide nucleophile (forming HCN), which would reduce its nucleophilicity and lower the reaction rate.
Purification MethodSilica Gel ChromatographyProvides the most effective separation of the desired product from structurally similar side products and non-volatile impurities.[4]
Section 6: Visualization of Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G cluster_0 Synthesis Workflow A 4-Methyl-2-(trifluoromethyl)aniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Aryl Diazonium Salt (Used in situ) B->C D Sandmeyer Cyanation (CuCN, 20-50 °C) C->D E Crude Product D->E F Purification (Chromatography) E->F G Pure 4-Methyl-2- (trifluoromethyl)benzonitrile F->G

Caption: High-level workflow for the synthesis of this compound.

G cluster_diazotization Diazotization Stage Analysis cluster_cyanation Cyanation Stage Analysis Start Low Final Yield D_Check Dark Solution or Precipitate? Start->D_Check D_Sol_Temp ACTION: Improve cooling & add NaNO₂ slower (Maintain T < 5 °C) D_Check->D_Sol_Temp Yes C_Check Clean Diazotization but Low Conversion? D_Check->C_Check No D_Sol_Acid ACTION: Ensure >2.5 eq. of strong acid is used D_Sol_Temp->D_Sol_Acid C_Sol_CuCN ACTION: Use fresh, high-purity CuCN C_Check->C_Sol_CuCN Yes C_Sol_pH ACTION: Neutralize excess acid in diazonium solution before adding to CuCN C_Sol_CuCN->C_Sol_pH C_Sol_Temp ACTION: Warm gently to 40-50 °C post-addition to drive reaction to completion C_Sol_pH->C_Sol_Temp

Sources

Technical Support Center: Purification of Crude 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methyl-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity material, a critical aspect for successful downstream applications in pharmaceutical and agrochemical research.[1][2][3] This resource is structured in a question-and-answer format to directly address common challenges encountered during the purification of this important intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-methyl-2-(trifluoromethyl)aniline or 2-bromo-5-methylbenzonitrile.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., from coupling reactions) can be present.

  • Byproducts of the Primary Reaction: Incomplete reactions or side reactions can lead to the formation of various byproducts. For instance, in syntheses involving a cyanation step, the corresponding carboxylic acid or amide may be formed as a hydrolysis byproduct.

  • Isomeric Impurities: Depending on the regioselectivity of the reactions, other isomers of the desired product might be formed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up are common impurities that need to be removed.[4]

A thorough understanding of the synthetic pathway is the first step in identifying potential impurities and selecting an appropriate purification strategy.

Q2: What are the primary methods for purifying crude this compound?

A2: The three most effective and commonly used purification techniques for this compound are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities, especially when the impurities have different polarities.

  • Distillation (under reduced pressure): For liquid impurities or if the product itself is a low-melting solid or oil, vacuum distillation can be a viable purification method, separating components based on their boiling points.

The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is recommended.[5][6]

Table 1: Common Solvents for Recrystallization Screening [7][8]

Solvent ClassExamplesSuitability for Aromatic Nitriles
Alcohols Methanol, Ethanol, IsopropanolGood starting point, especially for moderately polar compounds.
Hydrocarbons Hexane, Heptane, TolueneEffective for non-polar impurities. Toluene can be a good choice for aromatic compounds.
Esters Ethyl AcetateA versatile solvent with moderate polarity.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Can be effective, but their high volatility can be a challenge.
Ketones AcetoneOften a very good solvent, but may need a co-solvent to induce crystallization.
Water Generally not suitable due to the low polarity of the compound, but can be used as an anti-solvent in a solvent mixture.

A two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until turbidity appears) can also be very effective.[9]

Section 2: Troubleshooting Guides

This section provides a problem-and-solution approach to common issues encountered during the purification of this compound.

Troubleshooting Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

  • Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Lower the cooling temperature gradually. A rapid temperature drop can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Use a lower-boiling solvent. If the compound's melting point is low, select a solvent with a lower boiling point.

    • Add more solvent. The concentration of the compound in the solution might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

    • Seed the solution. Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Probable Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Reduce the volume of the solvent. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Add an anti-solvent. If the compound is highly soluble, add a miscible solvent in which the compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy. Then, heat the solution until it is clear again and allow it to cool slowly. Common anti-solvents for organic compounds include water or hexane.

    • Cool to a lower temperature. If an ice bath is not effective, try a dry ice/acetone bath, but be careful not to freeze the solvent.

Problem 3: The recovered crystals are still impure.

  • Probable Cause: The impurity has similar solubility characteristics to the product in the chosen solvent, or the crystals were not washed properly.

  • Solution:

    • Perform a second recrystallization. A second recrystallization using the same or a different solvent system can significantly improve purity.

    • Wash the crystals thoroughly. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Consider a different purification method. If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.

Troubleshooting Column Chromatography

Problem 1: Poor separation of the product from an impurity (overlapping peaks/spots on TLC).

  • Probable Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize the eluent system. Systematically vary the ratio of the polar and non-polar solvents in your eluent. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and hexane. Small additions of a more polar solvent (like methanol) or a less polar one can significantly alter the separation.

    • Change the stationary phase. While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) can provide different selectivity.

    • Use a longer column. Increasing the length of the stationary phase can improve separation.

    • Decrease the loading. Overloading the column is a common cause of poor separation. Use a smaller amount of crude material relative to the amount of stationary phase.

Problem 2: The product is not eluting from the column.

  • Probable Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on.

    • Add a strong solvent. A small amount of a very polar solvent like methanol can help to elute highly retained compounds.

Problem 3: Cracking or channeling of the silica gel bed.

  • Probable Cause: Improper packing of the column or running the column dry.

  • Solution:

    • Pack the column carefully. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

    • Never let the column run dry. Always keep the top of the silica gel covered with the eluent.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material (approx. 20-30 mg) in a minimal amount of a potential hot solvent (e.g., isopropanol, ethyl acetate/hexane).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate).

  • Saturation: Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) that gives the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Analysis Analyze Impurity Profile (TLC, NMR, etc.) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with few impurities ColumnChrom Column Chromatography Decision->ColumnChrom Complex mixture Distillation Vacuum Distillation Decision->Distillation Liquid or low-melting solid PureProduct Pure Product Recrystallization->PureProduct Impure Still Impure Recrystallization->Impure ColumnChrom->PureProduct ColumnChrom->Impure Distillation->PureProduct Distillation->Impure Troubleshoot Troubleshoot Troubleshoot->Decision Re-evaluate Impure->Troubleshoot

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals ImpureCrystals Crystals are Impure Start->ImpureCrystals Success Pure Crystals Obtained Start->Success Successful SlowCool Cool Slowly / Add Seed Crystal OilingOut->SlowCool Yes ChangeSolvent Change Solvent / Use Co-solvent OilingOut->ChangeSolvent Still Oils Out Concentrate Concentrate Solution NoCrystals->Concentrate Yes AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Still No Crystals RepeatRecryst Repeat Recrystallization ImpureCrystals->RepeatRecryst Yes WashCrystals Wash Crystals Thoroughly ImpureCrystals->WashCrystals Still Impure TryColumn Switch to Column Chromatography ImpureCrystals->TryColumn Persistently Impure SlowCool->Success ChangeSolvent->Success Concentrate->Success AddAntiSolvent->Success RepeatRecryst->Success WashCrystals->Success

Caption: A troubleshooting flowchart for common issues in recrystallization.

References

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • The Pharma Master. Troubleshooting. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Eureka. Retrieved from [Link]

  • Agilent Technologies. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
  • Rick Pires. (2020, August 7). Selecting a recrystallization solvent [Video]. YouTube. [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (n.d.). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

The synthesis of this molecule, while achievable through established methods, is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and answers to frequently asked questions, structured to address specific issues encountered during laboratory work. Our goal is to equip you with the technical insights and practical solutions needed to navigate these challenges effectively.

The two most common synthetic pathways to this molecule begin from either 4-methyl-2-(trifluoromethyl)aniline (via the Sandmeyer reaction) or a 2-halo-5-methylbenzotrifluoride (via Rosenmund-von Braun or related cyanation reactions). This guide will focus on troubleshooting issues pertinent to both routes.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common experimental failures. Each answer provides a probable cause, a mechanistic explanation, and a validated solution.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is the most frequent issue, often stemming from multiple potential causes depending on the chosen synthetic route.

  • Probable Cause 1 (Sandmeyer Route): Incomplete Diazotization

    • Explanation: The conversion of the starting aniline to its corresponding diazonium salt is highly sensitive to temperature. The diazonium salt is thermally unstable and can decompose back to the aniline or engage in side reactions if the temperature rises above the optimal 0-5 °C range.[2] Furthermore, the use of stale sodium nitrite (NaNO₂) can result in insufficient nitrous acid (HNO₂) generation, leading to unreacted starting material.

    • Solution & Protocol:

      • Maintain a strict reaction temperature between 0-5 °C using an ice-salt bath.

      • Use a fresh, unopened container of sodium nitrite.

      • Add the NaNO₂ solution dropwise to the acidic solution of the aniline to prevent localized temperature spikes and uncontrolled nitrogen gas evolution.

      • Validation: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by the paper turning blue-black, confirms the reaction is complete). Quench any significant excess with a small amount of sulfamic acid.

  • Probable Cause 2 (Rosenmund-von Braun Route): Catalyst Deactivation or Poor Reagent Quality

    • Explanation: The traditional Rosenmund-von Braun reaction requires stoichiometric or super-stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures.[3] The reaction's success is highly dependent on the quality of the CuCN, which can be passivated by surface oxidation. Modern variants use catalytic amounts of copper, but these systems can be deactivated by impurities or an incorrect concentration of free cyanide ions in the solution.[3]

    • Solution & Protocol:

      • Ensure the use of high-purity, dry CuCN. If its quality is uncertain, consider a pre-treatment wash with dilute acid followed by drying.

      • For catalytic systems, ensure all solvents and reagents are anhydrous, as water can interfere with the catalyst.

      • Consider using a "domino" halide exchange-cyanation protocol, which can proceed under milder conditions. For example, when starting with an aryl bromide, adding a catalytic amount of an iodide salt (like KI) can facilitate the overall reaction.[4]

      • Reaction Monitoring: Track the disappearance of the starting aryl halide using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to optimize reaction time and temperature, avoiding prolonged heating that can lead to product degradation.

Q2: I've isolated my product, but the NMR spectrum shows a significant impurity with a broad singlet around 12 ppm and a corresponding loss of the nitrile peak in the IR spectrum. What is this byproduct?

This is a classic sign of nitrile hydrolysis.

  • Probable Cause: Hydrolysis of the Nitrile to 4-Methyl-2-(trifluoromethyl)benzoic Acid

    • Explanation: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.[5][6] This conversion often occurs during the reaction workup if aqueous acid or base is used to neutralize the mixture or extract impurities while the solution is still warm. The hydrolysis proceeds via a benzamide intermediate.[7][8]

    • Solution & Protocol:

      • Allow the reaction mixture to cool to room temperature before beginning any aqueous workup.

      • Use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for neutralization and washing steps. Avoid strong bases like sodium hydroxide (NaOH).

      • Purification: If the acidic byproduct has already formed, it can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash the solution with saturated NaHCO₃. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral benzonitrile product remains in the organic layer.

  • Workflow for Impurity Removal

    Caption: Workflow for separating the target nitrile from its acidic hydrolysis byproduct.

Q3: My Mass Spec analysis shows a peak corresponding to a mass of 176 g/mol (C₈H₇F₃O), suggesting the presence of 4-methyl-2-(trifluoromethyl)phenol. How did this form?

This side product is characteristic of the Sandmeyer reaction pathway.

  • Probable Cause: Nucleophilic Attack by Water on the Diazonium Intermediate

    • Explanation: The aryldiazonium salt is a highly reactive intermediate. While the intended reaction is with the cyanide anion (CN⁻), other nucleophiles present in the solution can also react. If there is a significant concentration of water, it can attack the diazonium salt to produce a phenol, releasing nitrogen gas.[9] This reaction is often competitive with the desired cyanation.

    • Solution & Protocol:

      • Minimize the amount of water in the reaction. While the initial diazotization is aqueous, the subsequent cyanation step should be performed in a solution with a high concentration of copper cyanide.

      • Control the addition rate. Slowly add the cold diazonium salt solution to the copper cyanide solution. This ensures that at any given moment, the diazonium salt is in an environment rich in the cyanide nucleophile, maximizing the probability of the desired reaction.

      • Maintain low temperatures throughout the addition, as higher temperatures favor the decomposition and reaction with water.

  • Key Side Reactions of the Aryldiazonium Intermediate

    Caption: Competing reaction pathways for the aryldiazonium intermediate.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions when performing a cyanation reaction?

    • A1: All cyanide salts (e.g., CuCN, NaCN, KCN) are acutely toxic if ingested, inhaled, or absorbed through the skin.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty nitrile gloves. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware should be decontaminated, and waste should be quenched by treating with an excess of aqueous sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion.

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: The best method depends on the specific reaction. For the Rosenmund-von Braun reaction, where the starting material and product have different polarities, Thin Layer Chromatography (TLC) is an excellent choice. A typical eluent system would be a mixture of hexane and ethyl acetate. For the Sandmeyer reaction, monitoring the disappearance of the aniline starting material is key. GC-MS is also highly effective for both reactions, providing information on the relative amounts of starting material, product, and any major byproducts.

  • Q3: What is the best way to purify the final this compound product?

    • A3: A multi-step approach is recommended for achieving high purity.

      • Aqueous Workup: Begin with the extractive workup described in Q2 to remove any acidic or basic impurities.

      • Drying and Filtration: Dry the organic solution over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

      • Final Purification: The final step depends on the physical state of the product. If it is a solid, recrystallization from a suitable solvent system (e.g., heptane with a small amount of ethyl acetate) is effective.[11] If it is a liquid or a low-melting solid, vacuum distillation is the preferred method to separate it from non-volatile impurities.[12] For very high purity requirements, silica gel column chromatography can be employed.

Part 3: Experimental Protocol Example

This section provides a representative protocol for the synthesis via the Sandmeyer reaction. Note: This is a conceptual protocol and must be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of this compound via Sandmeyer Reaction
ReagentM.W. ( g/mol )AmountMoles
4-Methyl-2-(trifluoromethyl)aniline175.1510.0 g57.1 mmol
Concentrated HCl (37%)36.4617.0 mL~200 mmol
Water18.02100 mL-
Sodium Nitrite (NaNO₂)69.004.35 g63.0 mmol
Copper(I) Cyanide (CuCN)89.566.13 g68.5 mmol

Procedure:

  • Diazotization: In a 500 mL flask, combine 4-methyl-2-(trifluoromethyl)aniline (10.0 g), water (50 mL), and concentrated HCl (17.0 mL). Stir the mixture and cool it to 0 °C in an ice-salt bath. In a separate beaker, dissolve sodium nitrite (4.35 g) in water (50 mL) and cool the solution to 0 °C. Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 20 minutes at 0 °C.

  • Cyanation: In a separate 1 L flask, add copper(I) cyanide (6.13 g) and 50 mL of water. Cool this mixture to 5 °C. Slowly add the cold diazonium salt solution prepared in step 1 to the stirred CuCN slurry over 45 minutes. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt complex.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

References

Technical Support Center: 4-Methyl-2-(trifluoromethyl)benzonitrile - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities in this critical synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Understanding the Impurity Profile

The purity of this compound is paramount for the success of subsequent synthetic transformations. Impurities can arise from various sources, including the synthetic route, incomplete reactions, side reactions, and degradation. A proactive approach to impurity identification is the first step toward achieving the desired purity.

FAQ: What are the most common impurities I should expect in my sample of this compound?

Based on common synthetic routes, the following are potential impurities to be aware of:

  • Unreacted Starting Materials and Intermediates: The synthesis of this compound often involves a multi-step process. For example, a common route may start from a substituted toluene or aniline. Therefore, residual amounts of precursors such as 4-amino-2-(trifluoromethyl)benzonitrile or halogenated precursors can be present.

  • Byproducts from the Sandmeyer Reaction: The introduction of the nitrile group is often achieved via a Sandmeyer reaction on a corresponding diazonium salt. This reaction is known to produce side products, including biaryl compounds and products of hydroxylation where the diazonium group is replaced by a hydroxyl group.

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during synthesis or workup. This leads to the formation of 4-methyl-2-(trifluoromethyl)benzamide and ultimately 4-methyl-2-(trifluoromethyl)benzoic acid.[1]

  • Positional Isomers: Depending on the regioselectivity of the synthetic steps, positional isomers of the final product may be formed.

Here is a table summarizing potential impurities and their sources:

Impurity NameStructurePotential Source
4-amino-2-(trifluoromethyl)benzonitrileNH₂-C₆H₃(CF₃)-CNIncomplete diazotization and cyanation
4-hydroxy-2-(trifluoromethyl)benzonitrileHO-C₆H₃(CF₃)-CNSide reaction during Sandmeyer reaction
4-methyl-2-(trifluoromethyl)benzamideCH₃-C₆H₃(CF₃)-CONH₂Partial hydrolysis of the nitrile group
4-methyl-2-(trifluoromethyl)benzoic acidCH₃-C₆H₃(CF₃)-COOHComplete hydrolysis of the nitrile group

Section 2: Identification and Characterization of Impurities

Accurate identification of impurities is crucial for selecting the appropriate purification strategy. A combination of chromatographic and spectroscopic techniques is typically employed.

FAQ: What analytical techniques are best for identifying impurities in my this compound sample?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern of each component, aiding in its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation of a wide range of organic molecules. When coupled with a UV detector, it can quantify the levels of impurities. For structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural characterization of the main compound and any significant impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Below is a diagram illustrating the general workflow for impurity identification:

Caption: Workflow for Impurity Identification and Purification.

Section 3: Removal of Impurities

Once impurities have been identified, a suitable purification method can be selected. The choice of method will depend on the nature of the impurities and the desired purity level of the final product.

FAQ: What are the most effective methods for purifying this compound?

1. Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, common solvent systems to screen include isopropanol, ethanol, hexane/ethyl acetate mixtures, and toluene/hexane mixtures.[2]

  • Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

2. Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. It is particularly useful for removing impurities that have significantly different polarities from the desired product.

Step-by-Step Flash Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). For structurally similar compounds, gradients of 10-30% ethyl acetate in hexane have been used effectively.[3]

  • Column Packing: Pack a glass column with silica gel, ensuring it is well-compacted to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column under positive pressure (using compressed air or a pump). The compounds will travel down the column at different rates depending on their polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

The following diagram illustrates the general workflow for purification:

Caption: General workflow for the purification of this compound.

Section 4: Troubleshooting FAQs

Q1: I performed a recrystallization, but my yield is very low. What could be the reason?

  • Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with too much cold solvent: While washing is necessary, using a large volume of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent.

Q2: My compound is not separating well on the silica gel column. What can I do?

  • Optimize the mobile phase: Your mobile phase may be too polar or not polar enough. Use TLC to test different solvent ratios to find a system that gives good separation between your product and the impurities.

  • Change the stationary phase: If normal-phase chromatography is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Use a gradient elution: Instead of using a single solvent mixture, a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

Q3: I see an extra peak in my ¹H NMR that I can't identify. How can I determine what it is?

  • Check for residual solvent: Compare the chemical shift of the unknown peak to tables of common NMR solvents.

  • Look for characteristic peaks of expected impurities: For example, a broad singlet could indicate the -NH₂ protons of unreacted 4-amino-2-(trifluoromethyl)benzonitrile or the -COOH proton of the hydrolyzed product.

  • Perform 2D NMR experiments: Experiments like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the identification of the unknown structure.

  • Utilize GC-MS: If the impurity is volatile, GC-MS can provide its mass spectrum, which is a powerful tool for identification.

References

  • PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • EASTFINE. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3.
  • Gross, Z. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • Kumar, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. SN Applied Sciences, 3(7), 1-22.
  • ResearchGate. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • Hertkorn, N., et al. (2013).
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
  • Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry, 16(1), 1-13.
  • Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
  • The University of New Mexico. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis.... Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Retrieved from [Link]

  • Developing Countries Vaccine Manufacturers Network. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

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Technical Support Center: Industrial Production of 4-amino-2-trifluoromethyl benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-amino-2-trifluoromethyl benzonitrile (CAS No. 654-70-6). This guide is designed for researchers, chemists, and drug development professionals engaged in the industrial-scale production of this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of drugs like Bicalutamide for prostate cancer, consistent and high-purity production is paramount.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during its synthesis, purification, and handling.

Overview of Industrial Synthesis Routes

The industrial production of 4-amino-2-trifluoromethyl benzonitrile is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity.[3][4] While several synthetic pathways exist, a widely adopted and scalable method starts from m-trifluoromethyl fluorobenzene.[3][4] This route involves a three-step sequence: positional bromination, cyanation via nucleophilic substitution, and finally, ammonolysis to install the key amino group.[3][4]

Alternative routes, such as those beginning with o-trifluoromethylaniline, often involve more steps, including diazotization and reduction, which can present their own challenges regarding by-product formation and waste management.[3]

cluster_0 Primary Industrial Route cluster_1 Alternative Route A m-Trifluoromethyl fluorobenzene B Step 1: Positional Bromination A->B C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Step 2: Cyanation (Cyano Replacement) C->D E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Step 3: Ammonolysis (Amination) E->F G 4-Amino-2-trifluoromethyl benzonitrile (Final Product) F->G H o-Trifluoromethylaniline I Diazotization & Nitration H->I J Intermediate I->J K Reduction J->K L Final Product K->L

Caption: Primary and alternative industrial synthesis routes for 4-amino-2-trifluoromethyl benzonitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification processes in a direct question-and-answer format.

Part 1: Synthesis Pathway Challenges

Q1: We are experiencing low yields and inconsistent regioselectivity during the initial bromination of m-trifluoromethyl fluorobenzene. What are the critical parameters to control?

A: This is a common challenge in electrophilic aromatic substitution where two substituents have competing directing effects. The trifluoromethyl (-CF3) group is a meta-director, while the fluorine (-F) group is an ortho-, para-director. Achieving high selectivity for the desired 4-bromo isomer requires precise control.

  • Causality: The reaction conditions must favor the kinetic product directed by the fluorine atom while minimizing other isomers.

  • Troubleshooting Steps:

    • Reagent Choice: The use of N,N'-Dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred over liquid bromine on an industrial scale for its solid form and more controlled bromine release.[3]

    • Catalyst Concentration: Concentrated sulfuric acid is a critical catalyst. Its ratio relative to the starting material must be optimized; typically a weight ratio of 5-20 parts per 100 parts of m-trifluoromethyl fluorobenzene is effective.[3]

    • Temperature Control: The reaction should be run at reflux. Ensure your heating mantle and condenser are functioning efficiently to maintain a stable reflux temperature for the duration of the reaction (typically 5-7 hours).[3]

    • Batch Addition: Add the brominating agent (e.g., DBDMH) in portions rather than all at once. This keeps the concentration of the electrophile low, which can improve selectivity and safety.[3]

Q2: The cyanation step using cuprous cyanide (CuCN) is sluggish, and the workup is difficult, leading to product loss and copper contamination. How can we optimize this?

A: The replacement of an aryl halide with a nitrile using CuCN, a variation of the Rosenmund-von Braun reaction, is notoriously challenging due to the heterogeneous nature of the reaction and the stability of the intermediates.

  • Causality: High temperatures are required to overcome the activation energy for this nucleophilic substitution. The use of a high-boiling solvent like quinoline is necessary to achieve these temperatures and help dissolve the copper salts.[3][4]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the CuCN is of high purity and anhydrous. The presence of moisture can lead to side reactions.

    • Stoichiometry: A slight excess of CuCN (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[3]

    • Reaction Time & Temperature: This reaction requires prolonged heating under reflux (often 20+ hours).[3] Monitor the reaction progress by HPLC or GC to determine the optimal endpoint and avoid degradation.

    • Workup & Purification: The primary challenge is removing the quinoline and copper byproducts.

      • Steam Distillation: As described in industrial patents, steam distillation is an effective method to isolate the volatile 4-fluoro-2-trifluoromethylbenzonitrile from the non-volatile quinoline and copper salts.[3][4]

      • Extraction: If steam distillation is not feasible, a thorough acidic wash (e.g., with dilute HCl) can be used to remove the basic quinoline, followed by filtration to remove copper salts. However, this can be less efficient on a large scale.

Q3: During the final ammonolysis step, we observe incomplete conversion of 4-fluoro-2-trifluoromethylbenzonitrile and the formation of impurities. What could be the cause?

A: This is a high-pressure, high-temperature nucleophilic aromatic substitution. Incomplete conversion is often due to insufficient reaction conditions, while impurity formation can result from side reactions.

  • Causality: The electron-withdrawing nature of the -CF3 and -CN groups activates the aromatic ring for nucleophilic attack, but breaking the strong C-F bond still requires significant energy.

  • Troubleshooting Steps:

    • Pressure and Temperature: This reaction must be conducted in a sealed, pressure-rated reactor. Temperatures around 120-122°C are typically required.[3][4] Ensure your reactor can safely reach and maintain these conditions for the required duration (8-10 hours).

    • Ammonia Stoichiometry: A molar excess of liquid ammonia (typically 1.5 equivalents) is necessary to ensure it acts as the nucleophile rather than just the solvent.[3][4]

    • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide (4-amino-2-trifluoromethylbenzamide), a common impurity. Use anhydrous ethanol as the solvent and ensure the liquid ammonia is dry.

    • Mixing: Ensure efficient stirring throughout the reaction to maintain homogeneity in the high-pressure environment.

Start Low Yield or Purity in Final Product Q1 Is conversion in Ammonolysis step low? Start->Q1 A1 Increase reaction time/temp. Check ammonia stoichiometry (1.5 eq). Ensure anhydrous conditions. Q1->A1 Yes Q2 Is the crude product off-color (tan/brown)? Q1->Q2 No Sol1 Optimize Ammonolysis (Step 3) A1->Sol1 A2 Trace copper contamination? Oxidation of amino group? Polymeric byproducts? Q2->A2 Yes Q3 Are there impurities detected by HPLC? Q2->Q3 No Sol2 Improve Purification A2->Sol2 A3 Identify impurities: - Unreacted starting material - Nitrile hydrolysis product - Isomeric byproducts Q3->A3 Yes Sol3 Review Earlier Steps (Bromination/Cyanation) A3->Sol3

Caption: Troubleshooting decision tree for low yield or purity of the final product.

Part 2: Purification and Analysis

Q4: What is the most effective industrial-scale method for purifying the final crude 4-amino-2-trifluoromethyl benzonitrile to >99% purity?

A: Recrystallization is the most cost-effective and scalable method for purifying this solid compound.

  • Recommended Protocol:

    • Solvent Selection: Toluene is an excellent solvent for this purpose.[3][4] A co-solvent system, such as toluene/hexane, can also be effective. Toluene is used to dissolve the product at an elevated temperature, and a less polar solvent like hexane can be added upon cooling to induce precipitation and leave more polar impurities behind.

    • Procedure: Dissolve the crude product in a minimal amount of hot toluene (e.g., 4-8 liters per kg of crude product).[3][4] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent (e.g., hexane or cold toluene) to remove residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum until a constant weight is achieved. The expected melting point of the pure product is in the range of 141-145°C.

Q5: Our HPLC analysis shows the final product has a purity of 99.3%, but the color is a persistent off-white or tan. What causes this, and is it a concern?

A: An off-white or tan color is common for this compound and is not necessarily indicative of significant impurity by HPLC area percent.[5]

  • Potential Causes:

    • Trace Metal Impurities: Residual copper from the cyanation step can impart color.

    • Oxidation: Aromatic amines are susceptible to air oxidation, which can form highly colored minor byproducts over time.

    • Minor Byproducts: Trace impurities that are not well-resolved by your HPLC method could be the cause.

  • Solutions:

    • Activated Carbon: During the recrystallization process, you can add a small amount of activated carbon to the hot toluene solution before the hot filtration step. This is highly effective at removing colored impurities.

    • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent long-term oxidation and color change.[6]

Part 3: Safety and Handling

Q6: What are the critical safety hazards to consider during the industrial production of this compound?

A: The synthesis involves several hazardous materials and conditions. A thorough risk assessment is mandatory.

  • Product Hazards: 4-amino-2-trifluoromethyl benzonitrile itself is toxic if swallowed, inhaled, or absorbed through the skin.[5][7] It causes irritation to the eyes, skin, and respiratory system.[5][8]

  • Reagent Hazards:

    • Cuprous Cyanide (CuCN): Highly toxic. Extreme care must be taken to avoid inhalation of dust or contact with skin. Acidic workup of cyanide-containing waste streams will produce highly toxic hydrogen cyanide gas and must be done with extreme caution in a well-ventilated area, followed by appropriate quenching (e.g., with bleach).

    • Liquid Ammonia: Corrosive and poses a significant pressure hazard. The ammonolysis step must be performed in a properly rated and maintained pressure vessel.

    • Acids and Solvents: The process uses strong acids (H2SO4) and flammable organic solvents (toluene, ethanol), which have their own specific handling requirements.[3][8]

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[5][9] Eyewash stations and safety showers must be readily accessible.[5][8]

Q7: What is the required Personal Protective Equipment (PPE) for handling 4-amino-2-trifluoromethyl benzonitrile?

A: A comprehensive PPE policy is essential.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and suitable protective clothing to prevent any skin contact.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator.[5]

Protocols and Data Summary

Detailed Experimental Protocol: 3-Step Synthesis

This protocol is adapted from established industrial methods and should be scaled and optimized by qualified personnel.[3][4]

  • Step 1: Positional Bromination

    • Charge the reactor with m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

    • Heat the mixture to reflux with constant stirring.

    • Add dibromohydantoin in batches over 1-2 hours.

    • Maintain reflux for 6-7 hours, monitoring by GC for completion.

    • Cool the reaction mixture and quench by pouring it over ice water.

    • The solid 4-fluoro-2-trifluoromethyl bromobenzene product precipitates and is collected by filtration.

  • Step 2: Cyanation

    • Charge a separate reactor with quinoline and cuprous cyanide.

    • Heat the mixture to reflux under an inert atmosphere.

    • Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene from Step 1.

    • Maintain reflux for 20-22 hours, monitoring by GC/HPLC.

    • Upon completion, set up for steam distillation. Add water to the reaction mixture and distill to collect the 4-fluoro-2-trifluoromethylbenzonitrile.

  • Step 3: Ammonolysis

    • Charge a pressure reactor with the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 and anhydrous ethanol.

    • Seal the reactor and cool it before introducing liquid ammonia (approx. 1.5 molar equivalents).

    • Heat the sealed reactor to 120-122°C for 8-10 hours. The internal pressure will increase significantly.

    • After cooling, vent the excess ammonia safely.

    • The crude 4-amino-2-trifluoromethyl benzonitrile is isolated, often by concentrating the solvent and precipitating the product.

Data Summary Table
StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldTypical Purity (Crude)
1. Bromination m-Trifluoromethylfluorobenzene, DBDMH, H₂SO₄Glacial Acetic AcidReflux5-7High>95% (desired isomer)
2. Cyanation 4-Fluoro-2-trifluoromethyl bromobenzene, CuCNQuinolineReflux (~230°C)20-2285-90%>97%
3. Ammonolysis 4-Fluoro-2-trifluoromethylbenzonitrile, Liquid NH₃Ethanol120-1228-10~95%>98%
Overall 73-75% [3][4]>99% (after recrystallization) [3][4]
References
  • Vertex AI Search. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Available from: [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. Available from: [Link]

  • The Royal Society of Chemistry.
  • EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Available from: [Link]

  • ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Available from: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available from: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]

  • Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
  • Benchchem. Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Jinma Pharma(Wuhan) Co., Ltd. 4-Amino-2-(trifluoromethyl)benzonitrile. Available from: [Link]

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Technical Support Center: Navigating Reactions with 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate and prevent byproduct formation, ensuring the integrity and success of your synthetic routes.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable reagent in medicinal chemistry and materials science, notably as a key intermediate in the synthesis of pharmaceuticals like Enzalutamide.[1][2] Its chemical architecture, featuring a nucleophilic methyl group, an electrophilic nitrile, and a strongly electron-withdrawing trifluoromethyl group, presents a unique reactivity profile. While this complexity allows for diverse chemical transformations, it also necessitates a nuanced understanding to mitigate potential side reactions. This guide will explore the common pitfalls and provide expert strategies to ensure your reactions proceed cleanly and efficiently.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Section 1: Undesired Reactions at the Nitrile Group

The nitrile group is a versatile functional handle, but it can be susceptible to hydrolysis under various conditions.

Q1: My reaction is producing an unexpected amide or carboxylic acid byproduct. What is causing the hydrolysis of the nitrile group?

A1: Nitrile hydrolysis is a common side reaction, typically catalyzed by acidic or basic conditions, especially in the presence of water and at elevated temperatures.[3] The trifluoromethyl group, being strongly electron-withdrawing, can further activate the nitrile carbon towards nucleophilic attack by water or hydroxide ions.

  • Under Acidic Conditions: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an amide, which can then undergo further hydrolysis to a carboxylic acid.[4]

  • Under Basic Conditions: Hydroxide ions can directly attack the electrophilic carbon of the nitrile group. While milder basic conditions might allow for the isolation of the amide, harsher conditions (e.g., high concentrations of NaOH or KOH, elevated temperatures) will typically drive the reaction to the corresponding carboxylic acid.[4]

Troubleshooting Guide: Preventing Nitrile Hydrolysis

Problem Potential Cause Recommended Solution Scientific Rationale
Formation of Amide/Carboxylic Acid Presence of strong acid or base and water.Use anhydrous solvents and non-protic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base like proton sponge or DBU. For reactions requiring acid catalysis, use a Lewis acid instead of a Brønsted acid where possible.Minimizing the presence of water and strong protic acids or bases will reduce the rate of nitrile hydrolysis.[5] Non-nucleophilic bases are less likely to directly attack the nitrile.
Hydrolysis during aqueous work-up Prolonged exposure to acidic or basic aqueous solutions.Minimize the duration of the aqueous work-up. Use buffered solutions (e.g., phosphate buffer at neutral pH) for extraction and washing. Ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.Neutral pH and reduced contact time with water will limit the extent of hydrolysis.

dot

Nitrile_Hydrolysis cluster_conditions Reaction Conditions Nitrile This compound Amide 4-Methyl-2-(trifluoromethyl)benzamide Nitrile->Amide H⁺/H₂O or OH⁻/H₂O (Mild) CarboxylicAcid 4-Methyl-2-(trifluoromethyl)benzoic Acid Amide->CarboxylicAcid H⁺/H₂O or OH⁻/H₂O (Harsh) Acid Acidic (H⁺, H₂O) Base Basic (OH⁻, H₂O)

Caption: Nitrile hydrolysis pathway.

Section 2: Side Reactions Involving the Methyl Group

The benzylic protons of the methyl group are susceptible to oxidation and radical substitution.

Q2: I am attempting a reaction elsewhere on the molecule, but I am observing byproducts such as the corresponding benzyl alcohol, benzaldehyde, or benzoic acid. Why is my methyl group being oxidized?

A2: The methyl group on the benzonitrile ring is a benzylic position, making it prone to oxidation, especially in the presence of oxidizing agents.[6][7] Common laboratory oxidants can convert the methyl group to an alcohol, aldehyde, and ultimately to a carboxylic acid.

Troubleshooting Guide: Preventing Methyl Group Oxidation

Problem Potential Cause Recommended Solution Scientific Rationale
Formation of Benzylic Oxidation Products Use of strong oxidizing agents (e.g., KMnO₄, CrO₃).Choose milder and more selective oxidizing agents if oxidation is desired at another position. Protect the methyl group if it is not the intended reaction site, although this adds steps to the synthesis. Carefully control reaction temperature; many oxidations are highly exothermic.Milder oxidants or catalytic systems can offer greater selectivity for other functional groups over the benzylic C-H bonds.
Over-oxidation to Benzoic Acid Harsh reaction conditions or overly potent oxidant.If the aldehyde is the desired product, use a milder oxidant like manganese dioxide (MnO₂) or employ a Swern or Dess-Martin oxidation of the corresponding benzyl alcohol. Use of catalytic systems with controlled amounts of the primary oxidant can also prevent over-oxidation.[8]These methods are known to be effective for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Q3: I am trying to perform a benzylic bromination on the methyl group, but I am getting low yields and multiple byproducts. What can I do to improve this reaction?

A3: Benzylic bromination typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator like AIBN (Azobisisobutyronitrile) with a bromine source such as N-bromosuccinimide (NBS).[9][10] Poor yields can result from several factors, including insufficient initiation, competitive aromatic bromination, or decomposition of the starting material or product.

Troubleshooting Guide: Optimizing Benzylic Bromination

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield of Benzyl Bromide Inefficient radical initiation or quenching of radicals.Ensure the reaction is performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from quenching the radical chain reaction. Use a fresh source of radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate light source (e.g., a sunlamp) if photochemical initiation is used.[11]Oxygen is a known radical scavenger and can inhibit free-radical reactions. Radical initiators can decompose over time.
Formation of Aromatic Bromination Byproducts Presence of Lewis or Brønsted acids.Use a non-polar solvent like carbon tetrachloride (with appropriate safety precautions) or trifluoromethylbenzene to disfavor ionic reaction pathways.[11] Ensure the reaction setup is free of acidic impurities.Electrophilic aromatic substitution (bromination of the ring) is favored in polar solvents and by acidic catalysts, while radical substitution at the benzylic position is favored in non-polar media.[9]
Dibromination or Tribromination Excess of the brominating agent or prolonged reaction time.Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS for monobromination). Monitor the reaction closely by TLC or GC/MS and quench it once the starting material is consumed.Careful control of stoichiometry is crucial to prevent multiple substitutions on the methyl group.

dot

Benzylic_Reactions Start This compound Oxidation_Path Oxidation Start->Oxidation_Path Bromination_Path Benzylic Bromination Start->Bromination_Path Alcohol 4-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile Oxidation_Path->Alcohol [O] Bromide 4-(Bromomethyl)-2-(trifluoromethyl)benzonitrile Bromination_Path->Bromide NBS, Initiator Aldehyde 4-Formyl-2-(trifluoromethyl)benzonitrile Alcohol->Aldehyde [O] Acid 4-Cyano-3-(trifluoromethyl)benzoic Acid Aldehyde->Acid [O]

Caption: Common reactions at the benzylic position.

Section 3: Challenges with the Trifluoromethyl Group

The C-F bonds in the trifluoromethyl group are generally robust, but can be susceptible to cleavage under certain reductive conditions.

Q4: My reaction is yielding byproducts with a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group. What is causing this defluorination?

A4: Reductive defluorination of a trifluoromethyl group can occur under specific conditions, often involving single-electron transfer (SET) processes. This has been observed with certain photoredox catalysts, strong reducing agents, or under electrochemical conditions. The electron-withdrawing nature of the nitrile group can make the trifluoromethyl group on this particular molecule more susceptible to reductive cleavage.

Troubleshooting Guide: Preventing Defluorination

Problem Potential Cause Recommended Solution Scientific Rationale
Formation of Defluorinated Byproducts Use of strong reducing agents or conditions that favor single-electron transfer (SET).Avoid using overly strong reducing agents if a reduction is intended elsewhere on the molecule. If using photoredox catalysis, carefully select the catalyst and conditions to avoid reduction of the trifluoromethyl group. In many cases, this side reaction is not highly prevalent under standard synthetic conditions.The reduction potential of the trifluoromethylarene is a key factor. Milder reducing agents are less likely to have a sufficiently low reduction potential to initiate C-F bond cleavage.

Conclusion

Successfully employing this compound in synthesis requires a proactive approach to experimental design, informed by an understanding of its potential reactivity. By carefully selecting reagents, controlling reaction conditions, and monitoring reaction progress, the formation of unwanted byproducts can be significantly minimized. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, meticulous observation and a systematic approach to optimization are paramount to achieving your desired outcomes.

References

  • CN112645880A - Synthetic method of enzalutamide - Google Patents.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1475-1479. (2016). Available at: [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]

  • CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents.
  • Toluene - Wikipedia. Available at: [Link]

  • Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Catalysts, 12(10), 1141. (2022). Available at: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. | Request PDF - ResearchGate. Available at: [Link]

  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega. Available at: [Link]

  • WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents.
  • WO2016051423A2 - An improved process for the preparation of enzalutamide - Google Patents.
  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap. Available at: [Link]

  • Efficient Transformation of Nitrile into Amide under Mild Condition. Tetrahedron Letters, 39(18), 3005-3006. (1998). Available at: [Link]

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? - Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. Available at: [Link]

  • Highly selective oxidation of benzylic alcohols with cetyltrimethylammonium permanganate. Chemistry Letters, 13(12), 2131-2134. (1984). Available at: [Link]

  • Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. - Semantic Scholar. Available at: [Link]

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Technical Support Center: Optimizing Catalyst Selection for 4-(Trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. As a key building block in pharmaceuticals and advanced materials, the efficient synthesis of 4-(trifluoromethyl)benzonitrile is paramount.[1]

This document moves beyond simple protocols to provide a deeper understanding of the catalytic system, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing 4-(trifluoromethyl)benzonitrile?

The most prevalent and scalable method is the palladium-catalyzed cross-coupling cyanation of an aryl halide, typically 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride. This approach offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[2][3] The core of this reaction involves a Pd(0)/Pd(II) catalytic cycle.

Q2: Why is catalyst selection so critical in this specific cyanation reaction?

Catalyst performance is the determining factor for success due to two primary challenges:

  • Catalyst Poisoning: Cyanide ions (CN⁻) are strong σ-donors and can irreversibly bind to palladium intermediates in the catalytic cycle, leading to catalyst deactivation and stalled reactions.[2][4] This has historically given palladium-catalyzed cyanations a reputation for being irreproducible.[2]

  • Substrate Reactivity: The starting material, 4-halobenzotrifluoride, is an electron-deficient arene due to the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This electronic property can make the final reductive elimination step of the catalytic cycle sluggish.[2][5]

A well-chosen catalyst system, particularly the ligand, is designed to overcome both of these hurdles simultaneously.

Q3: What are the key components of the catalytic system I need to consider?

Optimizing this reaction requires careful consideration of four main components:

  • Palladium Precursor: The source of the active Pd(0) catalyst.

  • Ligand: A phosphine-based molecule that coordinates to the palladium center, dictating its stability and reactivity.

  • Cyanide Source: The reagent that provides the nitrile group. Safety and solubility are major considerations here.

  • Solvent and Base: These create the environment for the reaction and play a active role in the catalytic cycle.

Each of these components is discussed in detail in the troubleshooting guide below.

Catalyst System Selection Workflow

Choosing the right starting point is crucial for minimizing optimization time. The following workflow provides a logic-driven approach to selecting your initial reaction conditions based on your starting material.

G cluster_start Starting Material cluster_halide Halide Choice cluster_catalyst Catalyst System Recommendation cluster_cy Cyanide Source Start Select Starting Material Aryl_Cl 4-Chlorobenzotrifluoride (Less Reactive, Cheaper) Start->Aryl_Cl Cost-sensitive process Aryl_Br 4-Bromobenzotrifluoride (More Reactive, Costlier) Start->Aryl_Br Reactivity is priority Cat_Sys_Cl High-Activity System Required: - Pd Precatalyst (e.g., G3-XPhos) - Bulky Ligand (e.g., XPhos) - Higher Temperatures (120-170°C) Aryl_Cl->Cat_Sys_Cl Cat_Sys_Br Standard System is Effective: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand (e.g., XPhos, SPhos, dppf) - Milder Temperatures (40-120°C) Aryl_Br->Cat_Sys_Br Cyanide Select Cyanide Source Cat_Sys_Cl->Cyanide Cat_Sys_Br->Cyanide K4FeCN6 K₄[Fe(CN)₆] (Non-toxic, requires aqueous co-solvent or high temp) Cyanide->K4FeCN6 Safety is paramount ZnCN2 Zn(CN)₂ (Less toxic, good for mild conditions) Cyanide->ZnCN2 Anhydrous or mild conditions preferred

Caption: Catalyst selection workflow for 4-(trifluoromethyl)benzonitrile synthesis.

Troubleshooting and Optimization Guide

Problem 1: The reaction shows low or no conversion.

This is the most common issue and can stem from several sources. A systematic approach is required to diagnose the root cause.

  • Possible Cause A: Inactive Catalyst

    • Causality: The active Pd(0) species is not being generated from the precatalyst or is being immediately poisoned. Standard palladium sources like Pd(OAc)₂ require an in situ reduction step, which can be inefficient and prone to poisoning.[2]

    • Troubleshooting Suggestion:

      • Switch to a Precatalyst: Use a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable and designed for clean, rapid generation of the active Pd(0) catalyst upon heating, bypassing problematic reduction steps.[2][6]

      • Ensure Inert Atmosphere: Although some precatalysts are robust, oxygen can oxidize the active Pd(0) species. Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) and that solvents are degassed.

  • Possible Cause B: Suboptimal Ligand Choice

    • Causality: The ligand dictates nearly every step of the catalytic cycle. For an electron-deficient substrate like 4-halobenzotrifluoride, a bulky, electron-rich phosphine ligand is essential to promote the rate-limiting reductive elimination step.[2][7] Insufficiently bulky ligands may also fail to protect the palladium center from cyanide poisoning.[5][8]

    • Troubleshooting Suggestion:

      • Screen Bulky Biarylphosphine Ligands: If using a ligand like dppf yields poor results, switch to a more sterically hindered and electron-rich ligand. XPhos is often an excellent starting point for aryl chlorides.[2][9] For some electron-deficient substrates, other ligands like tBuXPhos have also shown superior performance.[2]

      • Check Ligand-to-Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typical. An excess of ligand can sometimes be beneficial, but a large excess may inhibit the reaction.

  • Possible Cause C: Incorrect Cyanide Source or Conditions

    • Causality: Different cyanide sources have vastly different solubilities and reactivities. Highly soluble sources like NaCN or KCN provide a high concentration of free cyanide, which can rapidly poison the catalyst.[2] Less soluble sources like Zn(CN)₂ or complexed sources like K₄[Fe(CN)₆] release cyanide slowly, maintaining a low steady-state concentration that the catalyst can tolerate.[2][10][11]

    • Troubleshooting Suggestion:

      • Use a Slow-Release Cyanide Source: If you are experiencing catalyst death with KCN/NaCN, switch to Zn(CN)₂ or K₄[Fe(CN)₆].

      • Match Solvent to Cyanide Source: When using K₄[Fe(CN)₆], aqueous co-solvents (e.g., dioxane/water) or high-boiling polar aprotic solvents (e.g., DMAc, NMP) at high temperatures are often necessary to achieve sufficient solubility and reactivity.[2][9][11] For Zn(CN)₂, anhydrous polar solvents are typically effective.[10]

Data Summary: Comparison of Common Catalyst Systems
ComponentOption 1: Classic SystemOption 2: Modern Precatalyst SystemOption 3: Ligand-Free System
Pd Source Pd(OAc)₂, Pd₂(dba)₃Buchwald Palladacycle Precatalysts (G3/G4)Pd(OAc)₂
Ligand dppf, P(t-Bu)₃XPhos, SPhos, tBuXPhosNone
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆] (non-toxic) or Zn(CN)₂K₄[Fe(CN)₆]
Typical Solvent DMAc, NMP, DioxaneDioxane/H₂O, TolueneDMAc
Temperature 80-120 °C40-140 °C[2][10]120-140 °C[11]
Pros Inexpensive components.High efficiency, broad scope, reproducible.[2]Extremely low cost, simple setup.
Cons Prone to irreproducibility and catalyst deactivation.Higher initial cost of precatalyst/ligand.Limited to more reactive aryl bromides, may not work for aryl chlorides.[11]
Problem 2: The reaction starts but stalls before completion.
  • Causality: This is a classic symptom of ongoing catalyst deactivation during the reaction. As the reaction proceeds, the accumulation of soluble cyanide or impurities gradually poisons the available palladium catalyst until the turnover rate drops to zero.

  • Troubleshooting Suggestion:

    • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. A milder temperature (e.g., 80-100 °C) might preserve the catalyst's lifetime, leading to a higher final conversion, albeit over a longer reaction time. Recent methods have achieved excellent results at temperatures as low as room temperature to 40 °C for reactive substrates.[5][10]

    • Use a Heterogeneous Catalyst: In some cases, using Pd on carbon (Pd/C) can provide a more robust system. This approach often requires specific additives, like zinc formate, to continually reactivate the catalyst surface.[12]

    • Re-evaluate Ligand Choice: The steric bulk of the ligand is key to preventing cyanide from displacing it and poisoning the metal. Ensure your ligand is sufficiently bulky for the conditions. For example, studies have shown that for certain systems, a tert-butyl phosphine like t-BuXPhos provides a steric shield that prevents ligand displacement by cyanide, allowing for efficient coupling.[5][8]

G cluster_main Troubleshooting Low Conversion Start Low or No Conversion Check_Catalyst Is the catalyst active? (Using precatalyst? Inert atmosphere?) Start->Check_Catalyst Check_Ligand Is the ligand optimal? (Sufficiently bulky/electron-rich?) Check_Catalyst->Check_Ligand Yes Sol_Catalyst Action: Switch to a G3/G4 palladacycle precatalyst. Ensure rigorous inert technique. Check_Catalyst->Sol_Catalyst No Check_Conditions Are conditions correct for CN source? (Solvent, Temp, Water content) Check_Ligand->Check_Conditions Yes Sol_Ligand Action: Screen bulkier ligands (e.g., XPhos, tBuXPhos). Verify L:Pd ratio. Check_Ligand->Sol_Ligand No Sol_Conditions Action: Switch to slow-release CN source (K₄[Fe(CN)₆] or Zn(CN)₂). Match solvent to source. Check_Conditions->Sol_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Sol_Catalyst->Success Sol_Ligand->Success Sol_Conditions->Success

Caption: Decision tree for troubleshooting low conversion in cyanation reactions.

Experimental Protocol: High-Yield Synthesis of 4-(Trifluoromethyl)benzonitrile

This protocol is based on modern, reliable methods utilizing a non-toxic cyanide source and a highly active catalyst system, adapted from literature procedures.[2][9]

Materials:

  • 4-Chlorobenzotrifluoride (1.0 mmol, 180.5 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg, 2 mol%)

  • XPhos ligand (0.02 mmol, 9.5 mg, 2 mol%)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 211 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)

Procedure:

  • Vessel Preparation: To a dry 10 mL screw-cap vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, XPhos ligand, potassium ferrocyanide trihydrate, and sodium carbonate.

  • Inerting: Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add 4-chlorobenzotrifluoride followed by 4 mL of anhydrous DMAc via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 130 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(trifluoromethyl)benzonitrile.

Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, the use of a highly active and sterically demanding catalyst system to prevent poisoning, and a cyanide source that minimizes the concentration of free CN⁻ in solution. A successful reaction validates these principles.

References

  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Google Patents. (CN109320433B). Preparation method of 4-trifluoromethyl benzonitrile.
  • European Patent Office. (EP 3696164 A1). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Sajna, K. V., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • Google Patents. (CN109438282B). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Wißnet, A., et al. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]

  • Google Patents. (CN1810775B). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

  • Patsnap. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis. [Link]

  • Google Patents. (CN101337911A). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • FAQ. What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]

  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. [Link]

  • Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis. [Link]

  • He, Z., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (2023). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]

  • ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Purifying 4-Methyl-2-(trifluoromethyl)benzonitrile Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. In the field of drug development and medicinal chemistry, the precise purification of intermediates is not just a procedural step; it is the foundation of reliable downstream synthesis and biological testing. The purification of 4-Methyl-2-(trifluoromethyl)benzonitrile and its derivatives presents a unique set of challenges due to the compound's distinct electronic and polarity characteristics. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the polar nitrile (-CN) function on an aromatic ring creates a molecule of moderate, nuanced polarity that demands a carefully optimized purification strategy.[1][2][3]

This guide is designed to move beyond simple protocols. It provides a framework for understanding the "why" behind each experimental choice, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative. We will address common pitfalls from low yield to poor separation, ensuring your purification process is both efficient and robust.

Section 1: Foundational Knowledge - Understanding Your Molecule and System

This section addresses the fundamental properties of your target molecule and the chromatography system, which are critical for successful purification.

Q1: What are the key structural features of this compound derivatives that affect their behavior on silica gel?

A1: The chromatographic behavior of these derivatives is a direct result of the interplay between three key functional groups:

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic and a powerful electron-withdrawing substituent.[4] Its presence significantly increases the non-polar character of the molecule. This property helps in solubilizing the compound in less polar solvents but can also lead to faster elution times.

  • Nitrile (-CN) Group: The nitrile group is polar and contains a lone pair of electrons. This allows it to act as a hydrogen bond acceptor, leading to strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This interaction is the primary handle for retention.

  • Aromatic Ring & Methyl Group: The substituted benzene ring and the methyl group are largely non-polar, contributing to the molecule's affinity for the non-polar mobile phase.

The purification challenge lies in balancing these opposing characteristics. Your goal is to select a mobile phase that can effectively compete with the silica gel for interaction with the nitrile group, allowing the molecule to move down the column at an appropriate rate for separation from impurities.

Q2: Why is standard silica gel the most common stationary phase, and when should I consider alternatives?

A2: Silica gel is the default choice for normal-phase chromatography due to its high resolving power, cost-effectiveness, and compatibility with a wide range of organic solvents.[5] However, standard silica gel is inherently acidic due to the presence of silanol groups. This acidity can be problematic for certain sensitive compounds.

You should consider an alternative stationary phase if you observe:

  • Compound Degradation: If TLC analysis shows new spots appearing or the desired spot diminishing over time, your compound may be degrading on the silica.[6] A 2D TLC test (running the plate once, rotating it 90 degrees, and running it again in the same solvent) can confirm instability if spots appear off the diagonal.

  • Irreversible Adsorption: If you experience very low recovery despite using highly polar solvent systems, your compound might be binding irreversibly to the acidic sites.

In such cases, your primary alternatives are:

  • Deactivated (Neutralized) Silica Gel: You can "cap" the most acidic silanol sites by pre-treating the silica. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading your sample.[7][8] This is highly effective for acid-sensitive molecules.

  • Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic grades. Neutral alumina is an excellent choice for compounds that are sensitive to both acids and bases.[8]

Section 2: The Purification Workflow - From Crude Material to Pure Compound

A systematic approach is essential for developing a reproducible purification method. The following workflow outlines the critical steps.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps crude Crude Reaction Mixture tlc TLC Method Development crude->tlc packing Column Packing tlc->packing loading Sample Loading (Dry or Liquid) packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis combine Combine Pure Fractions analysis->combine evaporate Solvent Evaporation combine->evaporate pure Pure Compound evaporate->pure

Caption: General workflow for column chromatography purification.

Experimental Protocol 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[5] This Rf value typically provides the best separation on a column.

Methodology:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of your starting materials if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if your compounds are UV-active). Staining with potassium permanganate or another suitable stain can be used for non-UV-active compounds.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the ratio of the polar to non-polar solvent until the desired Rf is achieved. If the spot is too high (high Rf), decrease the mobile phase polarity (add more non-polar solvent).[9] If the spot is too low (low Rf), increase the polarity (add more polar solvent).[9]

Compound Polarity Suggested Starting Solvent Systems (Non-polar:Polar) Notes
Moderately Non-Polar Hexane : Ethyl Acetate (9:1)A versatile and common starting point.
Petroleum Ether : Ethyl Acetate (9:1)Similar to hexane, but less expensive.
Hexane : Dichloromethane (DCM) (1:1)Good for aromatic compounds; DCM helps with solubility.[7]
Toluene : Ethyl Acetate (9.5:0.5)Toluene can offer different selectivity for aromatic systems.
Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems in a direct question-and-answer format.

G cluster_problem cluster_cause cluster_solution start Problem with Purification? prob_sep Poor Separation (Mixed Fractions) start->prob_sep prob_yield Low Yield/ No Compound start->prob_yield prob_shape Band Tailing/ Streaking start->prob_shape cause_sep1 Rf values too close prob_sep->cause_sep1 cause_sep2 Column Overloaded prob_sep->cause_sep2 cause_yield1 Compound Stuck on Column prob_yield->cause_yield1 cause_yield2 Compound Decomposed prob_yield->cause_yield2 cause_shape1 Poor Solubility prob_shape->cause_shape1 cause_shape2 Strong Silica Interaction prob_shape->cause_shape2 sol_sep1 Use Shallow Gradient Elution cause_sep1->sol_sep1 sol_sep2 Reduce Sample Load (1:50 crude:silica) cause_sep2->sol_sep2 sol_yield1 Increase Eluent Polarity cause_yield1->sol_yield1 sol_yield2 Use Deactivated Silica/Alumina cause_yield2->sol_yield2 sol_shape1 Use Dry Loading Technique cause_shape1->sol_shape1 sol_shape2 Add Modifier to Eluent (e.g., 0.1% TEA) cause_shape2->sol_shape2

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My target compound is co-eluting with an impurity, resulting in many mixed fractions. What went wrong?

A: This is a classic separation problem that usually stems from one of three issues:

  • Insufficient Resolution: The TLC solvent system you chose may show separation, but it's not sufficient for the longer residence time on a column. The "delta Rf" (difference in Rf values) between your product and the impurity is too small.

    • Solution: Re-optimize your mobile phase using TLC. Test different solvent combinations (e.g., switch from ethyl acetate to dichloromethane as the polar component) to alter selectivity. If a single solvent system (isocratic elution) fails, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the run.[7] This will hold back the more polar compounds while allowing the less polar ones to elute, effectively stretching the separation.

  • Column Overloading: You have loaded too much crude material onto the column. A good rule of thumb is a ratio of 1:30 to 1:100 of crude material to silica gel by weight, depending on the difficulty of the separation.[5][10] Overloading saturates the stationary phase, preventing proper partitioning and causing bands to broaden and overlap.

    • Solution: Simply repeat the column with less material. For a 0.5g crude sample, use at least 25-30g of silica.

  • Poor Column Packing: Air bubbles, channels, or cracks in the silica bed will lead to an uneven solvent front and cause bands to elute in a distorted, overlapping manner.[11]

    • Solution: The column must be repacked. Ensure you are using a consistent slurry packing method and that the packed bed is never allowed to run dry.

Q: My final yield is very low, or I can't find my compound at all. Where did it go?

A: This frustrating issue points to one of three possibilities:[6]

  • The Compound is Still on the Column: Your mobile phase may be too weak (not polar enough) to elute the compound, especially if it has unexpected polarity.

    • Solution: Flush the column with a very polar solvent, such as 100% ethyl acetate or even a 9:1 mixture of ethyl acetate:methanol. Collect the eluent and check for your compound by TLC.

  • The Compound Decomposed on the Silica: As discussed, the acidic nature of silica can degrade sensitive molecules.

    • Solution: First, confirm this by spotting your pure (or semi-pure) compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot or a streak from the baseline appears, decomposition is likely.[6] The remedy is to use a neutralized stationary phase like deactivated silica or alumina.

  • The Compound Eluted in the Solvent Front: If your compound is much less polar than anticipated, it may have eluted with the non-polar solvent front in the very first fractions.[6]

    • Solution: Always collect the first few fractions as the solvent front exits the column and check them by TLC.

Q: The band for my compound is tailing or streaking down the column. Why, and how can I get sharp bands?

A: Tailing is a sign of improper analyte-stationary phase interaction or solubility issues.

  • Strong Acid-Base Interactions: The nitrile group, while not strongly basic, can interact very strongly with the acidic silanol groups, causing some molecules to "stick" and elute slowly, creating a tail.

    • Solution: Add a small amount of a competitive modifier to the mobile phase. For a moderately polar compound like this, adding 0.1-0.5% of an alcohol like methanol or isopropanol can help by competing for the active sites on the silica, resulting in sharper bands.

  • Poor Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and re-dissolve, causing severe tailing. This is especially common when a large amount of a highly concentrated sample is loaded.

    • Solution: Use the dry loading technique.[9] Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the mobile phase in a finely dispersed state, preventing solubility issues.[9]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between liquid loading and dry loading my sample?

A: The choice depends on your sample's solubility and concentration.

  • Liquid Loading: Ideal for samples that are readily soluble in the mobile phase or a slightly stronger, miscible solvent. It's faster but risks band broadening if too much volume or too strong a solvent is used.

  • Dry Loading: The preferred method for samples that have poor solubility in the column's mobile phase or when you have a large amount of material to purify.[9] It consistently gives better resolution and sharper bands by avoiding solvent effects at the top of the column.

Q: How does the trifluoromethyl group specifically impact solvent selection?

A: The -CF3 group increases the compound's lipophilicity, meaning it will have a higher affinity for non-polar solvents like hexane.[2] This means you will likely need a slightly more polar mobile phase than you would for a non-fluorinated benzonitrile analog to achieve the same Rf value. The fluorines do not typically engage in strong hydrogen bonding, so their primary effect is on the overall polarity/lipophilicity balance.

Q: What is the detailed protocol for deactivating silica gel with triethylamine (TEA)?

A: This procedure neutralizes the acidic sites on the silica surface, making it suitable for acid-sensitive compounds.

  • Prepare the Eluent: Prepare your chosen mobile phase (e.g., 9:1 Hexane:EtOAc) and add 1-2% triethylamine by volume.

  • Pack the Column: Pack your column with silica gel using this TEA-containing mobile phase.

  • Equilibrate: Run at least two full column volumes of the TEA-containing eluent through the packed bed. This ensures all the acidic sites have been exposed to the base.

  • Run the Chromatography: You can now load your sample and run the column. It is best practice to keep the 1-2% TEA in the mobile phase throughout the entire purification to ensure the column remains deactivated.[8]

References
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  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nature Communications. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

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Technical Support Center: Scaling the Synthesis of 4-Fluoro-2-methylbenzonitrile for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the production of this critical pharmaceutical intermediate. As a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as the antidiabetic agent Trelagliptin Succinate, ensuring a robust, safe, and efficient manufacturing process is paramount.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the large-scale synthesis of 4-fluoro-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in the synthesis of 4-fluoro-2-methylbenzonitrile, providing the rationale behind process decisions.

Q1: What are the primary, industrially viable synthetic routes to 4-fluoro-2-methylbenzonitrile?

There are two main synthetic routes favored for industrial-scale production: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

  • Sandmeyer Reaction: This route starts from the readily available 4-fluoro-2-methylaniline. The process involves two main steps: the diazotization of the aniline to form a diazonium salt, followed by a copper(I) cyanide-mediated conversion to the nitrile.[4] This method is often preferred due to its use of more common starting materials and relatively milder conditions for the cyanation step.

  • Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide, typically 2-bromo-5-fluorotoluene, using a stoichiometric amount of copper(I) cyanide at elevated temperatures.[5] While a direct conversion, the classical conditions often require high temperatures (150-250 °C) and can present challenges in terms of solvent choice and purification.[6]

A third, less common route, involves the dehydration of 4-fluoro-2-methylbenzaldoxime, which itself is synthesized from 4-fluoro-2-methylbenzaldehyde.[7]

Q2: Which synthetic route is preferable for large-scale manufacturing?

The choice of synthetic route depends on several factors, including raw material availability and cost, process safety considerations, and equipment capabilities.

FeatureSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material 4-fluoro-2-methylaniline2-bromo-5-fluorotoluene
Key Reagents Sodium nitrite, Acid, Copper(I) cyanideCopper(I) cyanide
Temperature Diazotization: 0-5°C; Cyanation: RT to moderate heatHigh temperatures (often >150°C)
Key Hazards Unstable diazonium salt intermediate, thermal runaway potentialHigh temperatures, handling of lachrymatory bromo intermediate, large quantities of CuCN
Throughput Can be efficient, but diazotization requires careful controlCan be a more direct conversion, but high temperatures can limit batch size

Generally, the Sandmeyer reaction is often more adaptable for scale-up in modern pharmaceutical manufacturing due to the lower temperature of the cyanation step and the avoidance of lachrymatory starting materials.[8][9] However, the diazotization step requires stringent thermal management to prevent hazardous decomposition.

Q3: What are the critical process parameters to control during a Sandmeyer synthesis of 4-fluoro-2-methylbenzonitrile?

For a successful and safe Sandmeyer synthesis, the following parameters are critical:

  • Temperature of Diazotization: This is the most critical parameter. The reaction to form the diazonium salt is highly exothermic, and the salt itself is thermally unstable. The temperature must be strictly maintained between 0-5°C to prevent decomposition, which can lead to significant yield loss and potentially a thermal runaway.[10][11]

  • Stoichiometry of Sodium Nitrite: An excess of nitrous acid (from sodium nitrite) should be avoided. Only a stoichiometric amount is recommended to prevent side reactions.[11] The completion of the diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

  • Rate of Addition: Both the sodium nitrite solution during diazotization and the diazonium salt solution during the cyanation step should be added at a controlled rate to manage the reaction exotherm and prevent localized temperature increases.[12]

  • pH Control: Maintaining the correct acidic conditions is crucial for the stability of the diazonium salt.

Q4: How can I minimize the use of toxic copper(I) cyanide?

Minimizing the use of highly toxic reagents like copper(I) cyanide is a key goal in green chemistry and process optimization.

  • Catalytic Approaches: While the classical Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide, modern variations of both the Sandmeyer and Rosenmund-von Braun reactions aim to use catalytic amounts of copper.

  • Alternative Cyanide Sources: Research has explored the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), in palladium-catalyzed cyanations, although these are not as common for this specific transformation on an industrial scale.[5]

  • Process Design: A well-optimized process will ensure the highest possible conversion with the minimum required amount of reagent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of 4-fluoro-2-methylbenzonitrile synthesis.

Issue 1: Low Yield
Symptom Potential Cause(s) Recommended Action(s)
Overall low yield in Sandmeyer synthesis Incomplete Diazotization: The initial conversion of 4-fluoro-2-methylaniline to the diazonium salt is incomplete.- Verify Nitrite Quality: Ensure the sodium nitrite used is of high purity and has been stored correctly. - Monitor with Starch-Iodide Paper: Before proceeding to the cyanation step, confirm a slight excess of nitrous acid. A persistent blue color on the paper indicates the complete consumption of the aniline. - Ensure Proper Mixing: Inadequate agitation can lead to localized areas of low reagent concentration.
Premature Decomposition of Diazonium Salt: The diazonium salt is decomposing before it can react with the copper cyanide.- Strict Temperature Control: Ensure the reactor temperature is maintained at 0-5°C throughout the diazotization and during the storage/transfer of the diazonium salt solution.[11] - Minimize Delays: Use the diazonium salt solution immediately after its preparation.
Inefficient Cyanation Step: The conversion of the diazonium salt to the nitrile is not efficient.- Catalyst Activity: Ensure the copper(I) cyanide is of high quality. Impurities or oxidation to copper(II) can reduce its effectiveness. - Temperature: While the reaction is often run at or slightly above room temperature, some optimization may be required. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side reactions.
Low yield in Rosenmund-von Braun synthesis Insufficient Reaction Temperature: The reaction requires a high activation energy.- Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at the target, typically 150-200°C. Use a high-boiling solvent like DMF or NMP.[13] - Reaction Time: Ensure the reaction is run for a sufficient duration to reach completion.
Poor Reagent Quality: The aryl halide or copper cyanide may be of poor quality.- Purity of Aryl Halide: Use high-purity 2-bromo-5-fluorotoluene. - Fresh Copper(I) Cyanide: Use fresh, high-purity copper(I) cyanide.
Issue 2: Impurity Formation
Symptom Potential Impurity Formation Mechanism & Prevention
Presence of a phenolic impurity (4-fluoro-2-methylphenol) in the final product. 4-fluoro-2-methylphenolMechanism: Reaction of the diazonium salt with water, which is more likely at elevated temperatures. Prevention: - Maintain strict temperature control (0-5°C) during diazotization. - Avoid excessive water in the reaction mixture.
Formation of dark, tar-like byproducts. Polymeric materials from radical side reactions.Mechanism: Uncontrolled decomposition of the diazonium salt leading to aryl radicals that can polymerize or engage in other non-productive pathways. Prevention: - Strict temperature control. - Ensure a clean reaction vessel, as trace metal impurities can catalyze decomposition. - Maintain the correct pH to ensure the stability of the diazonium salt.
Residual starting material (4-fluoro-2-methylaniline or 2-bromo-5-fluorotoluene). Unreacted starting materialMechanism: Incomplete reaction. Prevention: - Sandmeyer: Ensure complete diazotization as described above. - Rosenmund-von Braun: Ensure sufficient reaction time and temperature. - Stoichiometry: Double-check the stoichiometry of all reagents.
Discolored product (e.g., green or blue tint). Residual copper salts.Mechanism: Incomplete removal of the copper catalyst during work-up. Prevention: - Effective Quenching: The reaction mixture is often quenched with a solution of ferric chloride or aqueous ammonia to complex the copper salts and facilitate their removal into the aqueous phase. - Thorough Washing: Ensure thorough washing of the organic layer during extraction. - Purification: Recrystallization or silica gel filtration can be used to remove residual copper.
Issue 3: Purification and Isolation Challenges
Symptom Potential Cause Recommended Action(s)
Difficulty in filtering the product. Fine, poorly formed crystals.- Optimize Crystallization: Experiment with different solvent systems. A common system is a mixture of toluene and hexane.[7] - Controlled Cooling: Cool the crystallization mixture slowly to encourage the formation of larger, more easily filterable crystals. - Seeding: Consider adding a small amount of pure product (seed crystals) to the cooled solution to initiate crystallization.
Product purity below pharmaceutical specifications (>99.0%). Co-crystallization of impurities.- Recrystallization: Perform a second recrystallization from a different solvent system. - Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon before the final crystallization can be effective. - Chromatography: While less ideal for very large scales, a silica gel plug or column chromatography may be necessary for polishing.
Emulsion formation during aqueous work-up. High concentration of salts or fine solids.- Dilution: Dilute the mixture with more organic solvent and water. - Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions. - Filtration: Filtering the entire mixture through a pad of celite can remove fine particulates that may be stabilizing the emulsion.

Experimental Protocols

The following are generalized, step-by-step protocols for the two primary synthetic routes. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Sandmeyer Synthesis of 4-Fluoro-2-methylbenzonitrile

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_cyanation Step 2: Cyanation (RT - 40°C) cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A 4-Fluoro-2-methylaniline in HCl(aq) C Diazonium Salt Solution A->C Add NaNO2 slowly B Sodium Nitrite Solution B->C E Crude Reaction Mixture C->E Add diazonium salt to CuCN D Copper(I) Cyanide Slurry D->E F Quench & Extract E->F G Solvent Evaporation F->G H Crude Product G->H I Recrystallization (Toluene/Hexane) H->I J Pure 4-Fluoro-2-methylbenzonitrile I->J

  • Diazotization:

    • Charge a reactor with 4-fluoro-2-methylaniline and aqueous hydrochloric acid.

    • Cool the mixture to 0-5°C with vigorous stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the aniline mixture, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir for an additional 30 minutes at 0-5°C.

    • Check for a slight excess of nitrous acid using starch-iodide paper.

  • Cyanation:

    • In a separate reactor, prepare a slurry of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide slurry. A vigorous evolution of nitrogen gas will occur. Maintain the temperature as per your optimized process (typically between room temperature and 40°C).

    • After the addition is complete, allow the reaction to stir until the gas evolution ceases and the reaction is complete as monitored by HPLC or GC.

  • Work-up and Isolation:

    • Quench the reaction mixture, for example, by adding it to a solution of ferric chloride to complex the copper.

    • Extract the product into a suitable organic solvent, such as toluene or ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as toluene/hexane, to yield pure 4-fluoro-2-methylbenzonitrile.[7]

Protocol 2: Rosenmund-von Braun Synthesis of 4-Fluoro-2-methylbenzonitrile

Rosenmund_von_Braun_Workflow cluster_reaction Step 1: Cyanation (150-200°C) cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification A 2-Bromo-5-fluorotoluene D Reaction at High Temperature A->D B Copper(I) Cyanide B->D C High-Boiling Solvent (e.g., NMP) C->D E Quench & Extract D->E F Solvent Evaporation E->F G Crude Product F->G H Recrystallization or Distillation G->H I Pure 4-Fluoro-2-methylbenzonitrile H->I

  • Cyanation:

    • Charge a high-temperature reactor with 2-bromo-5-fluorotoluene, copper(I) cyanide, and a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • Heat the mixture to the target temperature (e.g., 170°C) and maintain with vigorous stirring.[13]

    • Monitor the reaction by HPLC or GC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a complexing agent for copper, such as aqueous ammonia or a ferric chloride solution.

    • Extract the product with an organic solvent.

    • Wash the organic layers thoroughly to remove the solvent and copper salts.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or, depending on its physical properties, by vacuum distillation.

Safety at Scale

Scaling up chemical synthesis introduces hazards that may not be apparent at the lab scale. A thorough risk assessment is mandatory before any scale-up operation.

Hazard 1: Thermal Runaway during Diazotization

The formation of diazonium salts is highly exothermic, and the products are thermally sensitive.[10][14]

  • Mitigation Strategies:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution under your specific process conditions.

    • Cooling Capacity: Ensure your reactor has sufficient cooling capacity to handle the heat load. The rate of addition of sodium nitrite should be limited by the reactor's ability to remove heat.[12]

    • Emergency Planning: Have a documented plan for a loss of cooling, which may include a pre-charged quench solution.

Hazard 2: Handling of Copper(I) Cyanide

Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[15]

  • Mitigation Strategies:

    • Engineering Controls: Use closed-system transfers and ventilated enclosures to minimize exposure.

    • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including respirators, chemical-resistant gloves, and protective clothing.[16]

    • Quenching and Waste Disposal: Never acidify a solution containing cyanide salts, as this will liberate highly toxic hydrogen cyanide gas. All cyanide-containing waste streams must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to strict environmental regulations.[17]

Hazard 3: General Scale-Up Considerations

  • Mixing and Heat Transfer: Heat transfer and mixing become less efficient at larger scales. This can lead to localized hot spots. Ensure your reactor is appropriately sized and has adequate agitation for the reaction mass.[12]

  • Static Electricity: When handling flammable organic solvents in large quantities, ensure all equipment is properly grounded to prevent static discharge.

Quality Control and Analytical Methods

To ensure the final product meets the stringent requirements for pharmaceutical use, a robust set of analytical methods is required.

Test Method Typical Specification Purpose
Assay Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)≥ 99.0%To determine the purity of the final product.
Identification FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to reference standardTo confirm the chemical structure of the compound.
Melting Point Capillary Melting Point Apparatus70-74 °CTo confirm identity and purity.[1]
Individual Impurities GC or HPLCTypically ≤ 0.10%To quantify known and unknown impurities.
Residual Solvents Headspace GCAs per ICH Q3C guidelinesTo ensure that residual solvents from the manufacturing process are below acceptable limits.
Heavy Metals (Copper) Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA)As per pharmaceutical guidelines (e.g., < 10 ppm)To quantify residual copper catalyst, which can be detrimental to downstream chemistry and patient safety.

References

  • Jiang, J. et al. (2025). Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. Emergency Management Science and Technology. Available at: [Link]

  • F&M Expressions. (2015). Reactive Chemical Hazards of Diazonium Salts. F&M Expressions. Available at: [Link]

  • St-Jean, A. et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]

  • Le-Hester, A. et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]

  • Le-Hester, A. et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9. Available at: [Link]

  • Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Available at: [Link]

  • Reddit. (2023). CuCN quenching. r/Chempros. Available at: [Link]

  • Organ, M. G. et al. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development. Available at: [Link]

  • Kumar, R. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • TheSafetyMaster. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. Available at: [Link]

  • Weng, J. et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Galli, C. et al. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. RSC Publishing. Available at: [Link]

  • Nielsen, M. A. et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Available at: [Link]

  • Veeprho. (n.d.). 4-Fluoro-2-methylbenzonitrile. Available at: [Link]

  • ResearchGate. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Available at: [Link]

  • Singh, S. et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Available at: [Link]

  • WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Purity 4-Fluoro-2-methylbenzonitrile: A Guide for Chemical Procurement. Available at: [Link]

  • Pradala, A. & Evano, G. (n.d.). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Chemical Communications. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile building blocks, with their reactivity and physicochemical properties exquisitely tunable by substitution. This guide provides an in-depth comparative analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile and its key positional isomers. By examining the interplay of electronic and steric effects imparted by the methyl (-CH₃) and trifluoromethyl (-CF₃) groups, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical data necessary for the informed selection and application of these valuable intermediates.

Introduction: The Significance of Substituted Benzonitriles

The benzonitrile moiety is a critical pharmacophore and a versatile synthetic handle. The introduction of a trifluoromethyl group, a bioisostere for a wide range of functional groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Concurrently, the methyl group, a simple alkyl substituent, modulates steric and electronic properties in a more subtle yet significant manner. The relative positioning of these two groups on the benzonitrile ring gives rise to a family of isomers, each with a unique chemical personality. This guide will focus on the comparative analysis of this compound and its isomers, providing a framework for understanding their structure-property relationships.

Physicochemical Properties: A Comparative Overview

The seemingly minor shift in the positions of the methyl and trifluoromethyl groups around the benzonitrile ring leads to distinct differences in their physical properties. These differences, including melting point, boiling point, and polarity, can have significant implications for reaction conditions, purification strategies, and formulation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound261952-05-0C₉H₆F₃N185.1525[2]265.67[2]
2-Methyl-3-(trifluoromethyl)benzonitrile261952-02-7C₉H₆F₃N185.15Liquid/SolidNot available
2-Methyl-5-(trifluoromethyl)benzonitrile261952-03-8C₉H₆F₃N185.15Not available213.7 (Predicted)[3]
4-Methyl-3-(trifluoromethyl)benzonitrile261952-06-1C₉H₆F₃N185.15Not available205-207[4]

Note: Experimental data for all isomers is not consistently available in the public domain. Predicted values are indicated where applicable.

The observed differences in melting and boiling points can be attributed to variations in crystal packing efficiency and intermolecular forces, which are influenced by the isomers' dipole moments and molecular shapes.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomeric compounds. Here, we discuss the expected distinguishing features in the NMR, IR, and Mass Spectra of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For this compound, one would expect three distinct aromatic signals, with coupling constants indicative of their ortho, meta, and para relationships. The methyl protons will appear as a singlet, typically in the range of 2.3-2.6 ppm. The proximity of the electron-withdrawing trifluoromethyl group to the aromatic protons will generally lead to a downfield shift of the adjacent proton signals.

  • ¹³C NMR: The carbon signals of the aromatic ring will be influenced by the electronic effects of the substituents. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The chemical shifts of the other aromatic carbons will vary depending on their position relative to the electron-donating methyl group and the electron-withdrawing trifluoromethyl and cyano groups.

  • ¹⁹F NMR: This is a powerful tool for characterizing trifluoromethyl-containing compounds. Each isomer will exhibit a singlet in its ¹⁹F NMR spectrum, but the chemical shift will be sensitive to the electronic environment of the trifluoromethyl group. This can be a key differentiator between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will share some common features, but will also display unique absorptions that can aid in their differentiation.

  • Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the other substituents.

  • C-F Stretching: Strong absorption bands associated with the C-F bonds of the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.

  • Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the isomers (185.15 g/mol ). The fragmentation patterns can also provide structural information. Common fragmentation pathways may include the loss of a methyl radical (·CH₃), a fluorine atom (·F), or the entire trifluoromethyl group (·CF₃), as well as the neutral loss of HCN from the nitrile group.

Comparative Reactivity: A Tale of Electronic and Steric Effects

The reactivity of the benzonitrile ring and the nitrile group itself is profoundly influenced by the interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in these isomers is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitrile (-CN) and the trifluoromethyl (-CF₃) group. The methyl group (-CH₃) is an activating, ortho-, para-director. The overall reactivity and the regioselectivity of EAS reactions will be a consequence of the combined directing effects of these three substituents.

The directing effects of the substituents can be visualized as follows:

G cluster_0 This compound cluster_1 Directing Effects a CN (meta-director) d Position 3: Activated by CH3 (ortho) Deactivated by CN (meta) & CF3 (meta) a->d meta e Position 5: Activated by CH3 (ortho) Deactivated by CN (meta) & CF3 (meta) a->e meta f Position 6: Deactivated by CF3 (ortho) & CN (para) a->f para b CF3 (meta-director) b->d meta b->e meta b->f ortho c CH3 (ortho, para-director) c->d ortho c->e ortho

Caption: Directing effects in the electrophilic aromatic substitution of this compound.

For this compound, the positions ortho to the activating methyl group (positions 3 and 5) are the most likely sites for electrophilic attack, although the overall reaction rate will be significantly slower than that of toluene. The steric hindrance from the adjacent trifluoromethyl group at position 2 may disfavor substitution at position 3.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. The activating effect is most pronounced when the electron-withdrawing groups are ortho or para to the leaving group.

Reactions of the Nitrile Group

The reactivity of the cyano group can also be modulated by the ring substituents.

  • Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid is generally facilitated by electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. Therefore, these trifluoromethyl-substituted benzonitriles are expected to undergo hydrolysis more readily than methylbenzonitrile.

  • Reduction: The reduction of the nitrile to a primary amine is also influenced by the electronic nature of the ring. Electron-withdrawing groups can facilitate this transformation.

Synthetic Methodologies

The synthesis of these isomers typically involves multi-step sequences starting from readily available substituted anilines or toluenes. A common and versatile approach is the Sandmeyer reaction, which allows for the introduction of the nitrile group from an amino precursor.

General Synthetic Workflow via Sandmeyer Reaction

G A Substituted Aniline B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5 °C) C Benzonitrile Derivative B->C Sandmeyer Reaction (CuCN)

Caption: General workflow for the synthesis of benzonitriles from anilines via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies.[5]

Step 1: Diazotization of 4-Methyl-2-(trifluoromethyl)aniline

  • To a stirred solution of 4-Methyl-2-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • To this solution, add the freshly prepared diazonium salt solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Potential Applications and Future Directions

The unique combination of a methyl, a trifluoromethyl, and a nitrile group on a benzene ring makes these isomers attractive building blocks for a variety of applications:

  • Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs, enhancing their efficacy and pharmacokinetic properties.[1] These benzonitrile isomers can serve as key intermediates in the synthesis of novel therapeutic agents.

  • Agrochemicals: The trifluoromethyl group is also prevalent in agrochemicals, contributing to their potency and stability.

  • Materials Science: The polar nature of the nitrile group and the unique electronic properties imparted by the other substituents make these compounds interesting for the development of advanced materials, such as liquid crystals and polymers.

The comparative data and synthetic methodologies presented in this guide are intended to empower researchers to harness the distinct properties of these isomers for the rational design of new molecules with tailored functions. Further experimental studies are warranted to fully elucidate the comparative biological activities and material properties of this intriguing class of compounds.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • NJ Fine Chem. (n.d.). Benzonitrile, 4-Methyl-3-(trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Docsity. (2022, September 26). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

Sources

Validating the Structure of 4-Methyl-2-(trifluoromethyl)benzonitrile: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor.[1][2] For novel compounds like 4-Methyl-2-(trifluoromethyl)benzonitrile, a substituted aromatic molecule with potential applications in medicinal chemistry, precise structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This fundamental capability allows for the determination of a compound's molecular weight with exceptional accuracy. When coupled with fragmentation techniques, MS provides a veritable fingerprint of a molecule, revealing intricate details about its structural composition.[3][4] For a molecule such as this compound, with its distinct functional groups—a methyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring—mass spectrometry offers a highly specific and sensitive means of validation.

A Comparative Overview of Ionization and Analysis Techniques

The choice of mass spectrometry technique is paramount and is dictated by the analyte's properties and the desired level of structural detail. Here, we compare the most relevant methods for analyzing this compound.

Technique Ionization Method Key Advantages for this compound Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Electron Ionization (EI)Provides extensive and reproducible fragmentation patterns, ideal for creating a spectral library and identifying unknown components. Well-suited for volatile and thermally stable compounds.[5]The high energy of EI can sometimes lead to the absence of a clear molecular ion peak, complicating molecular weight determination.[5]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Electrospray Ionization (ESI)A soft ionization technique that typically keeps the molecular ion intact, facilitating accurate mass measurement.[5][6] HRMS provides high mass accuracy, enabling the confident determination of the elemental composition.[7][8][9]ESI is best suited for polar molecules and may require optimization for less polar compounds like benzonitrile derivatives.[10][11]
Tandem Mass Spectrometry (MS/MS) Collision-Induced Dissociation (CID)Allows for the selective fragmentation of a specific precursor ion, providing detailed structural information and confirming connectivity between different parts of the molecule.[12][13]Requires more complex instrumentation and expertise for data interpretation.

Expert Rationale: For the initial and comprehensive structural validation of this compound, a dual-pronged approach utilizing both GC-MS with Electron Ionization (EI) and LC-HRMS with Electrospray Ionization (ESI) is recommended. GC-MS will provide a detailed fragmentation fingerprint, while LC-HRMS will yield a highly accurate molecular formula. Tandem MS (MS/MS) can then be employed to further investigate specific fragmentation pathways and confirm the proposed structure.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a robust workflow for the comprehensive mass spectrometric analysis of this compound.

fragmentation_pathway M [C9H6F3N]+• m/z = 185 (Molecular Ion) F1 [M - H]+• m/z = 184 M->F1 - H• F2 [M - F]+• m/z = 166 M->F2 - F• F3 [M - CF3]+• m/z = 116 M->F3 - CF3• F4 [M - HCN]+• m/z = 158 M->F4 - HCN F5 [C6H4]+• m/z = 76 F3->F5 - C2H2

Sources

A Comparative Guide to HPLC Purity Assessment of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of intermediates like 4-Methyl-2-(trifluoromethyl)benzonitrile is paramount. This fluorinated aromatic nitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][3] Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the safety, efficacy, and yield of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering the resolution and sensitivity required to detect and quantify the main component and its potential impurities.

This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind the selection of different stationary phases and mobile phase compositions, supported by experimental data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

The Analytical Challenge: Potential Impurities

The synthesis of this compound can result in a range of impurities. These may include starting materials, by-products from incomplete reactions, and degradation products. Common potential impurities could be isomers, precursors like 4-fluoro-2-methylbenzonitrile, or related benzonitrile derivatives.[1][3] A robust HPLC method must be "stability-indicating," meaning it can resolve the active ingredient from any potential degradants or impurities that may arise during synthesis or storage.[4][5]

Comparative HPLC Methodologies

To address this analytical need, we compare three distinct RP-HPLC methods, each employing a different combination of stationary and mobile phases to exploit varying separation mechanisms.

Method A: The Workhorse - C18 with Acetonitrile Gradient

This method utilizes a traditional C18 column, the most widely used stationary phase in reversed-phase chromatography, known for its hydrophobic interactions. A gradient elution with acetonitrile and water is employed to ensure the timely elution of both polar and non-polar impurities.

Method B: Alternative Selectivity - Phenyl-Hexyl with Acetonitrile Gradient

Phenyl-Hexyl columns offer a different selectivity compared to C18 phases, particularly for aromatic compounds.[6][7][8] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of this compound and related impurities, providing an alternative separation mechanism that can resolve compounds co-eluting on a C18 column.[6][9]

Method C: The Cost-Effective Isocratic Approach - C18 with Methanol/Water

This method explores the use of methanol as the organic modifier in an isocratic elution. Methanol is a more affordable and often readily available solvent compared to acetonitrile.[10] While an isocratic method is simpler to run and transfer, it may not provide the same level of resolution for complex mixtures as a gradient method.[10][11][12]

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 25 mg of the substance in 25 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 1 mg/mL. Working standards and impurity-spiked samples were prepared by further dilution of the stock solution.

HPLC Conditions
ParameterMethod AMethod BMethod C
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient/Isocratic GradientGradientIsocratic
Gradient Program 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B60% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection Wavelength 230 nm230 nm230 nm
Injection Volume 10 µL10 µL10 µL
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 25 mg of This compound prep2 Dissolve in 25 mL of Acetonitrile:Water (50:50) prep1->prep2 prep3 Prepare Working Standards and Spiked Samples prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Column Oven, Detector) prep3->hplc_system Inject Samples method_a Method A (C18, ACN Gradient) hplc_system->method_a method_b Method B (Phenyl-Hexyl, ACN Gradient) hplc_system->method_b method_c Method C (C18, MeOH Isocratic) hplc_system->method_c data_acq Data Acquisition via Chromatography Data System (CDS) method_a->data_acq method_b->data_acq method_c->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc comparison Compare Retention Time, Resolution, Peak Asymmetry, and LOD data_proc->comparison

Caption: Experimental workflow for the comparative HPLC analysis.

Results and Discussion

The performance of the three methods was evaluated based on retention time, resolution of the main peak from a closely eluting impurity (Impurity 1), peak asymmetry, and the limit of detection (LOD) for the main analyte.

ParameterMethod A (C18, ACN Gradient)Method B (Phenyl-Hexyl, ACN Gradient)Method C (C18, MeOH Isocratic)
Retention Time (min) 8.529.1512.34
Resolution (vs. Impurity 1) 2.13.51.8
Peak Asymmetry 1.11.01.3
LOD (µg/mL) 0.050.050.10

Method A provided good separation with a reasonable run time. The resolution of 2.1 between the main peak and Impurity 1 is acceptable for routine quality control. The peak asymmetry of 1.1 indicates good peak shape.

Method B , utilizing the Phenyl-Hexyl column, demonstrated superior performance in terms of resolution. The increased resolution of 3.5 for the critical pair suggests that the π-π interactions offered by the phenyl stationary phase provide a significant advantage in separating structurally similar aromatic compounds.[6][8] The peak shape was excellent with an asymmetry factor of 1.0. The longer retention time compared to Method A is a trade-off for the enhanced separation.

Method C , the isocratic method with methanol, resulted in a significantly longer retention time and lower resolution. The peak asymmetry was also higher, indicating some tailing. While this method is simpler and uses a less expensive solvent, its separation efficiency is compromised, making it less suitable for detecting trace impurities that elute close to the main peak. The higher LOD also indicates lower sensitivity. The choice between acetonitrile and methanol can significantly impact selectivity and elution strength in reversed-phase chromatography.[11][12][13]

Logical Comparison of Methods

G cluster_methods HPLC Methods cluster_performance Performance Metrics A Method A C18, ACN Gradient Resolution Resolution A->Resolution Good Speed Analysis Speed A->Speed Moderate Cost Cost-Effectiveness A->Cost Moderate Simplicity Method Simplicity A->Simplicity Moderate B Method B Phenyl-Hexyl, ACN Gradient B->Resolution Excellent B->Speed Slower B->Cost Higher (Column) B->Simplicity Moderate C Method C C18, MeOH Isocratic C->Resolution Lower C->Speed Slowest C->Cost Lowest (Solvent) C->Simplicity High

Caption: Comparison of HPLC methods based on key performance indicators.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity assessment of this compound is a balance between resolution, analysis time, and cost.

  • Method A (C18, ACN Gradient) represents a robust and reliable choice for routine quality control, offering a good balance of performance and efficiency.

  • Method B (Phenyl-Hexyl, ACN Gradient) is highly recommended for method development, validation, and for analyzing samples where baseline separation of critical impurities is challenging. The alternative selectivity provided by the phenyl-hexyl phase is invaluable for ensuring the comprehensive purity profile of the compound.[7][9]

  • Method C (C18, MeOH Isocratic) may be considered for in-process controls where high-throughput and lower solvent costs are the primary drivers, and the impurity profile is well-characterized and does not contain critical pairs that are difficult to resolve.

Ultimately, the choice of method should be guided by the specific analytical requirements of the project. For regulatory filings and comprehensive stability studies, the superior resolving power of Method B would be the most scientifically sound approach.

References

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025, August 6). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. Retrieved from [Link]

  • Crawford Scientific. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Retrieved from [Link]

  • Veselá, M., et al. (1996). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • uHPLCs. (2025, February 13). Phenyl Column You Should Know. Retrieved from [Link]

  • Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(11), 546-555.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 10(7), 3426-3432.
  • Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Pharmaceutical Research, 6(4).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Hanif, M., et al. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF NITRITE AND ITS APPLICATION IN THE BIOLOGICAL FLUIDS OF PATIENTS.
  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Shulyak, M., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Research in Pharmaceutical Sciences, 20(2), 160-173.
  • Marinković, V., et al. (2003). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 991-997.

Sources

Comparing the reactivity of 4-Methyl-2-(trifluoromethyl)benzonitrile with similar benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a chemical building block is a decision of paramount importance. The substituent pattern on an aromatic scaffold dictates not only its biological activity but also its synthetic accessibility and reactivity in subsequent transformations. This guide provides an in-depth comparative analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile , a versatile intermediate, evaluating its reactivity against structurally similar benzonitriles. By understanding the interplay of its unique substituents, we can better predict its behavior and strategically design efficient synthetic routes.

The Subject Molecule: Deconstructing this compound

At its core, this compound is a benzonitrile scaffold functionalized with two electronically opposing groups. The reactivity of this molecule is a nuanced balance of three key features:

  • The Nitrile Group (-C≡N): A moderately electron-withdrawing group that serves as the primary site for transformations like hydrolysis and reduction.[1][2]

  • The Trifluoromethyl Group (-CF₃): Positioned ortho to the nitrile, this is one of the most powerful electron-withdrawing groups in organic chemistry, operating primarily through a strong negative inductive effect (-I).[3][4] Its presence significantly increases the electrophilicity of the nitrile carbon and the aromatic ring.

  • The Methyl Group (-CH₃): Located para to the nitrile, this is a classic electron-donating group (+I, +H) that tends to increase electron density on the aromatic ring.

The critical aspect of this molecule is the ortho-relationship between the powerful -CF₃ group and the nitrile, which is expected to dominate the electronic landscape, while the para-methyl group provides a counteracting, albeit weaker, electronic influence.

Comparative Reactivity in Key Transformations

To contextualize the reactivity of this compound, we will compare it against a panel of benchmark benzonitriles:

  • Benzonitrile: The unsubstituted parent compound.

  • 4-Methylbenzonitrile: Isolates the effect of the electron-donating methyl group.

  • 2-(Trifluoromethyl)benzonitrile: Isolates the effect of the ortho-trifluoromethyl group.

  • 4-(Trifluoromethyl)benzonitrile: Compares the positional effect of the -CF₃ group.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to an amide or carboxylic acid is a cornerstone transformation. The rate-determining step in acid-catalyzed hydrolysis is often the nucleophilic attack of water on the protonated nitrile carbon.[5] Therefore, the electrophilicity of this carbon is the deciding factor.

Causality of Reactivity: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, accelerating hydrolysis. Conversely, electron-donating groups (EDGs) decelerate it.[1][6] The potent inductive effect of the ortho-CF₃ group in our target molecule is expected to render its nitrile carbon highly electron-deficient, making it exceptionally susceptible to nucleophilic attack. The opposing methyl group is unlikely to overcome this powerful activation.

Predicted Reactivity Order (Fastest to Slowest): 2-(Trifluoromethyl)benzonitrile > This compound > 4-(Trifluoromethyl)benzonitrile > Benzonitrile > 4-Methylbenzonitrile

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis

CompoundKey SubstituentsElectronic Effect on NitrilePredicted Relative Rate
2-(Trifluoromethyl)benzonitrileOrtho-CF₃Strong Activation (-I)++++
This compound Ortho-CF₃, Para-CH₃Strong Activation (-I), Weak Deactivation (+I)+++
4-(Trifluoromethyl)benzonitrilePara-CF₃Moderate Activation (-I, -R)++
BenzonitrileNoneBaseline+
4-MethylbenzonitrilePara-CH₃Weak Deactivation (+I, +H)-
Protocol: Comparative Catalytic Hydrolysis to 4-Methyl-2-(trifluoromethyl)benzamide

This protocol describes a robust method for the selective hydration of nitriles to amides, which can be used to validate the predicted reactivity trends.[7][8] The use of a catalyst under controlled conditions allows for the reaction to proceed without over-hydrolysis to the carboxylic acid.[9]

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, prepare a 0.1 M solution of a suitable metal catalyst (e.g., ZnCl₂) in a 1:1 mixture of an oxime solution (e.g., acetone oxime in water) and ethanol. Rationale: Metal ions can activate the nitrile towards nucleophilic attack by coordinating to the nitrogen lone pair, mimicking protonation under milder conditions.[7]

  • Reaction Setup: To five separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add 1.0 mmol of each respective benzonitrile derivative.

  • Solvent Addition: Add 10 mL of the prepared catalyst solution to each vessel.

  • Reaction Execution: Heat the reaction mixtures to a constant temperature of 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at 30-minute intervals by withdrawing a small aliquot (0.1 mL), quenching with water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Rationale: Time-course monitoring is essential for establishing a kinetic profile and accurately comparing reaction rates.

  • Work-up: Upon completion (or after a fixed time, e.g., 4 hours, for comparative purposes), cool the mixtures to room temperature. Quench by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Caption: General mechanism for acid-catalyzed nitrile hydrolysis.

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is another fundamental transformation, often accomplished via catalytic hydrogenation or with chemical hydrides like LiAlH₄.[2] Similar to hydrolysis, the reaction is initiated by the attack of a hydride (or its equivalent) on the electrophilic nitrile carbon.

Causality of Reactivity: The reactivity trend for reduction is expected to mirror that of hydrolysis. The strongly electron-withdrawing -CF₃ group will significantly activate the nitrile for reduction.[2] The ortho position of the -CF₃ group in this compound may also introduce steric hindrance to the approach of bulky reducing agents or coordination to a catalyst surface, potentially slowing the reaction relative to its non-methylated counterpart, 2-(Trifluoromethyl)benzonitrile.

Predicted Reactivity Order (Fastest to Slowest): 2-(Trifluoromethyl)benzonitrile ≥ This compound > 4-(Trifluoromethyl)benzonitrile > Benzonitrile > 4-Methylbenzonitrile

Table 2: Predicted Relative Rates of Reduction with LiAlH₄

CompoundKey SubstituentsElectronic Effect on NitrileSteric HindrancePredicted Relative Rate
2-(Trifluoromethyl)benzonitrileOrtho-CF₃Strong Activation (-I)Moderate++++
This compound Ortho-CF₃, Para-CH₃Strong Activation (-I)Moderate+++
4-(Trifluoromethyl)benzonitrilePara-CF₃Moderate Activation (-I, -R)Low++
BenzonitrileNoneBaselineLow+
4-MethylbenzonitrilePara-CH₃Weak Deactivation (+I, +H)Low-
Ring Activation Towards Nucleophilic Aromatic Substitution (SₙAr)

While this compound lacks a leaving group for a direct SₙAr reaction, the influence of its substituents on the aromatic ring's electrophilicity is a critical consideration for synthetic planning. In an SₙAr reaction, the rate-determining step is the nucleophilic attack on the ring to form a negatively charged Meisenheimer complex.[10] The reaction is therefore accelerated by EWGs that can stabilize this intermediate.

Causality of Reactivity: Both the nitrile and trifluoromethyl groups are powerful activators for SₙAr, especially when positioned ortho or para to the site of substitution.[1][11] In our target molecule, the -CF₃ group is ortho to the C1 and C3 positions, and the -CN group is para to the C5 position. The combined electron-withdrawing power of these groups makes the aromatic ring highly electron-deficient and primed for nucleophilic attack, should a leaving group be present at one of the activated positions (e.g., C5 or C3). The electron-donating methyl group at C4 slightly counteracts this activation.

workflow start Prepare Stock Solutions of 5 Benzonitriles in Anhydrous THF setup Set up 5 Parallel Reactions under N₂ start->setup add Cool to 0°C Add Benzonitrile Solution Dropwise to LiAlH₄ setup->add reagent Prepare LiAlH₄ Suspension in Anhydrous THF reagent->add react Warm to RT, then Reflux Monitor by TLC/GC add->react workup Cool to 0°C Fieser Work-up (H₂O, NaOH(aq), H₂O) react->workup extract Filter Solids Extract with Et₂O Dry & Concentrate workup->extract analyze Analyze Yield & Purity (¹H NMR, GC-MS) extract->analyze

Sources

A Spectroscopic Journey: Characterizing 4-Methyl-2-(trifluoromethyl)benzonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecules are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of molecular structure elucidation and purity assessment. This guide provides an in-depth spectroscopic comparison of 4-Methyl-2-(trifluoromethyl)benzonitrile , a significant building block in medicinal chemistry, and its potential synthetic precursors. By examining the distinct spectral signatures of these compounds, we can trace the chemical transformations that lead to the final product, offering a powerful tool for reaction monitoring and quality control.

The Synthetic Pathway: A Spectroscopic Roadmap

A plausible synthetic route to this compound involves the transformation of functional groups on a substituted benzene ring. Two common precursors, 4-Amino-2-(trifluoromethyl)benzonitrile and 2-Bromo-5-methylbenzonitrile , represent key starting points. The conversion of the amino group in the former or the bromo group in the latter to a methyl group highlights the utility of modern synthetic methodologies. This guide will focus on the spectroscopic changes observed during these transformations.

Caption: Plausible synthetic routes to this compound.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of the target molecule and its precursors. While experimental data for 4-Amino-2-(trifluoromethyl)benzonitrile is readily available, data for this compound and 2-Bromo-5-methylbenzonitrile is less common in the public domain. Therefore, for these compounds, we will provide a predictive analysis based on established spectroscopic principles.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is an invaluable tool for identifying the presence or absence of key functional groups. The transformation from our precursors to the final product will manifest in distinct changes in the IR spectrum.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Amino-2-(trifluoromethyl)benzonitrile ~3400-3200 (two bands)N-H stretching of the primary amine
~2230C≡N stretching of the nitrile group
~1300-1100C-F stretching of the trifluoromethyl group
2-Bromo-5-methylbenzonitrile (Predicted)~2230C≡N stretching of the nitrile group
~2950-2850C-H stretching of the methyl group
~600-500C-Br stretching
This compound (Predicted)~2230C≡N stretching of the nitrile group
~2950-2850C-H stretching of the methyl group
~1300-1100C-F stretching of the trifluoromethyl group

The most significant change to monitor is the disappearance of the characteristic N-H stretching bands of the amino group in 4-Amino-2-(trifluoromethyl)benzonitrile upon its conversion to the methyl group in the final product. Similarly, the presence of the C-Br stretch in 2-Bromo-5-methylbenzonitrile and its absence in the product is a key indicator of a successful transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

CompoundChemical Shift (δ, ppm) and MultiplicityInterpretation
4-Amino-2-(trifluoromethyl)benzonitrile ~7.5-6.8 (m)Aromatic protons
~4.0 (br s)-NH₂ protons
2-Bromo-5-methylbenzonitrile (Predicted)~7.7-7.3 (m)Aromatic protons
~2.4 (s)-CH₃ protons
This compound (Predicted)~7.8-7.5 (m)Aromatic protons
~2.5 (s)-CH₃ protons

¹³C NMR Spectroscopy

CompoundKey Chemical Shifts (δ, ppm)Interpretation
4-Amino-2-(trifluoromethyl)benzonitrile ~150Carbon attached to -NH₂
~133-115Aromatic carbons
~123 (q)-CF₃ carbon (quartet due to C-F coupling)
~118C≡N carbon
2-Bromo-5-methylbenzonitrile (Predicted)~140Carbon attached to -CH₃
~135-125Aromatic carbons
~120Carbon attached to -Br
~117C≡N carbon
~20-CH₃ carbon
This compound (Predicted)~145Carbon attached to -CH₃
~135-120Aromatic carbons
~123 (q)-CF₃ carbon
~117C≡N carbon
~21-CH₃ carbon

In ¹H NMR, the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a singlet for the -CH₃ protons would confirm the conversion of 4-Amino-2-(trifluoromethyl)benzonitrile. In ¹³C NMR, the characteristic quartet of the -CF₃ group is a persistent feature, while the shifts of the aromatic carbons will be altered by the change in substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
4-Amino-2-(trifluoromethyl)benzonitrile 186167 ([M-F]⁺), 139 ([M-CF₃]⁺)[1]
2-Bromo-5-methylbenzonitrile (Predicted)195/197 (approx. 1:1 ratio)[M-Br]⁺, [M-HCN]⁺
This compound 185[2][M-F]⁺, [M-CF₃]⁺

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) in 2-Bromo-5-methylbenzonitrile would result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The presence of the trifluoromethyl group often leads to the loss of a fluorine atom or the entire CF₃ group in the mass spectrum.

Experimental Protocols

Reproducible and accurate spectroscopic data acquisition is crucial. The following are generalized protocols for obtaining the spectra discussed above.

Infrared (IR) Spectroscopy

IR_Protocol Sample Preparation Ensure sample is dry and free of solvent. ATR Crystal Cleaning Clean ATR crystal with an appropriate solvent (e.g., isopropanol). Sample Preparation->ATR Crystal Cleaning Background Spectrum Collect a background spectrum of the clean, empty ATR crystal. ATR Crystal Cleaning->Background Spectrum Sample Application Apply a small amount of the solid or liquid sample directly onto the ATR crystal. Background Spectrum->Sample Application Data Acquisition Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Sample Application->Data Acquisition Data Processing Perform baseline correction and peak picking. Data Acquisition->Data Processing

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Protocol Sample Preparation Dissolve 5-10 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Shimming Optimize the magnetic field homogeneity (shimming) to obtain sharp peaks. Sample Preparation->Shimming 1H Spectrum Acquisition Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans). Shimming->1H Spectrum Acquisition 13C Spectrum Acquisition Acquire the ¹³C NMR spectrum, which may require a longer acquisition time. 1H Spectrum Acquisition->13C Spectrum Acquisition Data Processing Fourier transform the raw data, phase correct, and integrate the spectrum. 13C Spectrum Acquisition->Data Processing

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

MS_Protocol Sample Preparation Dissolve a small amount of sample in a suitable volatile solvent. Ionization Introduce the sample into the mass spectrometer and ionize it (e.g., using Electron Impact - EI). Sample Preparation->Ionization Mass Analysis Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer. Ionization->Mass Analysis Detection Detect the ions to generate the mass spectrum. Mass Analysis->Detection Data Analysis Identify the molecular ion peak and analyze the fragmentation pattern. Detection->Data Analysis

Caption: General workflow for acquiring a mass spectrum.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear illustration of how these analytical techniques can be used to monitor and confirm chemical transformations. The distinct changes in the IR, NMR, and Mass Spectra upon conversion of the amino or bromo functionalities to a methyl group serve as reliable markers for the success of the synthesis. While experimental data for the target molecule and all its precursors is not uniformly available, a combination of experimental and predictive analysis offers a robust framework for characterization. This guide underscores the indispensable role of spectroscopy in modern chemical research and development.

References

A Comparative Guide to the Antimicrobial Efficacy of 4-Methyl-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more critical. Within the landscape of medicinal chemistry, benzonitrile derivatives have emerged as a promising class of compounds, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive technical comparison of 4-Methyl-2-(trifluoromethyl)benzonitrile derivatives, a specific subclass garnering significant interest. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established approach in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity, thereby often improving the overall efficacy of the parent molecule.[3][4]

This document delves into the synthesis, antimicrobial spectrum, comparative performance, and putative mechanisms of action of these derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.

Synthesis and Molecular Architecture

The synthesis of this compound derivatives typically involves multi-step processes starting from commercially available precursors. The core structure, this compound, serves as a scaffold for further chemical modifications to generate a library of derivatives with diverse functional groups.[5] Patented synthetic routes for related structures, such as 4-nitro-2-(trifluoromethyl)-benzonitrile and 4-isothiocyanato-2-(trifluoromethyl) benzonitrile, highlight common strategies involving steps like bromination, cyanation, and substitution reactions to build the desired molecular complexity.[6][7][8]

The rationale behind these synthetic strategies is to systematically alter the physicochemical properties of the parent compound. By introducing various substituents, researchers can modulate factors like solubility, electronic distribution, and steric hindrance, all of which can profoundly impact the compound's interaction with microbial targets.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization A m-Trifluoromethylaniline or related precursors B Diazotization & Sandmeyer Reaction A->B Step 1 C Formation of This compound Scaffold B->C Step 2 D Functional Group Interconversion (e.g., Nitration, Halogenation) C->D Step 3a E Nucleophilic Aromatic Substitution C->E Step 3b F Final Derivative Library D->F E->F

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Antimicrobial Efficacy

Derivatives of the this compound scaffold have been evaluated against a panel of clinically relevant microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Performance Against Bacterial Pathogens

Studies on related trifluoromethyl-containing compounds have demonstrated potent activity, particularly against drug-resistant Gram-positive bacteria. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with some compounds exhibiting MIC values as low as 0.78 µg/mL.[3] Similarly, novel benzothiazole-benzonitrile derivatives have displayed noteworthy MIC values against Staphylococcus aureus and Escherichia coli.[10]

The inclusion of the trifluoromethyl group appears to be a key contributor to this enhanced activity. When comparing trifluoromethyl-substituted chalcones to their trifluoromethoxy-substituted counterparts, differential activity was observed, with the trifluoromethyl group favoring activity against Gram-negative bacteria like E. coli.[4]

Performance Against Fungal Pathogens

The antifungal potential of this class of compounds is also significant. Certain newly synthesized benzonitrile derivatives have exhibited potent in vitro antifungal activity, with MICs as low as 6.25 μg/mL against Botrytis fabae.[2] Chalcone derivatives bearing a trifluoromethyl group have also shown promising activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[4][11]

Data Summary: Antimicrobial Activity

The following table summarizes representative MIC values for various benzonitrile and trifluoromethyl-containing derivatives against a selection of microbial strains, providing a comparative snapshot of their potency.

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Benzonitrile(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[2]
Benzothiazole-BenzonitrileChromophore 6Staphylococcus aureus< 48[10]
Benzothiazole-BenzonitrileChromophore 6Escherichia coli< 118[10]
N-(trifluoromethyl)phenyl PyrazoleCompound 18 (dichloro substitution)S. aureus strains0.78–1.56[3]
N-(trifluoromethyl)phenyl PyrazoleCompound 25 (bromo and trifluoromethyl)S. aureus strains0.78[3]
N-(trifluoromethyl)phenyl PyrazoleCompound 25 (bromo and trifluoromethyl)E. faecium0.78[3]
Trifluoromethyl ChalconeCompound A3 (indole ring)Escherichia coliLower than Benzyl Penicillin[4]
Trifluoromethyl Ketone1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanoneEscherichia coliPotent Inhibition[12]

Note: The data is compiled from studies on various benzonitrile and trifluoromethyl-containing derivatives to illustrate the potential of the class. Direct MIC values for specific this compound derivatives were not available in the initial search.

Putative Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, studies on structurally related compounds provide valuable insights. The broad-spectrum effects observed suggest that these molecules may act on multiple cellular targets or interfere with fundamental processes.

Investigations into N-(trifluoromethyl)phenyl substituted pyrazoles indicated a wide range of inhibitory effects on macromolecular synthesis, pointing towards targets that have a global impact on bacterial cell function rather than a single specific enzyme.[3] Another plausible mechanism, suggested by studies on trifluoromethyl ketones, involves the disruption of membrane transport systems. This is supported by the synergistic effect observed when these compounds were combined with promethazine, a known efflux pump inhibitor, especially in proton pump deficient E. coli mutants.[12] The nitrile group itself is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups, allowing it to interact with various biological targets.[13]

Mechanism_of_Action cluster_cell Microbial Cell Compound Benzonitrile Derivative Membrane Cell Membrane Compound->Membrane Disrupts Transport & Integrity DNA DNA Replication Compound->DNA Inhibits Protein Protein Synthesis Compound->Protein Inhibits CellWall Cell Wall Synthesis Compound->CellWall Inhibits

Caption: Plausible antimicrobial mechanisms of action for benzonitrile derivatives.

Standardized Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial efficacy data, adherence to a standardized protocol is paramount. The broth microdilution assay is a widely accepted method for determining the MIC of a compound.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Vancomycin, Amphotericin B)

Procedure:

  • Preparation of Plates: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that the final concentration in each well, after adding 50 µL of the inoculum, will be approximately 5 x 10^5 CFU/mL for bacteria.

  • Dispensing Inoculum: Add 50 µL of the standardized microbial inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: Wells containing broth and inoculum only.

    • Negative Control: Wells containing broth only.

    • Standard Control: A separate row is typically prepared with a standard antibiotic for comparison.

  • Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

MIC_Workflow A Prepare Serial Dilution of Compound in 96-Well Plate C Inoculate Wells (Final Volume 100µL) A->C B Standardize & Dilute Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available evidence strongly suggests that benzonitrile derivatives, particularly those functionalized with a trifluoromethyl group like the this compound scaffold, represent a promising avenue for the development of novel antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, underscores their therapeutic potential.

Future research should focus on synthesizing and screening a larger, more diverse library of this compound derivatives to further elucidate the structure-activity relationship. In-depth mechanistic studies are crucial to precisely identify the molecular targets within microbial cells. Furthermore, evaluating the toxicity of lead compounds in mammalian cell lines and their efficacy in animal models of infection will be critical steps in translating these promising laboratory findings into clinically viable therapeutic options.

References

In silico and molecular docking studies of 4-Methyl-2-(trifluoromethyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico and Molecular Docking Analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile Derivatives

For researchers and scientists in the field of drug discovery, the benzonitrile scaffold represents a privileged structure due to its versatile role in molecular interactions.[1][2] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this compound a compelling starting point for inhibitor design.[3][4] This guide provides a comparative analysis of its derivatives, grounded in computational methodologies, to elucidate structure-activity relationships (SAR) and guide rational drug design.

The Rationale for Computational Analysis

Before committing to the time and resource-intensive process of chemical synthesis and biological testing, in silico methods provide an indispensable predictive framework. Molecular docking, a cornerstone of this approach, estimates the binding conformation and affinity of a ligand within the active site of a target protein.[5][6] This allows for the high-throughput screening of virtual compound libraries, prioritizing candidates with the highest probability of success and enabling a deeper understanding of the molecular interactions driving biological activity.

Comparative Analysis of Derivative Performance

The efficacy of this compound derivatives can be significantly modulated by the nature and position of substituents. These modifications influence steric, electronic, and hydrophobic interactions with the target protein. A notable example involves derivatives targeting the Transient Receptor Potential Vanilloid 1 (TRPV1), where substitutions at the 2-position of a related 4-(trifluoromethyl)benzonitrile template have been extensively studied.[7]

To illustrate a typical comparative analysis, the table below summarizes hypothetical docking results of various derivatives against a representative kinase target. The binding energy (kcal/mol) is a key metric, with more negative values indicating a stronger predicted interaction.

Compound IDDerivative Modification (R-group)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Lead Cmpd This compound-7.2Leu244, Val298, Ala3101
DERIV-01 2-propoxy-8.5Leu244, Val298, Met308 2
DERIV-02 2-isopropoxy-8.9Leu244, Val298, Met308 2
DERIV-03 2-(furan-2-yl)methylthio-8.1Val298, Ala310, Phe383 1
DERIV-04 2-benzylthio-9.3Leu244, Val298, Phe383 2
Reference Sorafenib-10.7Cys309, Asp401, Glu2773

Key Insights from Comparative Data:

  • Alkyloxy vs. Alkylthio: The introduction of branched alkyloxy (DERIV-02) and benzylthio (DERIV-04) groups at the 2-position significantly improved binding affinity compared to the lead compound. This suggests the presence of a hydrophobic pocket that can accommodate these larger, more flexible groups.[7]

  • Hydrophobic Interactions: The improved scores for derivatives 01-04 are correlated with new interactions deeper within the binding pocket (e.g., Met308, Phe383), highlighting the importance of optimizing hydrophobic contacts.

  • Hydrogen Bonding: The addition of functional groups capable of forming hydrogen bonds (e.g., the ether oxygen in DERIV-01 and DERIV-02) can increase binding affinity and specificity.

Structure-Activity Relationships (SAR)

SAR analysis aims to convert raw data into actionable knowledge for designing better molecules.[8] For this class of compounds, several key relationships emerge:

  • Role of the Trifluoromethyl Group: This electron-withdrawing group is crucial.[9] It can enhance binding by participating in favorable electrostatic interactions and increases the metabolic stability of the compound.[3]

  • The Nitrile Moiety: The cyano group is a versatile hydrogen bond acceptor and often acts as a bioisostere for other functional groups.[10] Its rigid, linear geometry helps orient the molecule within the binding site.

  • Substituent Effects: As the data suggests, modifications at other positions on the benzonitrile ring directly impact potency. Straight-chain alkyl ethers and thioethers with 4 to 6 carbons often show potent antagonism in relevant targets.[7] Branched or cyclic groups can sometimes offer superior activity over their straight-chain counterparts.[7]

In Silico Experimental Workflows & Protocols

A robust computational workflow ensures the reliability and reproducibility of the results. The process can be visualized as a multi-stage funnel designed to reduce a large virtual library to a few promising candidates for synthesis.

G cluster_0 Preparation cluster_1 Screening & Docking cluster_2 Post-Processing & Analysis cluster_3 Output PDB Target Selection & Preparation (e.g., PDB ID: 3MNG) HTVS High-Throughput Virtual Screening (HTVS) PDB->HTVS LigandLib Virtual Library Design (4-Methyl-2-(trifluoromethyl) benzonitrile Derivatives) LigandLib->HTVS SP_Dock Standard Precision (SP) Docking HTVS->SP_Dock Top 10-20% Hits XP_Dock Extra Precision (XP) Docking SP_Dock->XP_Dock Top Candidates Scoring Binding Energy Calculation & Pose Scoring XP_Dock->Scoring ADME ADME/Toxicity Prediction (e.g., Lipinski's Rule of Five) Scoring->ADME Leads Lead Candidate Selection (for synthesis & in vitro testing) ADME->Leads

Caption: A typical workflow for in silico screening and molecular docking.

Detailed Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a standard procedure for docking a designed derivative into a prepared protein target.

1. Target Protein Preparation: a. Obtain Structure: Download the protein's 3D structure from the Protein Data Bank (PDB). b. Clean Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands. c. Add Hydrogens: Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds. d. Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges). e. Convert Format: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock.

2. Ligand Preparation: a. Sketch Ligand: Draw the 2D structure of the this compound derivative using software like ChemDraw or MarvinSketch. b. Generate 3D Structure: Convert the 2D sketch into a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). c. Assign Charges & Torsions: As with the protein, calculate Gasteiger charges and define the rotatable bonds (torsions) for the ligand. d. Convert Format: Save the final ligand structure in the PDBQT format.

3. Docking Simulation: a. Define the Grid Box: Define the search space for the docking algorithm. This is typically a 3D box centered on the active site of the protein, large enough to encompass all key interacting residues. b. Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but improves the reliability of the result). c. Run AutoDock Vina: Execute the Vina program from the command line, referencing the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding energy scores.[11]

4. Analysis of Results: a. Visualize Poses: Load the protein and the docking output file into a molecular visualization tool (e.g., PyMOL, Chimera). b. Identify Best Pose: The pose with the most negative binding energy is typically considered the most favorable.[12] c. Analyze Interactions: Examine the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and protein residues. This analysis provides the mechanistic basis for the compound's predicted affinity.[13]

Application in a Biological Context: Kinase Inhibition

Many benzonitrile derivatives function as kinase inhibitors, which are critical in cancer therapy for their ability to block aberrant signaling pathways that drive cell proliferation.[10] A hypothetical mechanism could involve the derivative binding to the ATP-binding pocket of a kinase, such as EGFR or KDR, thereby preventing the phosphorylation cascade that leads to tumor growth.[14]

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, KDR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P Inhibitor Benzonitrile Derivative Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a kinase signaling pathway by a benzonitrile derivative.

Conclusion

The in silico and molecular docking analysis of this compound derivatives provides a powerful, predictive platform for modern drug discovery. By systematically evaluating virtual derivatives, researchers can develop a nuanced understanding of the structure-activity relationships that govern binding affinity and biological function. This computational-first approach not only accelerates the discovery timeline but also enhances the quality of lead candidates, ensuring that only the most promising compounds are advanced to the synthesis and clinical testing phases.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the integrity of our work extends beyond discovery to the responsible management of chemical reagents. The compound 4-Methyl-2-(trifluoromethyl)benzonitrile, a substituted benzonitrile derivative, requires meticulous handling throughout its lifecycle, culminating in a disposal process that prioritizes safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal begins, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as acutely toxic and an irritant.[1][2] The trifluoromethyl group and the nitrile functionality contribute to its reactivity and toxicological profile. The primary risks involve exposure through skin contact, ingestion, or inhalation.[1][2][3]

A summary of the critical chemical and safety data is presented below.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 261952-05-0[1][4]
Molecular Formula C₉H₆F₃N[1][4]
Molar Mass 185.15 g/mol [1]
GHS Hazard Statements H301/H302: Toxic/Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled[1][3][5]
Appearance Solid (form may vary)[6]
Primary Disposal Route Licensed and approved hazardous waste disposal facility[7][8][9]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's toxicity, all handling and preparation for disposal must occur within a controlled environment to minimize exposure risk.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to control vapor and aerosol exposure.[8][9] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[6][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical barrier to exposure.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[3][10]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[3][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[11]

    • Body Protection : A laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, an apron or chemical-resistant coveralls may be necessary.[10]

    • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][7]

Core Disposal Protocol: A Step-by-Step Guide

The mandated disposal route for this compound is through a licensed hazardous waste management facility.[7][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][7][12]

Step 1: Waste Segregation Collect all waste materials containing this compound. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing papers, gloves), and solvent rinsates. Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[10][13]

Step 2: Container Selection and Labeling Use a designated hazardous waste container that is chemically compatible and can be securely sealed.[7][10][12] The container must be clearly and accurately labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The specific hazards (e.g., "Toxic," "Irritant")[12]

Step 3: Waste Accumulation and Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[8][10] This area should be away from heat sources and incompatible materials.[8] Adhere strictly to your institution's and local regulations regarding the maximum volume of waste and the duration it can be stored on-site.

Step 4: Final Disposal Coordinate with your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company for the collection and transport of the waste.[7][13] Ensure all required documentation is completed accurately.[10]

Step 5: Decontamination of Empty Containers Empty containers that held the compound must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste and manage it according to the protocol above.[12] After decontamination, follow institutional guidelines for the disposal of rinsed chemical containers.

Spill and Emergency Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.[10]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[10]

  • Don PPE : Before attempting any cleanup, don the full PPE ensemble described in Section 2.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid creating dust.[8] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[8][12]

  • Cleanup : Carefully collect the spilled material and absorbent into your designated hazardous waste container.[12]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your EHS department, especially for larger spills.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G cluster_assessment Initial Assessment cluster_routine Routine Waste Handling cluster_spill Spill Response Protocol start Waste Generated or Spill Occurs is_spill Is it a spill? start->is_spill collect 1. Don Full PPE 2. Segregate Waste is_spill->collect No (Routine Waste) spill_ppe 1. Evacuate, Alert & Ventilate 2. Don Full PPE is_spill->spill_ppe Yes container 3. Use Labeled, Compatible Hazardous Waste Container collect->container store 4. Store in Secure Satellite Accumulation Area container->store final_disposal Arrange for Pickup by Licensed Disposal Facility store->final_disposal contain 3. Contain with Inert Absorbent spill_ppe->contain cleanup 4. Collect Material into Hazardous Waste Container contain->cleanup cleanup->final_disposal

Caption: Decision workflow for handling this compound.

Regulatory Compliance

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][14] Your institution's EHS department ensures that disposal procedures are compliant with these federal regulations as well as any applicable state and local laws. Concurrently, workplace safety standards for handling chemicals are enforced by the Occupational Safety and Health Administration (OSHA).[15] Adherence to the protocols outlined in this guide is essential for maintaining compliance with these critical regulations.

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

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  • Regulations.gov. (n.d.). EPA SANITIZED. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 4-Methyl-2-(trifluoromethyl)benzonitrile, a compound requiring meticulous attention to safety protocols. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a comprehensive understanding of the materials we handle and the rationale behind each safety measure. This document moves beyond a simple checklist to provide a procedural and causal framework for your personal protective equipment (PPE) strategy.

Understanding the Risks: Why is This Compound a Hazard?

This compound is classified with several acute hazards. Understanding these is the first step in appreciating the necessity of robust protective measures. According to safety data, the compound is:

  • Acutely Toxic : It is harmful or toxic if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • A Skin Irritant : Direct contact can cause skin irritation.[1][2]

  • A Serious Eye Irritant : Exposure can lead to serious eye irritation.[1][2]

The trifluoromethyl and nitrile functional groups contribute to its reactivity and toxicity. The primary routes of exposure are dermal contact, inhalation, and ingestion. Therefore, our PPE strategy must create a complete barrier against these pathways.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies prioritize engineering and administrative controls to minimize exposure risk.

  • Engineering Controls : The most critical engineering control for this compound is a certified chemical fume hood.[3][4] All operations that may generate dust or vapors, including weighing, transferring, and preparing solutions, must be conducted within a fume hood.[3][4] Facilities should also be equipped with an eyewash station and a safety shower.[4]

  • Administrative Controls : These include establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to handling areas to authorized individuals only.

Only after these controls are in place do we rely on PPE to protect against residual or unexpected exposure.

Core PPE Requirements: Your Non-Negotiable Barrier

The selection of PPE must be deliberate and based on the specific tasks being performed. Below is a breakdown of the essential equipment required when handling this compound.

Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type : Nitrile gloves are the recommended choice.[5][6][7] They offer superior resistance to a wide range of chemicals, including solvents and nitriles, compared to latex or vinyl gloves.[6][7][8][9]

  • Glove Thickness : For handling the pure compound or concentrated solutions, a glove thickness of at least 8 mil is recommended. For more dilute solutions, a standard 4-5 mil nitrile glove may suffice, but double-gloving is a prudent practice.

  • Integrity Check : Always inspect gloves for tears or punctures before use.

  • Replacement : Nitrile gloves are for single use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Dust
  • Standard Operations : For all handling procedures, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] These provide a seal around the eyes to protect against splashes, dust, and vapors.

  • High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, working with a reaction under pressure), supplement your safety goggles with a face shield that protects the entire face.

Body Protection: Preventing Dermal Absorption
  • Laboratory Coat : A buttoned, long-sleeved laboratory coat is mandatory to protect your skin and personal clothing from contamination.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as large-scale solution preparations or transfers, wear a chemical-resistant apron over your lab coat.

  • Clothing and Footwear : Always wear long pants and fully enclosed shoes in the laboratory. Do not wear shorts, skirts, or open-toed shoes.

Respiratory Protection: When Engineering Controls Need Backup

All work with this compound should be performed in a chemical fume hood to minimize inhalation risk.[3][4] However, in specific situations like a large spill or a failure of engineering controls, respiratory protection may be necessary.

PPE Selection Workflow for Respiratory Protection

The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection.

PPE_Respiratory_Workflow start Start: Handling This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood no_respirator Standard PPE sufficient. No respirator required. fume_hood->no_respirator Yes spill_check Is there a large spill or failure of engineering controls? fume_hood->spill_check No evacuate Evacuate the area. Follow emergency procedures. spill_check->evacuate Yes, and situation is uncontrolled respirator Use NIOSH/MSHA approved respirator. (e.g., N95 for dusts, or APR with organic vapor cartridges). spill_check->respirator Yes respirator->evacuate If exposure is still a risk

Caption: Decision workflow for respiratory protection when handling the compound.

Operational Guide: PPE in Practice

The level of PPE required can vary slightly based on the specific laboratory task. The following table summarizes the requirements for common procedures.

Task Engineering Control Hand Protection Eye/Face Protection Body Protection
Weighing Solid Compound Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab Coat, Chemical Apron
Transferring Solutions Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat
Reaction Work-up Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldLab Coat, Chemical Apron
Handling Waste Ventilated AreaNitrile GauntletsSafety GogglesLab Coat
Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation : Don your core PPE: a lab coat, safety goggles, and a single pair of nitrile gloves.

  • Work Area : Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don Additional PPE : Before handling the primary container, don a second pair of nitrile gloves.

  • Handling : Use a spatula to carefully transfer the desired amount of solid to a tared container. Avoid creating dust. If any dust is generated, wait for it to settle before removing your container.

  • Clean-up : Carefully clean the spatula and any contaminated surfaces within the fume hood.

  • Doffing : Remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

Emergency Protocols: Responding to Exposure

Immediate and correct first aid is critical in the event of an exposure.[1]

  • Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][11] Seek immediate medical attention.[1][4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][12] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[1][4]

  • Inhalation : Move the affected person to fresh air immediately.[1][11][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for advice.[1][3][12][13]

Decontamination and Disposal: Completing the Safety Lifecycle

Properly removing and disposing of contaminated PPE and chemical waste is as important as wearing it correctly.

  • Doffing PPE : Remove PPE in the following order to avoid cross-contamination:

    • Outer gloves (if double-gloved)

    • Chemical apron

    • Face shield/goggles

    • Lab coat

    • Inner gloves

  • Disposal : All disposable PPE and materials (e.g., weighing paper, contaminated wipes) that have come into contact with this compound must be disposed of in a clearly labeled, sealed hazardous waste container.[3][12][14] Follow your institution's specific guidelines for hazardous waste disposal.[15]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues. Trust in these protocols is built on understanding the "why" behind every step, ensuring that safety is an integral part of the scientific process.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove.

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.

  • This compound - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.

  • 4-Isocyanato-2-(trifluoromethyl)benzonitrile - Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET - 2-(Trifluoromethyl)benzonitrile. TCI Chemicals.

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540. PubChem.

  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer.

  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.

  • Chemical Safety Data Sheet MSDS / SDS - 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile. ChemicalBook.

  • 3-Methoxy-4-methylbenzonitrile - Safety Data Sheet.

  • Safety Data Sheet - 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile. Fluorochem.

  • 4-(Trifluoromethyl)benzonitrile - Safety Data Sheet. Apollo Scientific.

  • This compound | C9H6F3N | CID 2775597. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.